2-Chloroethyl laurate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUSMUBWUQYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215227 | |
| Record name | Dodecanoic acid, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64919-15-9 | |
| Record name | 2-Chloroethyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064919159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64919-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R15Z9J9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloroethyl laurate chemical and physical properties
An In-depth Technical Guide to 2-Chloroethyl Laurate: Physicochemical Properties, Synthesis, and Characterization
Introduction
This compound, also known by its systematic name 2-chloroethyl dodecanoate, is a fatty acid ester characterized by a C12 laurate backbone and a 2-chloroethyl functional group.[1][2] This molecule occupies a niche space in synthetic chemistry, blending the lipophilic nature of a long-chain fatty acid with the reactive potential of an alkyl chloride. Its unique bifunctional structure makes it a subject of interest for researchers in materials science, organic synthesis, and drug development as a potential intermediate or building block. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, spectroscopic signature, and handling considerations, tailored for a scientific audience.
Physicochemical Properties
The physical and chemical characteristics of this compound define its behavior in various systems and are crucial for its application and handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₇ClO₂ | [1][2][3][4] |
| Molecular Weight | 262.82 g/mol | [1][3][4][5] |
| CAS Number | 64919-15-9 | [1][2][4][6] |
| Synonyms | 2-Chloroethyl dodecanoate, Lauric acid 2-chloroethyl ester, Lauric acid β-chloroethyl ester | [1][2][3][5] |
| Density | 0.96 g/mL | [3][4] |
| Boiling Point | 187 °C at 10 mmHg | [3] |
| Flash Point | 156.6 °C | [3] |
| Refractive Index | 1.4460 - 1.4500 | [3] |
| Vapor Pressure | 0.000117 mmHg at 25°C | [3] |
| LogP (Octanol/Water) | 4.68930 | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |
Synthesis and Mechanism
The primary route for synthesizing this compound is through the esterification of a lauric acid derivative with 2-chloroethanol (also known as ethylene chlorohydrin). The choice of the lauric acid derivative—either the free fatty acid or the more reactive lauroyl chloride—is a key experimental variable that influences reaction conditions and yield.
Causality in Synthesis Route Selection:
-
Direct Esterification (Fischer Esterification): Using lauric acid and 2-chloroethanol requires an acid catalyst and typically heat to drive the equilibrium towards the product by removing water. This method is economical but can be slow and may require more rigorous purification.
-
Acyl Chloride Method: Reacting lauroyl chloride with 2-chloroethanol is a more rapid and often higher-yielding approach.[3] Lauroyl chloride is significantly more electrophilic than lauric acid, making the reaction proceed under milder conditions and without the need to remove water. A weak base is often used to scavenge the HCl byproduct. A high yield of 92% has been reported using n-dodecanoyl chloride with zinc(II) chloride at 130°C.[3]
A generalized reaction scheme is depicted below.
Caption: General reaction scheme for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Infrared (IR) Spectroscopy : IR analysis is primarily used to identify functional groups. The spectrum of this compound is expected to show a very strong, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aliphatic ester.[7][8] Additional peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the long alkyl chain. A C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environment. Key expected signals include: a triplet around 4.3 ppm for the two protons adjacent to the ester oxygen (-O-CH₂-), a triplet around 3.7 ppm for the two protons adjacent to the chlorine atom (-CH₂-Cl), a triplet around 2.3 ppm for the protons on the carbon alpha to the carbonyl group, a complex multiplet between 1.2-1.6 ppm for the bulk of the methylene protons in the laurate chain, and a terminal methyl triplet around 0.9 ppm.
-
¹³C NMR : The carbon spectrum confirms the carbon backbone. A distinct signal for the carbonyl carbon will appear downfield, typically around 172-174 ppm .[7] The carbons of the chloroethyl group will appear at approximately 63 ppm (-O-CH₂) and 41 ppm (-CH₂-Cl), with the remaining aliphatic carbons appearing upfield between 14-35 ppm.
-
-
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation patterns. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 262 (for ³⁵Cl) and a smaller M+2 peak at m/z 264 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[1] Fragmentation patterns can help confirm the structure, with common fragments arising from cleavage of the ester bond and loss of the chloroethyl group. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[1][6]
Applications and Research Interest
While large-scale industrial applications are not extensively documented, this compound serves as a valuable intermediate in specialized chemical synthesis.[4] Its properties suggest several potential uses:
-
Surfactant Synthesis : The molecule can act as a precursor for novel cationic or non-ionic surfactants. The terminal chlorine is a reactive site for quaternization with amines to produce cationic surfactants or for etherification with poly-ethylene glycols (PEGs) to form non-ionic surfactants.[9]
-
Chemical Intermediate : It can be used in the synthesis of more complex molecules where a C12 lipophilic tail is desired. The chloro- group can be displaced by various nucleophiles to attach other functional moieties.
-
Cosmetic and Pharmaceutical Formulations : As a fatty acid ester, it possesses emollient properties. While its direct use may be limited, it could be a building block for active ingredients or excipients in drug delivery systems, leveraging its amphiphilic character after further modification. Alfa Chemistry notes its products are for research use only, highlighting its role in discovery and development.[4]
Safety and Handling
Specific toxicological data for this compound is not thoroughly established.[10] However, based on its constituent parts—a fatty acid and a chlorinated alcohol—prudent safety measures are required. The precursor, 2-chloroethanol, is known to be very toxic by inhalation and skin absorption.[11][12]
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat should be worn at all times.
-
Ventilation : All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors.
-
First Aid : In case of skin contact, wash the affected area immediately with soap and plenty of water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] Seek immediate medical attention in all cases of significant exposure.
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis and degradation.[3]
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a laboratory-scale synthesis of this compound from lauroyl chloride and 2-chloroethanol.
Caption: Workflow for the laboratory synthesis and purification of this compound.
Methodology:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, dissolve 2-chloroethanol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether.
-
Addition: Cool the flask to 0°C using an ice bath. Add lauroyl chloride (1.0 eq), dissolved in a small amount of the same solvent, to the addition funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture and carefully quench it by adding dilute hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. Lauric acid «beta»-chloroethyl ester (CAS 64919-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. LAURIC ACID 2-CHLOROETHYL ESTER | 64919-15-9 [amp.chemicalbook.com]
- 6. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Cationic Surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ETHYLENE CHLOROHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 2-Chloroethyl Laurate from Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-chloroethyl laurate, a fatty acid ester with applications in various chemical and pharmaceutical domains. The primary focus is on the direct esterification of lauric acid with 2-chloroethanol, a process commonly known as Fischer esterification. This document elucidates the underlying chemical principles, provides a detailed, step-by-step laboratory protocol, and discusses critical process parameters, safety considerations, and analytical techniques for product characterization. The aim is to equip researchers and professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high yield and purity of the final product.
Introduction: Significance and Applications of this compound
This compound (also known as 2-chloroethyl dodecanoate) is a valuable chemical intermediate.[1] Its structure, combining a C12 fatty acid chain with a reactive chloroethyl group, makes it a versatile building block in organic synthesis. While specific, large-scale industrial applications are not broadly documented, its utility can be inferred from its chemical nature. Fatty acid esters are widely used as emollients, plasticizers, and lubricants. The presence of the chloroethyl group allows for further chemical modifications, making it a precursor for more complex molecules, potentially including surfactants, and specialized esters. For instance, it has been identified in food samples, indicating its potential formation from interactions between fatty acids and chlorine-containing compounds.[2]
Strategic Synthesis Pathway: Fischer Esterification
The most direct and classical approach for synthesizing this compound from lauric acid is the Fischer esterification.[3][4][5] This method involves the reaction of a carboxylic acid (lauric acid) with an alcohol (2-chloroethanol) in the presence of an acid catalyst.[3][6]
Underlying Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7][8] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the lauric acid, increasing the electrophilicity of the carbonyl carbon.[7][9]
-
Nucleophilic Attack: The alcohol (2-chloroethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
To drive the equilibrium towards the product side and achieve a high yield, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[3][5][6]
Alternative Synthesis Pathway: Acyl Chloride Route
An alternative, though more hazardous, method involves the conversion of lauric acid to lauroyl chloride, which is then reacted with 2-chloroethanol.[10]
-
Formation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form lauroyl chloride.[10][11] This is a highly reactive intermediate.
-
Esterification: The lauroyl chloride is then reacted with 2-chloroethanol to produce this compound. This reaction is typically faster and not reversible, often leading to higher yields.
However, the use of thionyl chloride necessitates stringent safety precautions due to its toxicity and reactivity with water.[12][13][14][15]
Detailed Experimental Protocol: Fischer Esterification
This section provides a comprehensive, step-by-step protocol for the synthesis of this compound via Fischer esterification.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | 143-07-7 | White, crystalline solid |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 107-07-3 | Colorless liquid, toxic |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, strong acid |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent for azeotropic removal of water |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base for neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
Safety Precautions
-
2-Chloroethanol is highly toxic and can be absorbed through the skin. [16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, and add it slowly to the reaction mixture as it can cause a significant exothermic reaction.
-
Thionyl chloride (if used in the alternative method) is highly corrosive, toxic, and reacts violently with water. [12][13][14][15] It should only be handled by experienced personnel in a fume hood with appropriate safety measures in place.
-
Toluene and diethyl ether are flammable. Keep them away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine lauric acid (e.g., 0.1 mol, 20.03 g), 2-chloroethanol (e.g., 0.3 mol, 24.15 g, 3-fold molar excess), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants) to the stirred reaction mixture.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue reflux until no more water is collected in the trap.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Then, wash with water to remove any remaining salts.
-
Extraction: Extract the crude product with a suitable organic solvent like diethyl ether.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to obtain pure this compound. The boiling point is approximately 187 °C at 10 mmHg.[17]
Product Characterization and Analytical Techniques
To confirm the successful synthesis and purity of this compound, several analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Structural confirmation | Characteristic peaks for the fatty acid chain protons, the methylene protons adjacent to the ester oxygen, and the methylene protons adjacent to the chlorine atom. |
| ¹³C NMR Spectroscopy | Structural confirmation | Signals corresponding to the carbonyl carbon, the carbons of the chloroethyl group, and the carbons of the lauric acid chain. |
| FT-IR Spectroscopy | Functional group analysis | A strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification | A single major peak with a mass spectrum corresponding to the molecular weight of this compound (262.82 g/mol ).[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination | A primary peak corresponding to the product, allowing for quantification of purity.[18] |
Conclusion
The synthesis of this compound from lauric acid via Fischer esterification is a well-established and effective method. By carefully controlling the reaction conditions, particularly the removal of water, and adhering to strict safety protocols, researchers can achieve high yields of the desired product. The alternative acyl chloride route offers a faster, non-reversible reaction but introduces significant handling hazards. Thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the synthesized this compound for its intended applications in research and development.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Video: Esterification - Concept [jove.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 15. westliberty.edu [westliberty.edu]
- 16. reddit.com [reddit.com]
- 17. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 2-Chloroethyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl laurate, also known as 2-chloroethyl dodecanoate, is a fatty acid ester with the chemical formula C14H27ClO2 and a molecular weight of 262.82 g/mol .[1] Its structure combines a long, saturated fatty acid chain (lauric acid) with a chloroethyl group. This bifunctional nature makes it a molecule of interest in various chemical and pharmaceutical applications, including as a potential intermediate in the synthesis of more complex molecules and as a subject for studying the impact of halogenation on the physicochemical properties of fatty acid esters.
The precise and unambiguous characterization of this compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and confirming its identity and purity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Key Features
A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a C12 lauryl chain attached to a carbonyl group, which is then ester-linked to a 2-chloroethyl moiety.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.35 | Triplet | 2H | -O-CH₂ -CH₂-Cl | The protons on the carbon adjacent to the ester oxygen are deshielded and will appear as a triplet due to coupling with the adjacent -CH₂-Cl protons. |
| ~3.70 | Triplet | 2H | -O-CH₂-CH₂ -Cl | The protons on the carbon bearing the chlorine atom are also deshielded and will appear as a triplet due to coupling with the adjacent -O-CH₂- protons. |
| ~2.30 | Triplet | 2H | -CH₂ -C(=O)O- | The protons on the carbon alpha to the carbonyl group are deshielded and will appear as a triplet due to coupling with the adjacent methylene group in the lauryl chain. |
| ~1.65 | Multiplet | 2H | -CH₂-CH₂ -C(=O)O- | Protons on the carbon beta to the carbonyl group. |
| ~1.25 | Broad Singlet | 16H | -(CH₂ )₈- | The overlapping signals of the methylene groups in the long alkyl chain. |
| ~0.88 | Triplet | 3H | CH₃ - | The terminal methyl group of the lauryl chain. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: 0-12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR (Carbon-13) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.5 | C =O | The carbonyl carbon of the ester group.[2] |
| ~64.0 | -O-CH₂ -CH₂-Cl | The carbon atom attached to the ester oxygen. |
| ~41.5 | -O-CH₂-CH₂ -Cl | The carbon atom bonded to the chlorine atom.[2] |
| ~34.0 | -CH₂ -C(=O)O- | The carbon atom alpha to the carbonyl group. |
| ~31.9 | -(CH₂ )n- | Methylene carbons in the lauryl chain. |
| ~29.0-29.6 | -(CH₂ )n- | A cluster of signals for the internal methylene carbons of the lauryl chain. |
| ~25.0 | -CH₂-CH₂ -C(=O)O- | The carbon atom beta to the carbonyl group. |
| ~22.7 | -CH₂ -CH₃ | The methylene carbon adjacent to the terminal methyl group. |
| ~14.1 | CH₃ - | The terminal methyl carbon of the lauryl chain. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (asymmetric) of CH₂ groups[3] |
| ~2855 | Strong | C-H stretch (symmetric) of CH₂ groups[3] |
| ~1740 | Strong | C=O stretch of the ester group |
| ~1465 | Medium | C-H bend (scissoring) of CH₂ groups |
| ~1170 | Strong | C-O stretch of the ester group |
| ~720 | Medium | C-H rock of long-chain methylene groups |
| ~650 | Medium | C-Cl stretch |
Experimental Protocol for FT-IR:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Perform a background scan and then the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook confirms the availability of an electron ionization (EI) mass spectrum for this compound.[4][5]
Expected Mass Spectrum Fragmentation:
Upon electron ionization, this compound (MW = 262.82) will form a molecular ion (M⁺˙) at m/z 262. The presence of chlorine will result in an M+2 peak at m/z 264 with an intensity of approximately one-third of the M peak, which is characteristic of a molecule containing one chlorine atom.
The fragmentation of the molecular ion is expected to follow pathways typical for esters.[6][7][8]
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound
Key Expected Fragments:
-
m/z 183: This prominent peak would correspond to the acylium ion [CH₃(CH₂)₁₀CO]⁺, formed by the cleavage of the C-O bond of the ester.
-
m/z 79 and 81: These peaks, in a 3:1 ratio, would represent the [OCH₂CH₂Cl]⁺˙ fragment.
-
m/z 63 and 65: These peaks, in a 3:1 ratio, could arise from the loss of an oxygen atom from the chloroethoxy fragment, forming [CH₂CH₂Cl]⁺.
-
Series of alkyl fragments: The fragmentation of the long lauryl chain will produce a characteristic pattern of peaks separated by 14 Da (CH₂), such as m/z 43, 57, 71, etc.[6]
-
McLafferty Rearrangement: A peak at m/z 116 could be observed due to a McLafferty rearrangement, which is common for esters with a sufficiently long alkyl chain.
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
Carrier gas: Helium
-
-
MS Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Scan speed: 1-2 scans/second
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum of this peak and identify the molecular ion and key fragment ions.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental NMR and IR data are not widely published, the predicted spectra, based on established chemical principles and data from related compounds, offer a reliable framework for its identification. The mass spectrum, with its characteristic isotopic pattern for chlorine and predictable fragmentation pathways, serves as a definitive tool for confirming the molecular weight and structural features of this compound. The methodologies and interpretations presented in this guide are intended to support researchers and scientists in the unambiguous identification and quality control of this compound in their developmental workflows.
References
- 1. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 5. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scienceready.com.au [scienceready.com.au]
An In-Depth Technical Guide to 2-Chloroethyl Laurate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on 2-Chloroethyl Laurate. As a Senior Application Scientist, my objective is to provide you with not just a collection of data, but a synthesized understanding of this compound, grounded in scientific principles and practical insights. This guide is structured to offer a holistic view, from its fundamental chemical identity to its potential applications in the dynamic field of drug development. We will delve into the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a research and development setting.
Chemical Identity and Core Properties
This compound, also known by its IUPAC name 2-chloroethyl dodecanoate, is a fatty acid ester. It is structurally composed of a laurate (dodecanoate) hydrocarbon tail attached to a 2-chloroethyl group via an ester linkage.[1] This seemingly simple molecule possesses a unique combination of lipophilicity from the lauric acid chain and a reactive chloroethyl group, making it a compound of interest for various chemical syntheses and potential biomedical applications.
CAS Number: 64919-15-9[2]
Molecular Formula: C₁₄H₂₇ClO₂[2][3]
Molecular Weight: 262.82 g/mol [1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.
| Property | Value | Source |
| Appearance | Clear to light yellow liquid | [4] |
| Boiling Point | 187 °C at 10 mmHg | [3] |
| Density | 0.96 g/cm³ | [3][5] |
| Refractive Index | 1.4460 - 1.4500 | [3] |
| Flash Point | 156.6 °C | [3] |
| Vapor Pressure | 0.000117 mmHg at 25°C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 4.68930 | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
These properties highlight the compound's lipophilic nature (high LogP) and relatively low volatility. Its stability at room temperature under an inert atmosphere simplifies storage and handling.
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be primarily achieved through two effective methods: Fischer esterification of lauric acid and acylation using lauroyl chloride. The choice between these methods often depends on the desired scale, purity requirements, and available starting materials.
Fischer Esterification of Lauric Acid with 2-Chloroethanol
This classic acid-catalyzed esterification is a common and cost-effective method for producing this compound.[6]
Reaction:
Caption: Fischer Esterification of Lauric Acid.
Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-chloroethanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.[6]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid (1 equivalent) and an excess of 2-chloroethanol (e.g., 3-5 equivalents). The excess alcohol serves to drive the equilibrium towards the product side.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the lauric acid weight).
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 2-chloroethanol. The crude product can be further purified by vacuum distillation to obtain pure this compound.
Acylation of 2-Chloroethanol with Lauroyl Chloride
This method offers a more reactive pathway and often results in higher yields in a shorter reaction time compared to Fischer esterification. It avoids the generation of water as a byproduct, simplifying the work-up.
Reaction:
Caption: Acylation of 2-Chloroethanol.
Experimental Protocol:
-
Reactant Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-chloroethanol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in a dry, inert solvent like dichloromethane or diethyl ether. The base is crucial to neutralize the hydrogen chloride gas produced during the reaction.
-
Acyl Chloride Addition: Cool the solution in an ice bath. Add lauroyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Analytical Characterization
Ensuring the purity and structural integrity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities. The gas chromatogram will indicate the retention time of the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming its identity.[7][8]
Typical GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating fatty acid esters.[9][10]
-
Carrier Gas: Helium is commonly used as the carrier gas.[9]
-
Injection Mode: Split or splitless injection can be used depending on the sample concentration.
-
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components with different boiling points.
-
MS Detector: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[3][12][13]
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~4.3 ppm (triplet): Protons of the -O-CH₂- group adjacent to the ester oxygen.
-
~3.7 ppm (triplet): Protons of the -CH₂-Cl group.
-
~2.3 ppm (triplet): Protons of the -CH₂- group alpha to the carbonyl group.
-
~1.6 ppm (multiplet): Protons of the -CH₂- group beta to the carbonyl group.
-
~1.2-1.4 ppm (multiplet): Protons of the long methylene chain of the laurate group.
-
~0.9 ppm (triplet): Protons of the terminal methyl group of the laurate chain.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~173 ppm: Carbonyl carbon of the ester group.
-
~64 ppm: Carbon of the -O-CH₂- group.
-
~41 ppm: Carbon of the -CH₂-Cl group.
-
~34 ppm: Carbon of the -CH₂- group alpha to the carbonyl group.
-
~22-32 ppm: Carbons of the methylene chain.
-
~14 ppm: Carbon of the terminal methyl group.
Applications in Research and Drug Development
The bifunctional nature of this compound, combining a lipophilic tail with a reactive chloroethyl head, opens up possibilities for its use in various research and drug development contexts.
Intermediate in Organic Synthesis
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups. This makes it a useful building block in multi-step organic syntheses.
Prodrug Design and Drug Delivery
The chloroethyl group is a known alkylating moiety and has been incorporated into various anticancer agents.[14] 2-Chloroethyl esters can be designed as prodrugs, where the ester linkage is cleaved in vivo to release an active cytotoxic agent.[14][15] The laurate portion of the molecule can enhance the lipophilicity of the prodrug, potentially improving its membrane permeability and pharmacokinetic profile.
Furthermore, 2-chloroethyl esters have been explored in the development of thermoresponsive polymers for drug delivery systems.[7] These "smart" polymers can undergo conformational changes in response to temperature variations, enabling controlled drug release at specific sites in the body.[4][16][17][18][19]
Caption: Potential Drug Delivery Strategies.
Safety, Handling, and Toxicology
General Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] An inert atmosphere is recommended for long-term storage to prevent degradation.[3]
Toxicological Considerations
The cytotoxicity of fatty acid esters can vary depending on their structure.[20] Factors such as chain length, degree of saturation, and the nature of the head group can influence their interaction with cell membranes and overall toxicity.[20] The presence of the chloroethyl group in this compound introduces a potential for alkylating activity, which could contribute to its cytotoxicity. Further studies are needed to fully elucidate the toxicological profile of this specific compound. A Safety Data Sheet (SDS) should always be consulted for the most current and detailed safety information.[21][22]
Conclusion
This compound is a multifaceted compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methodologies, and its purification and characterization can be reliably performed using standard analytical techniques. The true potential of this molecule, however, lies in its application as a versatile intermediate and its prospective role in the design of innovative drug delivery systems and prodrugs. For researchers and scientists in the pharmaceutical and chemical industries, a thorough understanding of the principles and protocols outlined in this guide will be instrumental in harnessing the unique attributes of this compound for the advancement of their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermoresponsive polymer nanocarriers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of estrogen esters - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csun.edu [csun.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of thermoresponsive polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2-Chloroethyl Laurate in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs), intermediates, and excipients is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. 2-Chloroethyl laurate, a fatty acid ester, serves as a key intermediate in various synthetic pathways. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility principles governing this compound, a detailed experimental protocol for its determination, and a discussion of its practical implications in research and drug development.
Introduction
This compound (dodecanoic acid, 2-chloroethyl ester) is an organic compound characterized by a long, nonpolar twelve-carbon laurate tail and a more polar 2-chloroethyl ester head group.[1] This amphipathic nature dictates its interaction with various solvents. In pharmaceutical and chemical synthesis, selecting an appropriate solvent is crucial for controlling reaction kinetics, facilitating purification through crystallization, and formulating stable, effective delivery systems. A solvent that ensures complete dissolution of reactants while allowing for selective precipitation of the product can significantly enhance yield and purity. This guide delves into the solubility behavior of this compound, providing both theoretical grounding and practical, field-proven methodologies for its accurate determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.
| Property | Value | Source |
| Molecular Formula | C14H27ClO2 | [1][2] |
| Molecular Weight | 262.82 g/mol | [1][2] |
| Boiling Point | 187 °C @ 10 mmHg | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 4.689 (Predicted) | [3] |
| Structure | A long aliphatic chain (C12) attached to a chloroethyl ester group. | [1] |
The high LogP value indicates a strong preference for nonpolar environments, suggesting that this compound is a lipophilic or "fat-loving" compound. Its structure, dominated by the long hydrocarbon tail, predicts poor solubility in highly polar solvents like water and good solubility in nonpolar solvents.
The "Like Dissolves Like" Principle: A Mechanistic View
The empirical rule of "like dissolves like" provides a powerful predictive tool for solubility.[5][6][7] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from forming new solute-solvent interactions.[6]
-
Polar Solvents (e.g., water, methanol, ethanol) have significant dipole moments and often engage in hydrogen bonding. They effectively dissolve polar and ionic solutes.[8][9]
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride) have weak intermolecular forces (primarily London dispersion forces). They are effective at dissolving nonpolar solutes.[5][8]
Given that this compound is a predominantly nonpolar molecule, it is expected to be more soluble in solvents with low polarity.[6][8]
Expected Solubility Profile
While specific quantitative data for this compound is not widely published, we can predict its solubility based on the principles discussed and data for analogous long-chain fatty acid esters. The following table categorizes common organic solvents by their polarity index and provides an expected qualitative solubility for this compound.
| Solvent | Polarity Index (P') | Solvent Type | Expected Solubility |
| n-Hexane | 0.1 | Nonpolar | High |
| Toluene | 2.4 | Nonpolar (Aromatic) | High |
| Diethyl Ether | 2.8 | Nonpolar | High |
| Dichloromethane | 3.1 | Polar Aprotic | Moderate to High |
| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate |
| Acetone | 5.1 | Polar Aprotic | Moderate |
| Ethanol | 4.3 | Polar Protic | Low to Moderate |
| Methanol | 5.1 | Polar Protic | Low |
| Water | 10.2 | Polar Protic | Very Low / Insoluble |
Polarity Index values are compiled from various sources.[10][11][12][13]
This trend is driven by the fact that nonpolar solvents like hexane and toluene can effectively surround the long alkyl chain of the laurate molecule, leading to favorable dispersion force interactions.[9] As the solvent polarity increases, the energetic cost of disrupting the solvent's own strong interactions (like the hydrogen-bonding network in ethanol or water) to accommodate the nonpolar solute becomes too high, resulting in poor solubility.[8]
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise, quantitative solubility data, a robust experimental method is required. The isothermal saturation method (also known as the shake-flask method) is a gold-standard technique that ensures the measurement is taken at true thermodynamic equilibrium.[14][15][16] This protocol is adapted from general principles outlined in guidelines like the OECD Test Guideline 105, which, although focused on water solubility, provides a fundamentally sound approach.[17][18][19]
5.1. Experimental Workflow Diagram
Caption: Workflow for Isothermal Saturation Solubility Determination.
5.2. Step-by-Step Protocol
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture vigorously for an extended period (24 to 48 hours is typical) to allow the system to reach thermodynamic equilibrium.
-
Self-Validation: To ensure equilibrium has been reached, a kinetic profile can be established. Withdraw small aliquots of the supernatant at various time points (e.g., 12, 24, 36, and 48 hours), filter, and analyze them. Equilibrium is confirmed when the measured concentration no longer changes over time.[20]
-
Phase Separation: Once equilibrium is confirmed, stop the agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the end of the syringe to remove any suspended microparticles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated Gas Chromatography (GC) method.[21][22] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentration.[23][24][25]
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic (absorbs heat).[16] This relationship can be leveraged during purification, where a compound is dissolved in a hot solvent and then crystallized by cooling.
-
Purity of Solute and Solvent: Impurities can significantly alter the measured solubility of a substance.[19][26] Using high-purity materials is essential for obtaining accurate and reproducible data.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.
Practical Implications in Drug Development
-
Process Chemistry: Knowledge of solubility guides the choice of solvents for chemical reactions, ensuring reactants are in the same phase, and for workup procedures, enabling efficient extraction and separation of the desired product from byproducts.
-
Crystallization and Purification: Solubility data as a function of temperature is the foundation for developing effective crystallization protocols. A good crystallization solvent will exhibit high solubility at an elevated temperature and low solubility at a reduced temperature, maximizing product recovery.
-
Formulation Science: In the development of liquid formulations, such as injectables or oral solutions, the active ingredient must remain dissolved and stable. Solubility data is the first step in identifying suitable solvents or co-solvent systems for a given drug candidate.
Conclusion
The solubility of this compound is governed by its predominantly nonpolar chemical structure, making it highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. This guide has provided the theoretical framework based on the "like dissolves like" principle and a detailed, self-validating experimental protocol for the quantitative determination of its solubility using the isothermal saturation method coupled with GC analysis. Accurate solubility data is not merely an academic exercise; it is a critical parameter that underpins efficient chemical synthesis, robust purification strategies, and the successful development of pharmaceutical formulations.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 3. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. shodex.com [shodex.com]
- 11. Polarity Index [macro.lsu.edu]
- 12. organometallics.it [organometallics.it]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. filab.fr [filab.fr]
- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 22. youtube.com [youtube.com]
- 23. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 25. researchgate.net [researchgate.net]
- 26. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
The Versatility of 2-Chloroethyl Laurate: A Technical Guide to its Potential Applications in Materials Science
Abstract
This technical guide provides an in-depth exploration of the potential applications of 2-chloroethyl laurate in the field of materials science. By dissecting its unique bifunctional nature—a long, hydrophobic lauryl chain coupled with a reactive chloroethyl group—we unlock a versatile platform for the synthesis and modification of advanced materials. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the synthesis of functional polymers, surface modification of materials, and the formulation of specialty chemicals. We will delve into the causality behind experimental choices, present detailed methodologies, and provide a forward-looking perspective on how this compound can address current challenges in materials science.
Introduction: The Molecular Architecture of Opportunity
This compound (CAS No. 64919-15-9) is a fatty acid ester with the molecular formula C14H27ClO2.[1][2] At its core, it is comprised of a C12 lauric acid backbone, providing significant hydrophobicity and flexibility, and a reactive 2-chloroethyl ester group. This unique combination of a long alkyl chain and a terminal reactive site makes it a highly attractive building block for a new generation of functional materials. While its direct applications are not yet extensively documented in mainstream literature, by drawing parallels with analogous fatty acid derivatives and chloro-functionalized monomers, we can confidently predict its utility in a multitude of materials science domains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H27ClO2 | [1][2] |
| Molecular Weight | 262.82 g/mol | [1][2] |
| Boiling Point | 187 °C @ 10 mmHg | [3] |
| Density | 0.96 g/cm³ | [4] |
| CAS Number | 64919-15-9 | [1][2] |
The laurate moiety, derived from the renewable resource lauric acid, imparts desirable properties such as biodegradability, biocompatibility, and a plasticizing effect.[5] The chloroethyl group, on the other hand, serves as a versatile chemical handle for a variety of nucleophilic substitution and polymerization reactions. This guide will systematically explore the potential of harnessing these features.
Polymer Synthesis: A Reactive Monomer for Functional Polymers
The presence of a reactive chlorine atom suggests that this compound can be a valuable monomer or co-monomer in the synthesis of functional polymers. The long lauryl side chain can act as an internal plasticizer, enhancing the flexibility and processability of the resulting polymer.
Graft Copolymers: "Grafting From" and "Grafting To" Approaches
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, can be synthesized using this compound as a key component. The chloroethyl groups on a polymer backbone can serve as initiation sites for the "grafting from" polymerization of other monomers, or as anchor points for the "grafting to" attachment of pre-synthesized polymer chains.
Experimental Protocol: Synthesis of a Poly(this compound) Backbone for Grafting
Objective: To synthesize a linear polymer with pendant chloroethyl laurate groups.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet/outlet
Procedure:
-
In a Schlenk flask, dissolve this compound (10 g, 38 mmol) and AIBN (0.062 g, 0.38 mmol) in anhydrous toluene (50 mL).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the white polymer precipitate and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR to confirm the structure.
Caption: Methodologies for synthesizing graft copolymers.
Surface Modification: Tailoring Interfacial Properties
The amphiphilic nature of molecules derived from this compound makes it an excellent candidate for surface modification of various materials, including nanoparticles and bulk substrates.
Functionalization of Nanoparticles
The surface of nanoparticles can be functionalized to improve their dispersibility in different media, enhance biocompatibility, and introduce specific functionalities for targeted applications like drug delivery.[6][7][8] The laurate chain can provide a hydrophobic shell, while the chloroethyl group can be converted to other functional groups (e.g., amines, thiols, azides) for further conjugation.
Experimental Protocol: Surface Modification of Gold Nanoparticles
Objective: To create a hydrophobic coating on gold nanoparticles using a thiol-derivatized this compound.
Materials:
-
Gold nanoparticles (AuNPs) suspension
-
This compound
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Dialysis membrane
Procedure:
-
Synthesis of 2-thiolaurate ethyl ester: React this compound with thiourea in ethanol, followed by hydrolysis with sodium hydroxide to yield the thiol derivative.
-
Functionalization: Add the thiol-derivatized laurate ester to a suspension of AuNPs and stir for 12 hours. The thiol group will covalently bind to the gold surface.
-
Purification: Purify the functionalized AuNPs by dialysis against ethanol to remove unreacted ligands.
-
Characterization: Characterize the surface-modified AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the laurate coating.
Reactive Plasticizers: Enhancing Polymer Flexibility with Permanence
Plasticizers are added to polymers to increase their flexibility and workability.[9] However, conventional plasticizers can migrate out of the polymer matrix over time, leading to embrittlement and potential environmental concerns. This compound, with its long, flexible alkyl chain, can act as a plasticizer.[10] Crucially, its reactive chloroethyl group can be used to covalently bond it to the polymer backbone, creating a "reactive" or "permanent" plasticizer that cannot leach out.
Caption: Covalent bonding of this compound.
Precursor for Specialty Surfactants and Ionic Liquids
The 2-chloroethyl group is a well-known precursor for the synthesis of quaternary ammonium salts, which are a major class of cationic surfactants.[11][12] By reacting this compound with a tertiary amine, a cationic surfactant with a laurate tail can be synthesized. These surfactants have applications as emulsifiers, dispersants, and antimicrobial agents in various material formulations.
Similarly, the reaction with various nucleophiles can lead to the formation of ionic liquids with a long alkyl chain, which could find use as specialized solvents or lubricants.
Phase Change Materials for Thermal Energy Storage
Fatty acids and their esters are extensively studied as organic phase change materials (PCMs) for thermal energy storage due to their high latent heat of fusion and tunable melting points.[2][3][13] Lauric acid itself is a well-known PCM. This compound, being a derivative, is also expected to exhibit phase change behavior. The presence of the chloroethyl group could be used to incorporate it into a polymer matrix to prevent leakage of the PCM during its liquid phase, creating a form-stable PCM composite.
Table 2: Potential Phase Change Properties of Lauric Acid Derivatives
| Compound | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |
| Lauric Acid | ~44 | ~178 |
| Methyl Laurate | ~5 | ~200 |
| This compound (Estimated) | < 44 | ~150-200 |
(Note: The values for this compound are estimated based on trends observed in other fatty acid esters and would require experimental verification.)
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, platform molecule in materials science. Its dual functionality opens doors to a wide array of applications, from the creation of sophisticated polymer architectures to the development of advanced functional materials. The principles outlined in this guide, supported by analogous findings in the literature, provide a solid foundation for future research and development. Experimental validation of the proposed applications will be crucial in unlocking the full potential of this versatile compound. As the demand for sustainable and high-performance materials continues to grow, the utilization of renewable fatty acid-based building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis of Cationic Surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 12. mdpi.com [mdpi.com]
- 13. Fatty Acids as Phase Change Materials for Building Applications: Drawbacks and Future Developments [mdpi.com]
An In-Depth Technical Guide to the Safe Handling of 2-Chloroethyl Laurate
A Note on This Guidance: Specific toxicological data and a comprehensive Safety Data Sheet (SDS) for 2-chloroethyl laurate (CAS No. 64919-15-9) are not extensively documented in publicly available literature. Therefore, this guide is constructed based on a foundational principle of chemical safety: assessing risk by analyzing a molecule's constituent parts and data from structurally analogous compounds. The primary driver of potential hazard for this molecule is the 2-chloroethyl moiety, derived from the highly toxic precursor, 2-chloroethanol. All recommendations herein are based on this scientifically conservative assessment and are designed to provide a robust framework for ensuring personnel safety.
Section 1: Compound Identification and Physicochemical Profile
This compound, also known as 2-chloroethyl dodecanoate, is the ester of lauric acid and 2-chloroethanol.[1] Its chemical structure combines a long C12 alkyl chain with a reactive chloroethyl group, making it a compound of interest in organic synthesis.[2] Understanding its physical properties is the first step in developing safe handling procedures.
| Property | Value | Reference |
| CAS Number | 64919-15-9 | [1] |
| Molecular Formula | C₁₄H₂₇ClO₂ | [1] |
| Molecular Weight | 262.82 g/mol | [3] |
| Appearance | Corrosive and irritating organic compound | [2] |
| Boiling Point | 187 °C @ 10 mmHg (165 °C @ 19 Torr) | [2] |
| Flash Point | 156.6 °C | [4] |
| Density | 0.96 g/cm³ | [4] |
| Vapor Pressure | 0.000117 mmHg @ 25°C | [4] |
Section 2: Inferred Hazard Evaluation and Risk Assessment
The toxicological profile of this compound has not been thoroughly investigated. However, the presence of the 2-chloroethyl functional group necessitates that this compound be handled as if it were highly toxic. This assessment is based on the severe toxicity of its parent alcohol, 2-chloroethanol (CAS No. 107-07-3).
2.1. Analysis of the Primary Toxicophore: 2-Chloroethanol
2-Chloroethanol is a highly toxic substance, classified under the Globally Harmonized System (GHS) as acutely toxic via oral, dermal, and inhalation routes.[5][6][7]
-
GHS Classification (for 2-Chloroethanol):
-
Toxicity Data (for 2-Chloroethanol):
Causality: The esterification of 2-chloroethanol with lauric acid creates this compound. While the long fatty acid chain may alter the compound's physical properties (e.g., reducing volatility) and pharmacokinetic profile (e.g., absorption rate), the fundamental hazard of the 2-chloroethyl group remains. The molecule can be metabolized or hydrolyzed in vivo, potentially releasing 2-chloroethanol or related toxic metabolites. Therefore, until specific data for the ester becomes available, it must be handled with precautions appropriate for a substance with high acute toxicity. One supplier notes the compound is "corrosive and irritating."[2]
2.2. Inferred GHS Classification for this compound
Based on the precautionary principle, researchers should handle this compound as if it falls under the following GHS categories:
-
Pictograms:
-
Skull and Crossbones (Acute Toxicity)
-
Exclamation Mark (Skin/Eye Irritation)
-
-
Signal Word: Danger
-
Potential Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing the elimination and engineering out of hazards, is essential.
3.1. Hierarchy of Controls
The most effective safety strategies involve engineering controls to minimize exposure, supplemented by administrative controls and, as the last line of defense, appropriate PPE.
Caption: Hierarchy of controls, from most to least effective.
3.2. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[11][12] This is critical to prevent inhalation of any vapors or aerosols.
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the laboratory.[12]
3.3. Personal Protective Equipment (PPE)
Standard laboratory attire (long pants, closed-toe shoes) is mandatory.
-
Hand Protection: Due to the high inferred dermal toxicity, robust hand protection is required.
-
Glove Type: While standard nitrile gloves offer good resistance to oils and weak acids, their performance against halogenated hydrocarbons can be poor.[13][14][15] Therefore, for anything beyond incidental splash contact, heavy-duty (≥8 mil) nitrile gloves or neoprene gloves are recommended.[11][16] Always consult the glove manufacturer's chemical resistance chart.
-
Technique: Use a double-gloving technique for added protection during transfers of significant volumes. Change gloves immediately if contamination is suspected.[11]
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[11]
-
Face Shield: A full-face shield must be worn over chemical goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.
-
-
Skin and Body Protection:
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required.
-
Chemical-Resistant Apron: A rubber or neoprene apron should be worn over the lab coat when handling larger volumes to protect against splashes.
-
Section 4: Safe Handling and Storage Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
4.1. Experimental Workflow Protocol
This protocol outlines the essential steps for safely using this compound in a typical laboratory procedure.
Caption: Step-by-step workflow for handling this compound.
4.2. Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent accidents.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[17] Do not store on high shelves.[18]
-
Container: Keep the container tightly sealed.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4]
-
Segregation: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][17] Store away from heat sources and open flames.[11]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.[18]
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
5.1. First Aid Decision Tree
Caption: Decision-making flowchart for first aid response.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[5] If the person is not breathing, provide artificial respiration (if trained and safe to do so). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
5.2. Spill Response
-
Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand). Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.
-
Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert personnel in adjacent areas. Call your institution's emergency response team.
5.3. Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[20]
-
Hazards: The compound is combustible.[19] Upon combustion, it may release toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen chloride (HCl).[5] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Collection: Collect all waste (including contaminated solids and rinse solutions) in a dedicated, properly labeled, and sealed container for halogenated organic waste.[18]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment.[21]
-
Disposal: Disposal must be handled by trained professionals through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[18] Do not pour waste down the drain.
Section 7: Conclusion
While this compound is a valuable synthetic intermediate, its structural relationship to 2-chloroethanol demands that it be handled with the utmost care. By understanding its inferred high toxicity, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling protocols, researchers can effectively manage the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. biosynce.com [biosynce.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 5. opcw.org [opcw.org]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. longdom.org [longdom.org]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. cce.caltech.edu [cce.caltech.edu]
- 13. gloves.com [gloves.com]
- 14. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. worksafegear.com.au [worksafegear.com.au]
- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 18. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylene chlorohydrin [cdc.gov]
- 20. DSpace-CRIS [zora.uzh.ch]
- 21. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloroethyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the thermal stability of 2-chloroethyl laurate and the analytical methodologies required to identify its decomposition products. Given the limited direct literature on this specific compound, this document synthesizes established principles of thermal analysis and decomposition chemistry of related esters and chlorinated hydrocarbons to provide a robust framework for investigation.
Introduction
This compound, the ester of lauric acid and 2-chloroethanol, is a molecule with potential applications in various fields, including its use as a specialty lubricant, a plasticizer, or an intermediate in the synthesis of more complex molecules, such as surfactants or active pharmaceutical ingredients. Understanding the thermal stability of this compound is paramount for ensuring its safe handling, storage, and application, as thermal decomposition can lead to the generation of potentially hazardous byproducts and a loss of product efficacy.
This technical guide outlines the critical experimental protocols and analytical techniques to thoroughly characterize the thermal behavior of this compound. It is designed to equip researchers with the necessary knowledge to design and execute self-validating experiments to determine its decomposition temperature and identify the resulting chemical species.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before undertaking thermal analysis.
| Property | Value | Reference |
| Molecular Formula | C14H27ClO2 | [1][2] |
| Molecular Weight | 262.82 g/mol | [1][2] |
| Boiling Point | 187 °C at 10 mmHg | [3] |
| Flash Point | 156.6 °C | [3] |
| Density | 0.96 g/cm³ | [3] |
| Refractive Index | 1.4460-1.4500 | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |
Assessing Thermal Stability: A Methodological Approach
The thermal stability of a compound is not a single point but rather a profile of its behavior as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques to elucidate this profile.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the temperature at which a substance begins to decompose.
Causality Behind Experimental Choices: The choice of a nitrogen atmosphere is crucial to study the inherent thermal decomposition of the molecule, eliminating oxidative effects. The heating rate influences the observed decomposition temperature; a slower rate provides a closer approximation to equilibrium conditions.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the decomposition curve.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2-Chloroethyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloroethyl laurate (dodecanoic acid, 2-chloroethyl ester), a fatty acid ester with a functionalized alkyl chain. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document explores the logical historical context of its synthesis through established esterification methods and details modern, documented synthetic routes. This guide is intended for researchers and professionals in organic chemistry and drug development who require a deep understanding of the synthesis and chemical principles underlying this and similar molecules. We will delve into the foundational Fischer-Speier esterification, likely the earliest practical method for its preparation, and then provide detailed protocols for two distinct, more contemporary synthetic strategies.
Introduction and Historical Context
This compound, with the chemical formula C₁₄H₂₇ClO₂, belongs to the class of fatty acid esters. Its structure combines lauric acid, a saturated fatty acid, with a 2-chloroethyl group. The introduction of a chlorine atom onto the alkyl chain of the alcohol moiety imparts unique chemical properties and reactivity compared to its unsubstituted analogue, ethyl laurate. This functionalization opens avenues for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules, including surfactants, plasticizers, and potentially, pharmacologically active compounds.
While the precise moment of the first synthesis of this compound is not prominently documented, its conceptual origins can be traced back to the development of fundamental organic reactions. The late 19th and early 20th centuries saw the elucidation of key esterification methods, most notably the Fischer-Speier esterification in 1895. Given the ready availability of lauric acid from natural sources and the emergence of ethylene chlorohydrin (2-chloroethanol) as a common industrial chemical, it is highly probable that this compound was first synthesized via this classic acid-catalyzed esterification.
Early applications of chloroethyl esters were varied, often leveraging the reactive carbon-chlorine bond for subsequent chemical transformations. In the mid-20th century, there was significant research into the synthesis of various 2-chloroethyl esters for applications ranging from industrial solvents to intermediates in the production of pharmaceuticals and pesticides.
Foundational Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This equilibrium-controlled reaction is a cornerstone of organic synthesis and represents the most probable route for the early synthesis of this compound.
Causality of Experimental Choices
The selection of reagents and conditions in a Fischer esterification is dictated by the need to drive the reaction equilibrium towards the formation of the ester.
-
Reactants: Lauric acid serves as the carboxylic acid, and 2-chloroethanol (ethylene chlorohydrin) as the alcohol.
-
Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Reaction Conditions: To favor ester formation, an excess of one reactant (typically the less expensive one, in this case, likely 2-chloroethanol) is used. Alternatively, the removal of water, a byproduct of the reaction, can be achieved through azeotropic distillation using a Dean-Stark apparatus, or by the use of a dehydrating agent. The reaction is typically heated to reflux to increase the reaction rate.
Experimental Workflow: Fischer-Speier Esterification
Caption: Fischer-Speier esterification workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lauric acid and an excess (e.g., 3-5 equivalents) of 2-chloroethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the lauric acid).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the limiting reagent (lauric acid) is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Modern Synthetic Methodologies
While Fischer esterification is a reliable method, modern organic synthesis has sought to develop milder and more efficient procedures. Below are two documented methods for the synthesis of this compound.
Method 1: Zinc(II) Chloride Catalyzed Acylation
This method, reported in Catalysis Letters in 2014, utilizes the acylation of 2-chloroethanol with lauroyl chloride in the presence of a Lewis acid catalyst, zinc(II) chloride (ZnCl₂).[1] This approach avoids the generation of water and the need to shift a reaction equilibrium.
-
Reactants: Lauroyl chloride is a more reactive acylating agent than lauric acid. The reaction with an alcohol is generally faster and proceeds under milder conditions.
-
Catalyst: Zinc(II) chloride acts as a Lewis acid, activating the carbonyl group of the lauroyl chloride, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-chloroethanol.
-
Conditions: The reaction is conducted at an elevated temperature (130 °C) and is typically complete within 24 hours. This method boasts a high reported yield of 92%.[1]
Caption: Workflow for ZnCl₂ catalyzed synthesis of this compound.
-
Reaction Setup: In a reaction vessel, combine lauroyl chloride and 2-chloroethanol.
-
Catalyst Addition: Add zinc(II) chloride as the catalyst.
-
Reaction: Heat the mixture to 130 °C and maintain this temperature for 24 hours.
-
Purification: The product, this compound, can be isolated and purified using standard techniques such as distillation or chromatography.
Method 2: Radical-Mediated Reductive Dehalogenation
A more specialized method for synthesizing this compound was described in Organic Letters in 2002.[1] This approach involves the reductive dehalogenation of 2,2,2-trichloroethyl dodecanoate.
This method is a two-step process where lauric acid is first converted to 2,2,2-trichloroethyl dodecanoate, which is then selectively reduced to 2-chloroethyl dodecanoate.
-
Radical Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) is a common radical initiator that decomposes upon heating to generate radicals.
-
Reducing Agent: Tri-n-butyltin hydride (Bu₃SnH) is a radical-based reducing agent that donates a hydrogen atom to reduce the C-Cl bond.
-
Solvent: The reaction is carried out in benzene.
-
Conditions: The reaction mixture is heated for 2.5 hours. This method provides a high yield of 95%.[1]
Caption: Radical-mediated synthesis of this compound.
-
Preparation of Starting Material: Synthesize 2,2,2-trichloroethyl dodecanoate from lauric acid and 2,2,2-trichloroethanol via standard esterification procedures.
-
Reaction Setup: In a suitable reaction flask, dissolve 2,2,2-trichloroethyl dodecanoate in benzene.
-
Reagent Addition: Add 2,2'-azobis(isobutyronitrile) (AIBN) as the radical initiator and tri-n-butyltin hydride as the reducing agent.
-
Reaction: Heat the reaction mixture under an inert atmosphere for 2.5 hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the product is purified, typically by chromatography to remove tin byproducts.
Data Summary
| Synthesis Method | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |
| Fischer-Speier Esterification | Lauric acid, 2-Chloroethanol | H₂SO₄ or p-TSA | Reflux | Variable | General Method |
| ZnCl₂ Catalyzed Acylation | Lauroyl chloride, 2-Chloroethanol | Zinc(II) chloride | 130 °C, 24 h | 92% | [1] |
| Radical-Mediated Reduction | 2,2,2-Trichloroethyl dodecanoate | AIBN, Bu₃SnH | Heating in Benzene, 2.5 h | 95% | [1] |
Conclusion
The synthesis of this compound, while not marked by a singular, celebrated discovery, is a testament to the evolution of organic synthesis. From the foundational and robust Fischer-Speier esterification to more modern, high-yield methods involving Lewis acid catalysis and radical chemistry, the preparation of this functionalized fatty acid ester showcases the versatility of synthetic organic chemistry. The choice of synthetic route for researchers and drug development professionals will depend on factors such as the desired scale, purity requirements, and the availability of starting materials and reagents. The presence of the chloroethyl group provides a reactive handle for further chemical elaboration, ensuring that this compound and its derivatives will continue to be of interest in various fields of chemical science.
References
Synonyms and alternative names for 2-chloroethyl laurate
An In-Depth Technical Guide to 2-Chloroethyl Laurate: Nomenclature, Properties, and Synthetic Applications
Introduction
This compound is a fatty acid ester that holds significance as a chemical intermediate in various synthetic applications. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's identity, properties, and reactivity is crucial for its effective utilization. The presence of a reactive chloroethyl group combined with a long, lipophilic laurate chain imparts unique characteristics that can be exploited in the synthesis of more complex molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity and synonyms to its synthesis and potential applications in advanced scientific research.
Chemical Identity and Nomenclature
Accurate identification of a chemical compound is the foundation of scientific research. This compound is known by several alternative names and identifiers across various chemical databases and publications. Establishing a clear understanding of this nomenclature is essential for exhaustive literature searches and unambiguous communication in a research setting.
Synonyms and Alternative Names:
-
NSC 406536[4]
Key Identifiers:
-
IUPAC Name: 2-chloroethyl dodecanoate[1]
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 3. Lauric acid «beta»-chloroethyl ester (CAS 64919-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
Introduction: The Strategic Utility of a Bifunctional Intermediate
An In-depth Technical Guide to 2-Chloroethyl Laurate as an Intermediate in Organic Synthesis
In the landscape of organic synthesis, intermediates are the pivotal crossroads from which complex molecular architectures are constructed. This compound (CAS No. 64919-15-9), also known as 2-chloroethyl dodecanoate, represents a class of highly versatile bifunctional molecules.[1][2][3] Its structure marries a long, lipophilic C12 laurate ester chain with a reactive primary alkyl chloride. This duality is the cornerstone of its utility, offering chemists two distinct and orthogonal handles for molecular elaboration. The ester group imparts specific solubility and physical characteristics, while the chloroethyl group serves as a potent electrophilic site for a variety of nucleophilic substitution reactions.
This guide, intended for researchers and development scientists, explores the synthesis, properties, and strategic applications of this compound. We will delve into the causality behind synthetic protocols and illustrate its role as a key building block in the creation of value-added chemical entities.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, influencing choices regarding reaction conditions, solvent systems, and purification methods.
| Property | Value | Source |
| CAS Number | 64919-15-9 | [1][2][3][4] |
| Molecular Formula | C14H27ClO2 | [1][2][4][5] |
| Molecular Weight | 262.82 g/mol | [1][2][4][5] |
| Density | 0.96 g/cm³ | [4][5] |
| Boiling Point | 187 °C at 10 mmHg | [5] |
| Flash Point | 156.6 °C | [5] |
| Refractive Index | 1.4460 - 1.4500 | [5] |
| Storage Temp. | Room Temperature, Inert Atmosphere | [5] |
Synthesis of this compound: A Mechanistic Perspective
The most common and industrially scalable method for preparing this compound is the Fischer-Speier esterification of lauric acid with 2-chloroethanol, facilitated by an acid catalyst.[6][7] An alternative route involves the reaction of lauroyl chloride with 2-chloroethanol.[5]
Method 1: Fischer-Speier Esterification
This equilibrium-controlled reaction requires careful manipulation of conditions to drive it toward the product.[6][7] The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is critical.
Causality of Experimental Design:
-
Acid Catalyst: The carboxylic acid carbonyl is only weakly electrophilic. The catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weak nucleophile, 2-chloroethanol.[6][7]
-
Le Châtelier's Principle: The reaction produces water as a byproduct. To shift the equilibrium to favor the ester product, either water must be removed as it is formed (e.g., with a Dean-Stark apparatus) or one of the reactants must be used in excess.[6] In this case, using an excess of 2-chloroethanol is a common and practical strategy.
Detailed Experimental Protocol:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add lauric acid (1.0 eq), 2-chloroethanol (3.0 eq, to act as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol% of the lauric acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the lauric acid is consumed (typically several hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[5]
Applications in Organic Synthesis: A Bifunctional Linchpin
The synthetic power of this compound stems from its ability to act as a bifunctional linchpin. The primary alkyl chloride is a versatile electrophilic site for building more complex molecules via nucleophilic substitution (Sₙ2) reactions.
Synthesis of Cationic Surfactants
The reaction of this compound with tertiary amines (e.g., trimethylamine) yields quaternary ammonium salts. These "quat" compounds are valuable cationic surfactants, possessing applications as fabric softeners, antistatic agents, and biocides. The long laurate tail provides the necessary hydrophobicity, while the quaternary ammonium head group provides the hydrophilic character and positive charge.
Introduction of Spacers in Drug Development
In medicinal chemistry, the 2-chloroethyl group can serve as a short, flexible linker. By reacting this compound with a nucleophilic site on a pharmacophore (e.g., a phenol or an amine), the laurate ester moiety can be tethered to the molecule. This can modify the compound's lipophilicity (LogP), potentially improving its membrane permeability, pharmacokinetic profile, or formulation characteristics.
Precursor to Non-ionic Surfactants
While the direct product is an alkyl chloride, it serves as a stable intermediate for further conversion. For example, hydrolysis of the chloride under appropriate conditions (e.g., with a hydroxide source in a polar, aprotic solvent to minimize ester saponification) can yield 2-hydroxyethyl laurate. This product and its ethoxylates are important non-ionic surfactants used in cosmetics and personal care products.
Michaelis-Arbuzov Reaction Intermediate
The alkyl chloride functionality is susceptible to reaction with trialkyl phosphites in the Michaelis-Arbuzov reaction. This forms a phosphonate ester, a class of compounds used as flame retardants, plasticizers, and intermediates for Horner-Wadsworth-Emmons reagents.[8] The reaction introduces a phosphorus-carbon bond, further expanding the synthetic possibilities.[8]
Safety and Handling
As with any chemical reagent, proper safety protocols are paramount. While specific toxicity data for this compound is limited, its structure suggests prudent handling is required. The presence of an alkylating agent (the chloroethyl group) warrants caution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9]
Conclusion
This compound is more than a simple ester; it is a strategic intermediate whose value lies in its bifunctionality. The laurate chain provides a lipophilic backbone, while the reactive chloroethyl group offers a reliable electrophilic site for C-N, C-O, C-S, and C-P bond formation. By understanding the principles behind its synthesis and the scope of its reactivity, researchers can effectively leverage this molecule as a versatile building block for creating a wide array of complex and high-value chemical products, from surfactants and specialty polymers to modified pharmaceutical agents.
References
- 1. Lauric acid «beta»-chloroethyl ester (CAS 64919-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. LAURIC ACID 2-CHLOROETHYL ESTER | 64919-15-9 [amp.chemicalbook.com]
- 3. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Laboratory protocol for the synthesis of 2-chloroethyl laurate
An In-depth Technical Guide to the Laboratory Synthesis of 2-Chloroethyl Laurate
Introduction
This compound (also known as 2-chloroethyl dodecanoate) is an ester of significant interest in various chemical and pharmaceutical research areas.[1][2] Its bifunctional nature, possessing both a long alkyl chain from lauric acid and a reactive chloroethyl group, makes it a valuable intermediate for the synthesis of specialty surfactants, functionalized polymers, and as a precursor in the development of novel therapeutic agents.
This application note provides a detailed, field-proven laboratory protocol for the synthesis of this compound via Fischer-Speier esterification.[3] This method involves the acid-catalyzed reaction between lauric acid and 2-chloroethanol. We will delve into the mechanistic reasoning behind the procedural steps, comprehensive safety protocols, and methods for purification and characterization, ensuring a reproducible and reliable synthesis for researchers and drug development professionals.
Reaction Principle and Mechanism
The synthesis is a classic example of Fischer esterification, an equilibrium-controlled reaction.[3] A carboxylic acid (lauric acid) reacts with an alcohol (2-chloroethanol) in the presence of a strong acid catalyst, typically sulfuric acid. The catalyst protonates the carbonyl oxygen of the lauric acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol. To drive the equilibrium toward the formation of the ester product, an excess of one reactant (in this case, 2-chloroethanol) is used, and the water formed as a byproduct is ideally removed.[4]
Materials and Equipment
Reagents:
-
Lauric Acid (Dodecanoic Acid), ≥98%
-
2-Chloroethanol (Ethylene Chlorohydrin), ≥99%
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Diethyl Ether (Et₂O), ACS grade
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Vacuum distillation apparatus (short path)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Ice bath
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton™), flame-retardant lab coat.
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount Used | Moles (mol) | Molar Ratio |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | ~0.88 | 10.0 g | 0.050 | 1.0 |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | ~1.20 | 16.8 mL | 0.250 | 5.0 |
| Sulfuric Acid | H₂SO₄ | 98.08 | ~1.84 | 1.0 mL | ~0.018 | Catalyst |
CRITICAL SAFETY PRECAUTIONS
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood with the sash at the lowest practical height.
-
2-Chloroethanol : ACUTELY TOXIC AND POTENTIALLY FATAL . It is highly toxic if swallowed, inhaled, or absorbed through the skin.[5] It is also a flammable liquid.[6] All handling must be done in a fume hood. Wear appropriate PPE, including double gloves (nitrile inner, butyl rubber outer), a face shield, and a lab coat.[6] Ensure an emergency safety shower and eyewash station are immediately accessible.
-
Concentrated Sulfuric Acid : SEVERELY CORROSIVE . Causes severe skin burns and eye damage.[7] Handle with extreme care, wearing acid-resistant gloves and eye protection. When diluting, always add acid to water, never the other way around.
-
Diethyl Ether : EXTREMELY FLAMMABLE . Vapors are heavier than air and can travel to an ignition source. Ensure no open flames or spark sources are present in the laboratory. Ground all equipment to prevent static discharge.
Experimental Protocol
Part 1: Reaction Setup and Esterification
-
Reagent Addition : To a 250 mL round-bottom flask containing a magnetic stir bar, add lauric acid (10.0 g, 0.050 mol).
-
Alcohol and Catalyst : In the fume hood, add 2-chloroethanol (16.8 mL, 0.250 mol) to the flask. Begin stirring to dissolve the lauric acid. Once dissolved, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
Scientist's Note: An excess of 2-chloroethanol (5 equivalents) is used to shift the reaction equilibrium to favor the product, maximizing the yield as per Le Châtelier's principle.[4] The sulfuric acid must be added slowly as the initial protonation is an exothermic process.
-
-
Reflux : Equip the flask with a reflux condenser and begin circulating cold water. Heat the mixture to a gentle reflux (approximately 120-130°C oil bath temperature) using the heating mantle. Continue refluxing with vigorous stirring for 4-6 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the lauric acid spot. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Part 2: Work-up and Extraction
-
Cooling : After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath.
-
Quenching : Carefully and slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water.
-
Transfer to Separatory Funnel : Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The top layer is the organic (ether) phase containing the product, and the bottom is the aqueous phase.
-
Neutralization : Drain the lower aqueous layer. Wash the organic layer by adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake cautiously as carbon dioxide gas will be evolved. Vent frequently until gas evolution ceases. Drain the lower aqueous layer.
-
Scientist's Note: This bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted lauric acid (by converting it to its water-soluble sodium salt).
-
-
Washing : Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
Part 3: Purification
-
Solvent Removal : Filter the dried organic solution through a funnel with a small cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh diethyl ether. Concentrate the filtrate using a rotary evaporator to remove the solvent and excess 2-chloroethanol.
-
Vacuum Distillation : The resulting crude oil is purified by vacuum distillation. Assemble a short-path distillation apparatus. Collect the fraction boiling at 185-189 °C at 10 mmHg .[8]
Characterization
The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm the molecular weight (262.82 g/mol ) and assess purity.[1][9]
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure by analyzing the chemical shifts and integrations of the protons and carbons.
-
FT-IR Spectroscopy : To confirm the presence of the ester carbonyl group (strong absorption around 1740 cm⁻¹) and the C-Cl bond.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. scribd.com [scribd.com]
- 6. wcu.edu [wcu.edu]
- 7. fishersci.com [fishersci.com]
- 8. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 9. Lauric acid β-chloroethyl ester [webbook.nist.gov]
Experimental setup for reactions involving 2-chloroethyl laurate
An In-Depth Guide to the Experimental Setup and Reaction Protocols for 2-Chloroethyl Laurate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup, core reactions, and safety protocols involving this compound. The content herein is structured to provide not just procedural steps, but also the fundamental chemical principles that govern these reactions, ensuring a blend of practical guidance and theoretical understanding.
Introduction to this compound: A Versatile Chemical Intermediate
This compound (CAS No: 64919-15-9), also known as 2-chloroethyl dodecanoate, is a fatty acid ester of significant interest in organic synthesis.[1] Its bifunctional nature—possessing both an ester group and a reactive alkyl chloride—makes it a valuable precursor for the synthesis of a wide range of derivatives, including surfactants, plasticizers, and pharmacologically active molecules. Understanding its physicochemical properties is the first step in designing successful experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₇ClO₂ | [1][2] |
| Molecular Weight | 262.82 g/mol | [1][2] |
| Appearance | Oily Liquid | [3] |
| Boiling Point | 187 °C at 10 mmHg | [2] |
| Density | 0.96 g/cm³ | [2] |
| Flash Point | 156.6 °C | [2] |
| Storage | Room temperature, under inert atmosphere |[2] |
Foundational Safety and Handling Protocols (EHS)
Before commencing any experimental work, a thorough understanding of the associated hazards is paramount. While this compound itself is not classified as acutely toxic, it requires careful handling.[4] All operations should be conducted within a certified chemical fume hood.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Handling and Emergency Procedures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and contact a poison control center or physician.[5]
-
Spills: For accidental spills, absorb the material with an inert substance (e.g., sand, vermiculite). Prevent the substance from entering drains.[5][6]
Core Reactions & Mechanistic Insights
The reactivity of this compound is dominated by two primary pathways: reactions involving the ester functional group and nucleophilic substitution at the chlorinated carbon.
Synthesis via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of lauric acid with 2-chloroethanol, catalyzed by a strong acid.[7][8] This is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[8][9] To favor the formation of the ester, the reaction equilibrium is typically shifted to the right by using an excess of one reactant, usually the alcohol.[7]
Caption: Fischer esterification of lauric acid.
Nucleophilic Substitution at the Alkyl Chloride
The primary alkyl chloride moiety in this compound is an excellent electrophilic site for nucleophilic substitution reactions.[10] Given that the carbon atom bearing the chlorine is primary and relatively unhindered, these reactions predominantly proceed via a bimolecular (S_N2) mechanism.[11][12]
In an S_N2 reaction, a nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chloride ion), leading to an inversion of stereochemistry if the carbon were chiral.[11] The reaction occurs in a single, concerted step.[12] The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[12][13]
Key Factors for a Successful S_N2 Reaction:
-
Nucleophile: Strong nucleophiles (e.g., amines, alkoxides, thiolates) are required for an efficient reaction.[11]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[14]
-
Temperature: Moderate heating can increase the reaction rate, but excessively high temperatures may promote competing elimination (E2) reactions.
Caption: The concerted S_N2 reaction mechanism.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis and subsequent reaction of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the principles of Fischer esterification.[7][15]
Materials & Equipment:
-
Lauric acid
-
2-Chloroethanol (use in excess, e.g., 5-10 equivalents)
-
Concentrated sulfuric acid (catalytic amount, ~2-4% by weight of lauric acid)[15]
-
Toluene (for azeotropic removal of water, optional)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Charging Reactants: To the flask, add lauric acid (1.0 eq), 2-chloroethanol (5.0 eq), and toluene (if used).
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent system, typically 80-110 °C) and maintain for 4-6 hours.[16] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
5% Sodium bicarbonate solution (2x, to neutralize the acid catalyst; be cautious of CO₂ evolution).[9]
-
Saturated brine solution (1x).
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[2]
Protocol 2: Nucleophilic Substitution with an Amine (General)
This protocol outlines a general procedure for reacting this compound with a primary or secondary amine to form a tertiary amine or a quaternary ammonium salt derivative.
Materials & Equipment:
-
This compound
-
Desired amine (e.g., diethylamine, morpholine; 1.1-1.5 equivalents)
-
A non-nucleophilic base (e.g., triethylamine, K₂CO₃; to scavenge HCl byproduct)
-
Polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) supply
Procedure:
-
Setup: Assemble a reaction apparatus under an inert atmosphere.
-
Charging Reactants: Dissolve this compound (1.0 eq) and the non-nucleophilic base (1.1 eq) in the chosen polar aprotic solvent in the flask.
-
Nucleophile Addition: Add the amine (1.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir for 6-24 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter off any solid byproducts (e.g., triethylamine hydrochloride).
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.
Product Characterization
Confirmation of product identity and purity is essential. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity.[1][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final compound.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and determining the purity of non-volatile products.[18]
Table 2: Summary of Key Reaction Parameters
| Reaction | Key Reactants | Catalyst/Base | Solvent | Typical Temp. | Typical Yield |
|---|---|---|---|---|---|
| Fischer Esterification | Lauric Acid, 2-Chloroethanol | H₂SO₄ | Toluene or neat | 80-110 °C | >90%[2] |
| S_N2 Substitution | this compound, Nucleophile | K₂CO₃ or Et₃N | Acetonitrile/DMF | 50-80 °C | Variable |
Workflow Visualization
A well-defined workflow ensures reproducibility and safety. The general process for conducting reactions with this compound is outlined below.
Caption: General experimental workflow for synthesis.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. syskem.de [syskem.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cerritos.edu [cerritos.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
Application Note: High-Sensitivity Quantification of 2-Chloroethyl Laurate in Pharmaceutical Matrices
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 2-chloroethyl laurate, a potential genotoxic impurity (PGI), in pharmaceutical drug substances. Recognizing the critical need for highly sensitive and selective analytical procedures as stipulated by international regulatory bodies, we provide detailed protocols for two primary analytical techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to provide researchers, scientists, and drug development professionals with a comprehensive guide for implementation. All methodologies are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory compliance.
Introduction: The Imperative for Controlling Genotoxic Impurities
The presence of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a significant concern for patient safety.[1][2] These impurities have the potential to damage DNA, leading to mutations and an increased risk of cancer.[1] Regulatory bodies, including the International Council on Harmonisation (ICH), have established stringent guidelines, such as ICH M7, which mandate the control of GTIs to a Threshold of Toxicological Concern (TTC).[2][3] For many GTIs, this corresponds to a permissible daily intake of 1.5 µ g/day , necessitating analytical methods capable of quantification at the parts-per-million (ppm) level relative to the API.[2]
This compound, a fatty acid ester containing a reactive chloroethyl group, is a potential genotoxic impurity that may arise from various synthetic pathways in drug manufacturing. Its quantification at trace levels presents analytical challenges due to its volatility and potential lack of a strong UV chromophore for conventional HPLC analysis. This guide provides detailed, field-proven protocols to address these challenges.
Analytical Strategy: A Dual-Pronged Approach
A comprehensive analytical strategy for this compound relies on orthogonal methods to ensure accurate and reliable quantification, especially at trace levels. We present two validated methods:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A highly sensitive technique for halogenated compounds, making it ideal for the detection of this compound.[4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers exceptional selectivity and sensitivity, particularly for complex matrices, and provides structural confirmation.[5]
The choice of method may depend on the specific matrix, the required level of sensitivity, and the available instrumentation.
Caption: Workflow for the quantification of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract this compound from the API matrix with high recovery while minimizing interferences.[6][7]
Protocol: Liquid-Liquid Extraction (LLE)
This protocol is suitable for APIs soluble in aqueous or polar solvents.
-
Sample Weighing: Accurately weigh 100 mg of the API into a 15 mL glass centrifuge tube.
-
Dissolution: Dissolve the API in 5 mL of a suitable solvent (e.g., 0.1 M phosphoric acid). Vortex for 1 minute to ensure complete dissolution.
-
Extraction: Add 5 mL of a non-polar, water-immiscible solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the organic (lower) layer containing the this compound to a clean glass vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., 1 mL of hexane for GC-ECD or 1 mL of acetonitrile for UPLC-MS/MS).
Gas Chromatography with Electron Capture Detection (GC-ECD)
Rationale
The electron capture detector is highly sensitive to compounds containing electronegative atoms, such as the chlorine in this compound.[4] This makes GC-ECD an excellent choice for achieving the low detection limits required for GTI analysis.
Protocol: GC-ECD Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | ECD, 300°C |
| Makeup Gas | Nitrogen |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Rationale
UPLC-MS/MS provides a high degree of selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM).[5] This is particularly advantageous for complex sample matrices where co-eluting peaks could interfere with detection in other systems. It also provides mass-to-charge ratio information, which aids in positive identification.
Protocol: UPLC-MS/MS Analysis
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 40% B to 95% B over 5 min, hold at 95% B for 1 min, return to 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for this compound) |
Method Validation
A comprehensive method validation was performed according to ICH Q2(R1) guidelines, with a focus on the stringent requirements for GTI analysis.
Caption: Key parameters for analytical method validation.
Validation Results Summary
| Parameter | GC-ECD | UPLC-MS/MS | Acceptance Criteria |
| Specificity | No interference at the retention time of this compound | No interference in the MRM transition | No co-eluting peaks at the analyte retention time. |
| LOD | 0.1 ppm | 0.05 ppm | Signal-to-noise ratio ≥ 3:1 |
| LOQ | 0.3 ppm | 0.15 ppm | Signal-to-noise ratio ≥ 10:1 |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 92.5% - 103.2% | 95.1% - 104.5% | 80% - 120% for low concentrations |
| Precision (% RSD) | < 10% | < 8% | RSD ≤ 15% at LOQ |
| Robustness | Passed | Passed | No significant impact on results from minor changes. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the sensitive and accurate quantification of this compound in pharmaceutical matrices. The GC-ECD method offers excellent sensitivity for this halogenated compound, while the UPLC-MS/MS method provides superior selectivity and confirmatory data. Adherence to the described protocols and validation procedures will enable researchers and quality control analysts to ensure compliance with regulatory expectations for the control of potential genotoxic impurities, ultimately contributing to the safety and quality of pharmaceutical products.
References
- 1. rroij.com [rroij.com]
- 2. pharmasm.com [pharmasm.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. measurlabs.com [measurlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloroethyl Laurate as a Versatile Precursor for Novel Surfactants and Lubricants
Introduction: The Strategic Importance of 2-Chloroethyl Laurate
In the quest for high-performance, sustainable, and specialized chemical formulations, the selection of precursor molecules is of paramount importance. This compound (CAS No. 64919-15-9), the 2-chloroethyl ester of dodecanoic acid, emerges as a highly valuable and reactive intermediate for the synthesis of a new generation of surfactants and lubricant additives.[1] Its bifunctional nature, combining a lipophilic laurate tail with a reactive chloroethyl head group, provides a strategic platform for introducing tailored functionalities. This guide offers an in-depth exploration of the synthetic pathways and detailed protocols for leveraging this compound in the creation of novel cationic surfactants and advanced lubricant components.
The lauryl moiety (C12) imparts desirable properties such as surface activity and lubricity, while the terminal chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling straightforward derivatization to produce a diverse array of target molecules. These notes are designed for researchers and professionals in specialty chemical synthesis, drug development, and material science, providing both the theoretical framework and practical methodologies to innovate in these fields.
PART I: Synthesis of Novel Cationic Surfactants – Esterquats
Cationic surfactants, particularly esterquats, are a class of compounds prized for their softening, antistatic, and antimicrobial properties.[2][3] The inclusion of an ester linkage within the molecule significantly enhances their biodegradability compared to traditional quaternary ammonium compounds, addressing key environmental concerns.[4][5] this compound is an ideal precursor for the synthesis of "choline-type" esterquats, where the quaternary ammonium headgroup is linked to the fatty acid chain via an ester bond.[6][7]
Underlying Principle: The Menshutkin Reaction
The core of this synthetic approach is the Menshutkin reaction, which describes the quaternization of a tertiary amine by an alkyl halide.[8] In this case, this compound acts as the alkylating agent, reacting with a suitable tertiary amine to form the desired quaternary ammonium salt (esterquat). The reaction is typically driven by heat and can be influenced by the choice of solvent and the nature of the tertiary amine.
Experimental Workflow for Esterquat Synthesis
The following diagram outlines the general workflow for the synthesis and characterization of a novel laurate-based esterquat from this compound.
Caption: Workflow for Laurate Esterquat Synthesis and Analysis.
Protocol 1: Synthesis of N,N-dimethyl-N-(2-lauratoethyl)dodecylammonium chloride
This protocol details the synthesis of a representative esterquat using dimethyldodecylamine as the tertiary amine. The resulting surfactant possesses both the laurate ester chain and a C12 alkyl chain, creating a di-chain cationic surfactant with potentially enhanced surface activity.
Materials:
-
This compound (>95%)[9]
-
Dimethyldodecylamine (>98%)
-
Isopropanol (anhydrous)
-
Nitrogen gas (high purity)
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a gentle stream of nitrogen, charge the flask with this compound (26.3 g, 0.1 mol) and dimethyldodecylamine (21.3 g, 0.1 mol).
-
Solvent Addition: Add 50 mL of anhydrous isopropanol to the flask. The solvent helps to control viscosity and ensure a homogenous reaction mixture.
-
Reaction Conditions: Begin stirring and gently heat the mixture to 85°C using a heating mantle. Maintain this temperature for 8-12 hours under a positive pressure of nitrogen.[10] The progress of the reaction can be monitored by titrating for the remaining free amine.
-
Work-up: Once the reaction is complete (conversion >95%), cool the mixture to room temperature. The resulting product is a solution of the esterquat in isopropanol. For many applications, this solution can be used directly.
-
Isolation (Optional): To obtain the pure esterquat, the isopropanol can be removed under reduced pressure using a rotary evaporator. The resulting product will be a waxy solid or a viscous liquid.
Self-Validation and Quality Control:
-
Structural Confirmation: The structure of the synthesized esterquat should be confirmed using FT-IR and ¹H NMR spectroscopy.[11]
-
FT-IR: Look for the characteristic ester carbonyl stretch (~1740 cm⁻¹) and the C-N stretching vibrations.
-
¹H NMR: Confirm the presence of signals corresponding to the laurate chain, the ethyl bridge, the N-methyl groups, and the N-dodecyl chain.
-
-
Purity Assessment: The purity can be assessed by techniques such as HPLC or by titrimetric methods to determine the concentration of the cationic surfactant.[12]
-
Performance Testing: Key surfactant properties should be measured:
| Parameter | Expected Outcome | Analytical Method |
| Structure | Conforms to N,N-dimethyl-N-(2-lauratoethyl)dodecylammonium chloride | FT-IR, ¹H NMR[11][13] |
| Conversion | >95% | Titration of residual amine |
| CMC | Expected in the range of 10⁻³ to 10⁻⁵ mol/L | Surface Tensiometry, Conductometry[14] |
| γCMC | Expected in the range of 30-40 mN/m | Du Noüy Ring Tensiometry[15] |
PART II: Synthesis of Novel Lubricant Additives
The inherent lubricity of the laurate chain makes this compound an attractive starting material for lubricant additives. These additives are crucial for enhancing the performance of base oils by providing functions such as friction reduction, anti-wear protection, and corrosion inhibition.[16] By reacting this compound with functional amines or other nucleophiles, novel ester-containing molecules can be synthesized for lubricant applications.[17][18]
Underlying Principle: Nucleophilic Substitution for Functionality
Similar to surfactant synthesis, the key reaction is the nucleophilic substitution of the chloride atom. However, for lubricant additives, the choice of nucleophile is guided by the desired functionality. For instance, reacting with amino-alcohols can introduce hydroxyl groups, which can improve surface adhesion and friction modification.[18]
Reaction Scheme for Lubricant Additive Synthesis
The following diagram illustrates the general synthetic route to produce a functionalized laurate ester for lubricant applications.
Caption: General Synthesis of a Laurate-Based Lubricant Additive.
Protocol 2: Synthesis of 2-((2-hydroxyethyl)(methyl)amino)ethyl laurate
This protocol describes the synthesis of an amino-alcohol ester. This type of molecule can function as a friction modifier and corrosion inhibitor due to the presence of both the fatty ester tail and the polar amino-alcohol head group.
Materials:
-
This compound (>95%)
-
N-methylethanolamine (>99%)
-
Potassium carbonate (anhydrous, powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with N-methylethanolamine (7.5 g, 0.1 mol), potassium carbonate (15.2 g, 0.11 mol), and 100 mL of anhydrous DMF.
-
Substrate Addition: While stirring under nitrogen, add this compound (26.3 g, 0.1 mol) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Extraction: Cool the reaction to room temperature and pour it into 300 mL of water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure amino-alcohol ester.
Self-Validation and Quality Control:
-
Structural Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR: Confirm the signals for the laurate chain, the ethyl ester bridge, the N-methyl group, and the hydroxyethyl group. The disappearance of the signal for the chloroethyl group is a key indicator of reaction completion.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
-
Purity Assessment: Assess purity using HPLC or GC.
-
Performance Testing: The synthesized additive should be blended with a base oil (e.g., a Group II mineral oil) at a typical treat rate (e.g., 0.5-2.0 wt%) and evaluated for its tribological properties using standard tests, such as a four-ball wear tester or a high-frequency reciprocating rig (HFRR).[19]
| Parameter | Expected Outcome | Analytical Method |
| Structure | Conforms to 2-((2-hydroxyethyl)(methyl)amino)ethyl laurate | ¹H NMR, ¹³C NMR, MS |
| Purity | >98% | HPLC, GC |
| Friction Coefficient | Significant reduction compared to base oil | HFRR, Four-Ball Tester |
| Wear Scar Diameter | Reduction in wear compared to base oil | Four-Ball Wear Test |
Conclusion
This compound stands out as a potent and versatile precursor for the development of novel, high-performance surfactants and lubricants. The protocols and workflows detailed in this guide provide a robust framework for synthesizing esterquats and functionalized lubricant additives. The inherent reactivity of the chloroethyl group, coupled with the beneficial properties of the laurate backbone, opens up a vast chemical space for innovation. By following these methodologies and employing rigorous analytical validation, researchers can accelerate the development of next-generation chemical solutions tailored to specific performance and environmental requirements.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esterquats: the novel class of cationic fabric softeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Esterquats - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 10. US5869716A - Process for the production of esterquats - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Titrimetric methods for determining cationic surfactants | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. Synthesis of Cationic Surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lube-media.com [lube-media.com]
- 18. US4406802A - Friction reducing additives and compositions thereof - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
Application Note: A Step-by-Step Protocol for the Purification of 2-Chloroethyl Laurate by Flash Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-chloroethyl laurate from a crude reaction mixture using normal-phase flash chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material. The protocol emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to optimize the mobile phase, followed by detailed instructions for column packing, sample loading, elution, and fraction analysis. The causality behind key experimental choices, such as solvent selection and loading techniques, is explained to ensure robust and reproducible results.
Introduction
This compound (also known as 2-chloroethyl dodecanoate) is a fatty acid ester with potential applications in various chemical syntheses, including as an intermediate in the production of surfactants, plasticizers, and pharmacologically active molecules.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.
Flash chromatography is a rapid and efficient purification technique that utilizes a positive pressure differential to drive the mobile phase through a column packed with a solid stationary phase.[3] It offers a significant speed advantage over traditional gravity-fed column chromatography. This protocol details the purification of the moderately polar this compound on a silica gel stationary phase, a common and effective choice for a wide range of organic compounds.[3][4]
The core principle of this method relies on the differential partitioning of the target compound and its impurities between the polar silica gel stationary phase and a non-polar mobile phase. By optimizing the mobile phase composition, a clean separation can be achieved, yielding this compound of high purity.
Principle of Separation: Method Development with TLC
Before committing a crude sample to a flash column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5][6] TLC is a rapid and inexpensive technique that effectively predicts the behavior of compounds during flash chromatography.[7] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) between 0.15 and 0.4.[8][9]
What is Rf? The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on the TLC plate.[6]
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An Rf in the 0.15-0.4 range ensures that the compound will elute from the flash column in a reasonable number of column volumes (CVs), providing the best balance between separation quality, solvent usage, and time.[8][10] A relationship exists where the elution volume in CV is approximately equal to 1/Rf.[10][11]
Protocol: TLC Method Development
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen test solvent system into a developing chamber. A common starting system for esters is a mixture of hexane and ethyl acetate.[7] Place a piece of filter paper in the chamber to ensure vapor saturation and cover it.
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[12]
-
Develop the Plate: Place the spotted plate into the prepared chamber, ensuring the baseline is above the solvent level.[7][12] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., with potassium permanganate). Calculate the Rf value for this compound.
-
Optimize:
-
If Rf is too high (> 0.4): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If Rf is too low (< 0.15): The solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Goal: Adjust the hexane/ethyl acetate ratio until the Rf of this compound is approximately 0.25-0.35, and it is well-separated from its nearest impurities.[7] A good separation is indicated by a difference in Rf values (ΔRf) of at least 0.2 between the target and adjacent spots.[7]
-
Step-by-Step Flash Chromatography Protocol
Once the optimal solvent system is determined, the purification can be scaled up to the flash column.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, e.g., 40-63 µm particle size)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Pressurized air or nitrogen source
-
Fraction collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Workflow for Purification of this compound
Caption: Workflow for this compound purification.
Step 1: Column Preparation
-
Select a column of appropriate size. A general rule is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample.[11][13] For difficult separations, a higher ratio is recommended.[13]
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
Pack the column using the "slurry" method:
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 100% hexane or the initial gradient solvent) to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional solvent to rinse all silica into the column.
-
Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock and allow some solvent to drain, settling the silica bed. Never let the top of the silica bed run dry.
-
-
Add another ~1 cm layer of sand on top of the settled silica bed to prevent disruption during solvent addition and sample loading.[13]
Step 2: Sample Loading
For optimal separation and resolution, dry loading is highly recommended, especially if the crude product is not readily soluble in the mobile phase.[14][15][16] Liquid loading can cause band broadening and poor separation if an inappropriate solvent is used.[16]
Dry Loading Protocol:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[17][18]
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude sample) to this solution to form a slurry.[19]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[17][20]
-
Carefully add this silica-adsorbed sample onto the top layer of sand in the packed column, ensuring an even layer.
-
Gently add a final, thin protective layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Connect the pressure source to the top of the column and apply gentle pressure to achieve a steady flow rate (typically a drop rate of several drops per second, or a solvent level decrease of ~2 inches/minute).[18]
-
Begin collecting fractions in test tubes immediately. The size and number of fractions will depend on the column size and the separation.
-
If a gradient elution is needed (i.e., the polarity of the mobile phase is gradually increased over time), prepare mixtures of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) and add them sequentially to the column.[20] This is useful for eluting more polar impurities after the target compound has been collected.
Step 4: Analysis of Fractions
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Develop the TLC plates using the same optimized solvent system.
-
Identify the fractions containing the pure this compound (those showing a single spot at the target Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product by appropriate analytical methods (e.g., NMR, GC-MS).
Summary of Recommended Parameters
The following table provides a starting point for the purification of 1 gram of crude this compound. These parameters should be optimized based on the results of the initial TLC analysis.
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for moderately polar organic compounds. |
| Silica Mass | 50 - 100 g (for 1 g crude) | A 50:1 to 100:1 ratio provides good resolving power for typical separations.[13] |
| Mobile Phase | Hexane / Ethyl Acetate | A versatile, common solvent system with tunable polarity.[7] |
| TLC Target Rf | 0.25 - 0.35 | Optimizes separation quality and minimizes elution time and solvent consumption.[7][8] |
| Sample Loading | Dry Loading | Provides sharper bands and better resolution, especially for samples with limited solubility in the mobile phase.[14][15][21] |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution based on TLC. Use a gradient if impurities have widely different polarities.[20] |
| Fraction Analysis | TLC | A quick and efficient method to monitor the purity of collected fractions.[5] |
Conclusion
This application note outlines a robust and systematic procedure for the purification of this compound using flash chromatography. By first optimizing the separation conditions on a small scale with TLC, researchers can confidently scale up the purification, ensuring high purity and yield. The emphasis on proper column packing and the use of dry loading techniques are critical for achieving the best possible resolution. This protocol serves as a reliable guide for obtaining high-quality this compound suitable for demanding downstream applications in research and development.
References
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theseus.fi [theseus.fi]
- 6. silicycle.com [silicycle.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. biotage.com [biotage.com]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. sorbtech.com [sorbtech.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. Chromatography [chem.rochester.edu]
- 19. How to set up and run a flash chromatography column. [reachdevices.com]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. teledynelabs.com [teledynelabs.com]
Application Notes and Protocols: The Strategic Use of 2-Chloroethyl Laurate in the Synthesis of Aryloxyethyl Ester Intermediates for Agrochemicals
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utilization of 2-chloroethyl laurate as a versatile intermediate. While its direct role in the synthesis of major commercial pesticides is not extensively documented in public literature, its chemical functionalities lend themselves to the creation of valuable building blocks and formulation adjuvants. This document details a representative synthetic protocol for the preparation of an aryloxyethyl laurate intermediate via the Williamson ether synthesis. We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the potential applications of the resulting products in pesticide formulations.
Introduction: Unveiling the Potential of this compound in Agrochemical Synthesis
This compound (dodecanoic acid, 2-chloroethyl ester) is a bifunctional organic molecule featuring a terminal chloro group and a fatty acid ester moiety.[1] Its chemical structure, C₁₄H₂₇ClO₂, presents two key reactive sites for synthetic transformations. The primary chloroalkane allows for nucleophilic substitution reactions, most notably the Williamson ether synthesis, to introduce an ethoxy linkage.[2][3][4] The laurate ester group, derived from the C12 fatty acid, lauric acid, imparts lipophilicity, a crucial property for the efficacy and formulation of many agrochemicals.[5][6]
While a direct precursor role in blockbuster pesticides is not evident, the synthesis of aryloxyethyl laurate derivatives from this compound represents a scientifically sound and practical application. These derivatives have potential as intermediates for more complex active ingredients or as functional adjuvants that can enhance the performance of pesticide formulations. Fatty acid esters are known to act as cosolvents, viscosity modifiers, and penetration enhancers in agrochemical formulations.[1][6][7]
This guide will focus on a detailed protocol for the synthesis of a model aryloxyethyl laurate, highlighting the critical parameters and the rationale behind the experimental design.
Mechanistic Insight: The Williamson Ether Synthesis
The core transformation detailed in this application note is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][8] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
In this specific application, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as the nucleophile. This potent nucleophile then attacks the electrophilic carbon atom of this compound that is bonded to the chlorine atom. The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the C-Cl bond, leading to an inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced as the leaving group, resulting in the formation of an ether linkage.[3][4]
The choice of a primary alkyl halide, such as in this compound, is critical for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction that is prevalent with secondary and tertiary alkyl halides.[2][8]
Caption: Mechanism of Williamson Ether Synthesis for an Aryloxyethyl Laurate.
Experimental Protocol: Synthesis of 2-(4-methylphenoxy)ethyl laurate
This protocol details the synthesis of a model aryloxyethyl laurate intermediate, 2-(4-methylphenoxy)ethyl laurate, from this compound and p-cresol.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| p-Cresol | ≥99% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | Acts as the base. |
| Acetone | Anhydrous | Commercially Available | Reaction solvent. |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For washing. | |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (10.81 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Addition of this compound: While stirring, add this compound (26.28 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude 2-(4-methylphenoxy)ethyl laurate can be further purified by vacuum distillation or column chromatography on silica gel if required.
Caption: Workflow for the Synthesis of an Aryloxyethyl Laurate.
Safety and Handling
-
This compound should be handled with care. It is advisable to consult the Material Safety Data Sheet (MSDS) before use.
-
p-Cresol is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetone and diethyl ether are highly flammable. Ensure that there are no open flames or ignition sources in the vicinity.
-
The reaction should be carried out in a well-ventilated fume hood.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of aryloxyethyl ester intermediates through the robust Williamson ether synthesis. The resulting products, which combine a lipophilic fatty acid tail with a modifiable aromatic headgroup, hold significant potential for applications in agrochemical formulations as adjuvants or as building blocks for more complex active ingredients. The protocol detailed herein provides a reliable and scalable method for the preparation of these valuable intermediates, opening avenues for further research and development in the field of crop protection.
References
- 1. dl.astm.org [dl.astm.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20070129253A1 - Fatty acid ester blends as carriers for pesticide active ingredients - Google Patents [patents.google.com]
- 6. apparentag.com.au [apparentag.com.au]
- 7. saskpulse.com [saskpulse.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Protocol for monitoring the progress of 2-chloroethyl laurate reactions by TLC
An Application Note and Protocol for Monitoring the Progress of 2-Chloroethyl Laurate Synthesis by Thin-Layer Chromatography
Authored by: A Senior Application Scientist
Introduction: The Synthesis of this compound and the Imperative of Real-Time Reaction Monitoring
The synthesis of this compound, an ester derived from lauric acid and 2-chloroethanol, is a fundamental esterification reaction in organic synthesis. This compound and its analogs find applications as intermediates in the production of surfactants, plasticizers, and other specialty chemicals. The most common synthetic routes include the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol under acidic catalysis, and the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (DCC) for milder, anhydrous conditions.[1][2][3]
Regardless of the synthetic route, achieving optimal yield and purity requires careful monitoring of the reaction's progress. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, cost-effective, and highly informative method to qualitatively track the consumption of starting materials and the formation of the product.[4][5] This application note provides a detailed protocol for utilizing TLC to monitor the esterification of lauric acid with 2-chloroethanol, grounded in the principles of chromatographic separation and validated visualization techniques.
Principle of Separation: Exploiting Polarity Differences
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[6][7] The success of this protocol hinges on the significant polarity difference between the reactants and the product:
-
Lauric Acid (Reactant): A carboxylic acid with a highly polar -COOH group, which strongly adsorbs to the silica gel.
-
2-Chloroethanol (Reactant): A polar alcohol due to the hydroxyl (-OH) group.
-
This compound (Product): An ester that is significantly less polar than either starting material.
Consequently, when a developing solvent carries the mixture up the TLC plate, the nonpolar product will travel further, resulting in a higher Retention Factor (Rf), while the polar reactants will lag behind with lower Rf values.[8][9]
I. Materials and Reagents
| Item | Specification | Purpose |
| TLC Plates | Silica Gel 60 F₂₅₄ on aluminum or glass backing | Stationary phase; F₂₅₄ indicates a fluorescent indicator for UV visualization. |
| Lauric Acid | ≥98% purity | Starting material standard. |
| 2-Chloroethanol | ≥99% purity | Starting material standard. |
| This compound | (If available) Analytical standard | Product standard for Rf comparison. |
| Mobile Phase Solvents | ACS grade or higher (Hexane, Ethyl Acetate) | Eluent for separation. |
| Visualization Reagents | Iodine (crystals), Potassium Permanganate, Sulfuric Acid | Chemical stains to visualize spots. |
| Apparatus | TLC developing chamber with lid, Capillary spotters | Standard TLC equipment. |
| UV Lamp (254 nm), Hot plate or heat gun | Visualization tools. | |
| Forceps, Pencil, Ruler | Plate handling and analysis tools. |
II. Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the behavior of starting material standards confirms the efficacy of the separation.
Step 1: Preparation of the TLC Developing Chamber
The choice of the mobile phase (eluent) is critical for achieving good separation. For fatty acid esters, a mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or diethyl ether) is effective.[10][11][12]
-
Prepare the Mobile Phase: Create a 9:1 (v/v) mixture of hexane and ethyl acetate. This is a good starting point for separating the nonpolar ester from the more polar starting materials.
-
Equilibrate the Chamber: Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This vapor saturation is crucial for ensuring a uniform solvent front and reproducible Rf values.[13]
Step 2: Preparation and Spotting of the TLC Plate
Proper sample application is key to obtaining sharp, well-defined spots.
-
Prepare the Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[14] Be careful not to gouge the silica layer. Mark three tick marks on this line for spotting: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).
-
Prepare Samples for Spotting:
-
Starting Material (SM): In a small vial, dissolve a tiny amount of lauric acid in a few drops of a volatile solvent (e.g., ethyl acetate).
-
Reaction Mixture (RXN): Using a capillary tube, withdraw a small aliquot directly from the reaction vessel. Dilute this aliquot in a separate vial with a few drops of ethyl acetate. The goal is a concentration of about 1%.[4]
-
-
Spot the Plate:
-
Lane 1 (SM): Dip a clean capillary spotter into the lauric acid solution. Briefly and gently touch the tip to the 'SM' tick mark on the origin line. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter.
-
Lane 2 (CO): First, spot the lauric acid solution on the 'CO' mark. Let it dry completely. Then, using a new capillary, spot the diluted reaction mixture directly on top of the lauric acid spot. This "co-spot" is essential for confirming if the spot in the reaction mixture is indeed the starting material.[15]
-
Lane 3 (RXN): Using the capillary from the previous step, spot the diluted reaction mixture on the 'RXN' mark.
-
-
Ensure Spots are Dry: Allow the spotting solvent to evaporate completely before developing the plate.
Step 3: Development of the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line with the spots is above the solvent level.[14]
-
Replace the lid and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[14]
-
Allow the plate to air dry completely in a fume hood.
Step 4: Visualization of the Separated Spots
Since lauric acid and its ester are not strongly UV-active, chemical visualization is required. It is good practice to use a non-destructive method first, followed by a destructive one.[4][16]
-
UV Light (Non-Destructive): View the dried plate under a UV lamp (254 nm). While the target compounds may not be visible, this step can reveal UV-active impurities. Circle any visible spots with a pencil.[17]
-
Iodine Chamber (Non-Destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary yellow-brown spots.[18] This is a good general-purpose visualization method. Circle the spots with a pencil as they will fade.
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. This stain is highly effective for compounds that can be oxidized.
-
Application: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps.
-
Development: Gently warm the plate with a heat gun. The starting materials (lauric acid, 2-chloroethanol) and the product will appear as yellow to brown spots against a purple background.[19]
-
Workflow for TLC Monitoring
Caption: Workflow for monitoring the this compound reaction by TLC.
III. Interpretation of Results
The progress of the reaction is determined by observing the relative intensity of the spots corresponding to the starting material and the product over time.
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a spot. It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Polarity | Expected Rf (9:1 Hex:EtOAc) | Rationale |
| This compound | Low | ~0.7 - 0.8 | The nonpolar ester interacts weakly with silica gel and travels far. |
| Lauric Acid | High | ~0.2 - 0.3 | The polar carboxylic acid adsorbs strongly to the silica, moving slowly. |
| 2-Chloroethanol | High | ~0.1 - 0.2 | The polar alcohol also adsorbs strongly to the silica. |
Note: These Rf values are approximate and should be confirmed with standards.
Assessing Reaction Progress
-
Time = 0: The 'RXN' lane should show a prominent spot corresponding to the Rf of lauric acid.
-
Intermediate Time: The 'RXN' lane will show a diminishing lauric acid spot and a new, growing spot at a higher Rf, corresponding to the this compound product.
-
Completion: The reaction is considered complete when the lauric acid spot in the 'RXN' lane has completely disappeared (or is very faint), and the product spot is prominent. The co-spot lane helps to definitively identify the lower spot as the starting material.
IV. Troubleshooting
| Problem | Possible Cause | Solution |
| All spots remain at the origin. | Mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase. Try an 8:2 or 7:3 ratio of Hexane:Ethyl Acetate. |
| All spots run to the top. | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Try a 9.5:0.5 ratio of Hexane:Ethyl Acetate. |
| Spots are streaky. | Sample is too concentrated; acidic nature of lauric acid. | Dilute the sample for spotting. Add a very small amount of acetic acid (e.g., 1%) to the mobile phase to suppress deprotonation of the lauric acid. |
| Rf values are inconsistent. | The TLC chamber was not properly saturated. | Ensure the chamber is sealed and equilibrated with filter paper for at least 10-15 minutes before development. |
| No spots are visible. | Compounds are not UV-active and the stain is ineffective or not applied correctly. | Ensure the KMnO₄ stain is properly prepared and that the plate is heated sufficiently after dipping to develop the spots. |
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. microbenotes.com [microbenotes.com]
- 7. byjus.com [byjus.com]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. How To [chem.rochester.edu]
- 16. silicycle.com [silicycle.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Chloroethyl Laurate in Polymer Modification: An Application Note for Researchers
Introduction: Unlocking Amphiphilicity and Functionality with 2-Chloroethyl Laurate
In the dynamic field of polymer science, the precise control over polymer architecture is paramount for the development of advanced materials with tailored properties. This compound, a chloro-functionalized fatty acid ester, has emerged as a valuable tool for polymer modification, particularly as an initiator in controlled radical polymerization techniques. Its unique structure, combining a reactive chlorine atom with a hydrophobic twelve-carbon laurate chain, provides a versatile platform for the synthesis of well-defined polymers with programmed amphiphilicity. This attribute is of significant interest for a range of applications, most notably in the realm of drug delivery, where the self-assembly of amphiphilic block copolymers into nanocarriers is a key technology.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer modification. We will delve into the underlying chemical principles, provide detailed experimental protocols for Atom Transfer Radical Polymerization (ATRP), discuss essential characterization techniques, and explore the functional implications of the resulting laurate-modified polymers in drug delivery systems.
Core Principles: Leveraging this compound in Atom Transfer Radical Polymerization (ATRP)
This compound is an exemplary initiator for Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled radical polymerization method.[3] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[4] The fundamental principle of ATRP involves a reversible activation and deactivation process of dormant polymer chains, mediated by a transition metal catalyst.
The key role of this compound in this process is to provide the initial alkyl halide (R-X) that, upon activation by a transition metal complex (e.g., Cu(I)Br/Ligand), generates a radical that initiates polymerization. The laurate tail of the initiator becomes the α-end group of the polymer chain, thereby covalently incorporating a hydrophobic segment.
The general mechanism of ATRP initiated by this compound is depicted below:
Experimental Protocol: Synthesis of Poly(methyl methacrylate) using this compound as Initiator
This protocol details the synthesis of poly(methyl methacrylate) (PMMA) via ATRP, a common "workhorse" polymer, to demonstrate the application of this compound. This procedure can be adapted for other vinyl monomers.
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure
Detailed Steps:
-
Catalyst Preparation: Add CuBr (e.g., 0.143 g, 1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles. Backfill with an inert gas (Argon or Nitrogen).
-
Reactant Mixture Preparation: In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol), this compound (e.g., 0.263 g, 1.0 mmol), PMDETA (e.g., 0.173 g, 1.0 mmol), and anisole (e.g., 10 mL).
-
Mixture Deoxygenation: Deoxygenate this mixture by three freeze-pump-thaw cycles.
-
Initiation: Using a degassed syringe, transfer the deoxygenated reactant mixture to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and begin stirring.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination: After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol. Filter the white precipitate and dry it under vacuum to a constant weight.
Characterization of Laurate-Modified Polymers
Thorough characterization is essential to confirm the successful synthesis and to determine the properties of the laurate-modified polymer. The following table provides an example of the expected characterization data for a poly(methyl methacrylate) synthesized using this compound as the initiator.
| Parameter | Technique | Expected Result | Interpretation |
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | Controlled by the [Monomer]/[Initiator] ratio (e.g., 5,000 - 50,000 g/mol ) | Confirms the controlled nature of the polymerization. |
| Polydispersity Index (Mw/Mn) | Gel Permeation Chromatography (GPC) | Typically < 1.3 | Indicates a narrow molecular weight distribution, characteristic of a controlled polymerization. |
| Chemical Structure | ¹H NMR Spectroscopy | Signals corresponding to the laurate chain (e.g., terminal CH₃ at ~0.88 ppm, repeating CH₂ at ~1.26 ppm) and the PMMA backbone (e.g., O-CH₃ at ~3.6 ppm, backbone CH₂ at ~1.8 ppm). | Confirms the incorporation of the this compound initiator and the polymer structure. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the ester carbonyl group (~1730 cm⁻¹) from both the laurate and methacrylate units, and C-H stretching vibrations (~2850-2950 cm⁻¹). | Confirms the presence of the key functional groups in the polymer. |
Application in Drug Delivery: Engineering Amphiphilic Nanocarriers
The incorporation of the laurate chain via this compound imparts a hydrophobic character to the polymer. This is particularly advantageous in the synthesis of amphiphilic block copolymers, which can self-assemble in aqueous environments to form micelles.[5][6] These micelles consist of a hydrophobic core, formed by the laurate-containing blocks, and a hydrophilic corona.[7]
This core-shell structure makes them ideal candidates for drug delivery vehicles, capable of encapsulating hydrophobic drugs within their core, thereby increasing their solubility and stability in physiological environments.[8][9] The laurate chain, being a fatty acid derivative, can also enhance the biocompatibility of the resulting polymer.[10][11]
The synthesis of an amphiphilic block copolymer for drug delivery can be achieved by using a laurate-terminated polymer, synthesized as described above, as a macroinitiator for the polymerization of a hydrophilic monomer, such as poly(ethylene glycol) methacrylate (PEGMA).
Conclusion
This compound serves as a highly effective and versatile initiator for the synthesis of well-defined, functional polymers via Atom Transfer Radical Polymerization. Its inherent structure allows for the direct incorporation of a hydrophobic laurate moiety, paving the way for the creation of amphiphilic block copolymers with significant potential in advanced applications, particularly in the design of sophisticated drug delivery systems. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore and exploit the unique capabilities of this compound in their polymer modification endeavors.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idosi.org [idosi.org]
Application Note: Strategic Synthesis of Novel Imidazole Derivatives via N-Alkylation with 2-Chloroethyl Laurate
Introduction: The Versatility of the Imidazole Scaffold in Medicinal Chemistry
The imidazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its prevalence in natural products like the amino acid histidine and signaling molecules such as histamine underscores its fundamental role in biological systems.[2][3] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of properties including high stability, water solubility, and the capacity for hydrogen bonding.[1][4] These attributes make the imidazole scaffold a privileged structure in drug discovery, featuring in a wide array of therapeutics with activities spanning from anticancer and antimicrobial to anti-inflammatory agents.[4][5][6][7]
The strategic modification of the imidazole ring, particularly through N-alkylation, offers a powerful avenue for the development of novel chemical entities with tailored pharmacological profiles.[8][9][10] This application note provides a detailed protocol and scientific rationale for the synthesis of a novel imidazole derivative through N-alkylation using 2-chloroethyl laurate. The introduction of a laurate ester moiety via an ethyl linker is designed to enhance the lipophilicity of the resulting molecule, a critical parameter influencing drug absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanistic Insights: The SN2 Pathway of Imidazole N-Alkylation
The N-alkylation of imidazole with an alkyl halide, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11] The imidazole ring contains two nitrogen atoms, one of which is a basic, sp2-hybridized nitrogen with a lone pair of electrons in an sp2 orbital (the "pyridinic" nitrogen), making it nucleophilic. The other nitrogen is sp2-hybridized but its lone pair is part of the aromatic sextet (the "pyrrolic" nitrogen).
In the presence of a base, the pyrrolic proton is abstracted, forming a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The regioselectivity of alkylation on unsymmetrically substituted imidazoles can be influenced by steric and electronic factors.[12] For the parent imidazole, both nitrogen atoms are equivalent.
Key Mechanistic Steps:
-
Deprotonation: A base, typically a carbonate or hydroxide, removes the acidic proton from the N-1 position of the imidazole ring, generating the imidazolate anion.
-
Nucleophilic Attack: The electron-rich imidazolate anion acts as a nucleophile, attacking the carbon atom bonded to the chlorine in this compound.
-
Displacement: The chloride ion is expelled as a leaving group, resulting in the formation of a new N-C bond and the desired N-alkylated imidazole derivative.
Experimental Protocol: Synthesis of 1-(2-(Lauroyloxy)ethyl)-1H-imidazole
This protocol details the synthesis of 1-(2-(lauroyloxy)ethyl)-1H-imidazole from imidazole and this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Imidazole | C₃H₄N₂ | 68.08 | 0.68 g | 10 |
| This compound | C₁₄H₂₇ClO₂ | 262.81 | 2.63 g | 10 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine (sat. NaCl aq.) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Instrumentation
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (0.68 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of dry acetonitrile to the flask.
-
Stirring: Stir the suspension at room temperature for 15 minutes to ensure a fine dispersion of the reagents.[13]
-
Addition of Alkylating Agent: Slowly add this compound (2.63 g, 10 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-82°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24 hours.[13]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[14]
Expected Results and Characterization
-
Yield: Moderate to good yields (60-80%) are expected.
-
Appearance: The product is expected to be a viscous oil or a low-melting solid.
-
¹H NMR Spectroscopy: Expect characteristic peaks for the imidazole ring protons, the methylene protons of the ethyl linker, and the long alkyl chain of the laurate moiety.
-
¹³C NMR Spectroscopy: The spectrum should show distinct signals for the carbons of the imidazole ring, the ester carbonyl, and the aliphatic chain.[15][16]
-
FT-IR Spectroscopy: Look for a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.
Workflow and Visualization
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1-(2-(lauroyloxy)ethyl)-1H-imidazole.
Reaction Mechanism Diagram
Caption: Simplified mechanism of N-alkylation of imidazole.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor closely with TLC. |
| Inactive reagents | Use freshly dried solvent and ensure the purity of starting materials. | |
| Insufficient base | Ensure an adequate amount of base is used to facilitate deprotonation. | |
| Formation of multiple products | Side reactions | Optimize reaction temperature; lower temperatures may improve selectivity. |
| Impurities in starting materials | Purify starting materials before use. | |
| Difficulty in purification | Co-eluting impurities | Try a different solvent system for column chromatography. |
| Product instability | Handle the product with care and store it under appropriate conditions (e.g., inert atmosphere, low temperature). |
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of a novel N-alkylated imidazole derivative using this compound. The described methodology is based on established principles of organic synthesis and offers a straightforward approach for researchers in medicinal chemistry and drug development to access new chemical entities.[17][18] The successful synthesis and characterization of this compound will provide a valuable building block for further biological evaluation and lead optimization studies.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroethyl Laurate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-chloroethyl laurate. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your experimental outcomes.
I. Troubleshooting Guide: Enhancing Reaction Yield
Low yield is one of the most common issues in the synthesis of this compound. This guide will walk you through potential causes and solutions to improve your product output.
Issue 1: Low Conversion of Lauric Acid
Symptoms: Significant amount of unreacted lauric acid remains after the reaction, as determined by techniques like titration or gas chromatography (GC).[1][2]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Catalyst Activity | Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, are crucial for protonating the carbonyl oxygen of lauric acid, making it more susceptible to nucleophilic attack by 2-chloroethanol.[3] Inactive or insufficient catalyst will slow down this rate-limiting step. | Use a fresh, anhydrous catalyst. For acid-catalyzed reactions, consider a modest increase in catalyst loading (e.g., 1-5% by weight of lauric acid).[2][4] For enzymatic synthesis, verify the activity of the lipase.[5] |
| Suboptimal Reaction Temperature | Esterification is an equilibrium-driven reaction.[6] Higher temperatures can increase the reaction rate. However, excessively high temperatures can lead to side reactions like the dehydration of 2-chloroethanol or decomposition of the product.[2] | For acid-catalyzed reactions, a moderate increase in temperature (e.g., to 120-140°C) can be beneficial.[2] For enzymatic synthesis, the optimal temperature is typically lower, in the range of 40-70°C, depending on the specific lipase used.[2][4] |
| Presence of Water | Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[6][7] | Remove water as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene or by applying a vacuum.[4][8] Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.[1][9] |
| Inadequate Mixing | Poor mixing can lead to localized concentration gradients and temperature differences, preventing uniform contact between reactants and the catalyst. | Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, mechanical stirring is recommended over magnetic stirring.[5] |
Issue 2: Formation of Undesired Byproducts
Symptoms: The final product contains impurities other than the starting materials, which can complicate purification and lower the overall yield.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Side Reactions at High Temperatures | At elevated temperatures, 2-chloroethanol can undergo dehydration to form vinyl chloride or self-condensation to form ethers. Lauric acid can also undergo decarboxylation. | Optimize the reaction temperature. As mentioned previously, avoid excessively high temperatures.[2] If a higher temperature is necessary to drive the reaction, consider using a milder catalyst or a shorter reaction time. |
| Reaction with the Chlorine Atom | The chlorine atom in 2-chloroethanol can potentially participate in side reactions, especially under harsh conditions or with certain catalysts. | Choose a selective catalyst. For instance, enzymatic catalysis using lipases is known for its high selectivity, which can minimize the formation of byproducts.[2][4] |
| Impure Starting Materials | Impurities in the lauric acid or 2-chloroethanol can lead to the formation of unwanted side products. | Use high-purity starting materials. Ensure that the lauric acid and 2-chloroethanol are of a suitable grade for your application.[10] |
II. Frequently Asked Questions (FAQs)
Synthesis Strategy & Optimization
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method is the direct esterification of lauric acid with 2-chloroethanol, typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.[3][11] This is a type of Fischer esterification.[6] Other methods include transesterification, where an existing ester of lauric acid (like methyl laurate or vinyl laurate) is reacted with 2-chloroethanol.[12][13][14] Enzymatic synthesis using lipases is a greener alternative that operates under milder conditions.[2][15]
Q2: How can I effectively drive the esterification equilibrium towards the product side to maximize yield?
A2: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to the right. This can be achieved by:
-
Using an excess of one reactant: Typically, the less expensive reactant, in this case, 2-chloroethanol, is used in excess.
-
Removing water: As water is a byproduct, its continuous removal will drive the reaction forward according to Le Chatelier's principle.[7] This is often accomplished using a Dean-Stark trap during reflux or by adding a dehydrating agent like molecular sieves.[1][4]
Q3: What is the recommended molar ratio of lauric acid to 2-chloroethanol?
A3: While a 1:1 molar ratio is stoichiometric, using an excess of 2-chloroethanol can help to increase the reaction rate and drive the equilibrium towards the product. A molar ratio of lauric acid to 2-chloroethanol of 1:1.5 to 1:3 is a good starting point.[16] The optimal ratio may need to be determined empirically for your specific reaction conditions.
Catalyst Selection and Handling
Q4: Which catalyst is best for the synthesis of this compound?
A4: The choice of catalyst depends on the desired reaction conditions and purity requirements.
-
Strong acids (e.g., H₂SO₄, p-TSA): These are cost-effective and efficient catalysts for Fischer esterification.[6][17] However, they can be corrosive and may require neutralization and removal during workup.[2]
-
Solid acid catalysts: These offer the advantage of easier separation from the reaction mixture and potential for reuse.[18]
-
Enzymes (Lipases): Lipases are highly selective, operate under mild conditions, and produce a purer product with fewer byproducts.[2][4] While the initial cost may be higher, the ability to reuse the immobilized enzyme can make this a more economical and environmentally friendly option in the long run.[1][2]
Q5: Are there any safety precautions I should take when using strong acid catalysts?
A5: Yes, strong acids like sulfuric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When preparing dilutions, always add the acid slowly to the water, never the other way around, to avoid a violent exothermic reaction.
Reaction Monitoring and Purification
Q6: How can I monitor the progress of the reaction?
A6: The progress of the esterification can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials and the appearance of the product.[2]
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of lauric acid and the formation of this compound.[1]
-
Titration: The consumption of lauric acid can be monitored by titrating aliquots of the reaction mixture with a standardized base to determine the remaining acid value.[2]
Q7: What is the best way to purify the crude this compound?
A7: The purification of this compound typically involves the following steps:
-
Neutralization: If an acid catalyst was used, the reaction mixture should be washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid.[2]
-
Washing: The organic layer should then be washed with water and brine to remove any remaining salts and water-soluble impurities.[2]
-
Drying: The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.[1][2]
-
Distillation: The crude product can be further purified by vacuum distillation to separate the this compound from any unreacted starting materials and high-boiling impurities.[1]
III. Experimental Workflow and Diagrams
Workflow for Optimizing this compound Synthesis
The following diagram illustrates a systematic approach to troubleshooting and optimizing the yield of this compound synthesis.
Caption: A workflow diagram for troubleshooting and optimizing the synthesis of this compound.
Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound from lauric acid and 2-chloroethanol.
Caption: The mechanism of Fischer esterification for the synthesis of this compound.
IV. References
-
Hui, Y. H. (Ed.). (1996). Bailey's Industrial Oil and Fat Products, Edible Oil and Fat Products: Products and Application Technology. John Wiley & Sons.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390-397.
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LookChem. (n.d.). LAURIC ACID 2-CHLOROETHYL ESTER. Retrieved from --INVALID-LINK--
-
Ontosight AI. (n.d.). This compound Properties. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Chemo-enzymatic Synthesis of 2-(dimethylamino)ethyl laurate. Retrieved from --INVALID-LINK--
-
Myrboh, B., et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
-
Ismail, S. A., et al. (2018). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Egyptian Journal of Petroleum, 27(4), 1015-1019.
-
Moody, G. J., & Thomas, J. D. R. (1971). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography A, 58(1), 141-147.
-
Schwartz, A., et al. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 85.
-
Rehberg, C. E. (1949). Preparation and purification of 2-chloroethyl vinyl ether, copolymers of 2-chloroethyl vinyl ether and ethyl acrylate. Seattle University.
-
Ismail, S. A., et al. (2018). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Egyptian Journal of Petroleum, 27(4), 1015-1019.
-
Gogoi, S., et al. (2006). Esterification of lauric acid with lauryl alcohol using cross-linked enzyme crystals: Solvent effect and kinetic study. Biocatalysis and Biotransformation, 24(5), 343-349.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Hexyl Laurate: Enzymatic vs. Chemical Routes. Retrieved from --INVALID-LINK--
-
Swern, D. (Ed.). (1964). Bailey's Industrial Oil and Fat Products. Interscience Publishers.
-
Zhang, L., et al. (2019). Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens. Molecules, 24(18), 3352.
-
Sánchez-Cantú, M., et al. (2021). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure. ACS Omega, 6(40), 26495–26506.
-
Elimbinzi, F. A., et al. (2022). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. In Advances in Chemical Engineering. IntechOpen.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of PEG-8 Laurate. Retrieved from --INVALID-LINK--
-
CN111138277A - A kind of method for synthesizing ethyl laurate based on the deep eutectic solvent catalyst of cetyl trimethyl ammonium bromide. (2020). Google Patents.
-
Liu, C., et al. (2017). Preparation and characterization of cellulose laurate ester by catalyzed transesterification. Carbohydrate Polymers, 168, 247-254.
-
Gawas, S. D., et al. (2016). Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase. Applied Biochemistry and Biotechnology, 180(7), 1428-1445.
-
Ben Hassen-Trabelsi, A., et al. (2014). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts, 4(2), 113-124.
-
Janik, R., & Masłowski, M. (2015). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. Przemysł Chemiczny, 94(1), 77-80.
-
Azmon, B. D. (2017, September 10). Fischer Esterification of Lauric acid [Video]. YouTube. --INVALID-LINK--
-
Gawas, S. D., et al. (2016). Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies. Applied Biochemistry and Biotechnology, 180(7), 1428-1445.
-
Budianto, R., et al. (2017). Production of Methyl Laurate from Coconut Cream through Fractionation of Methyl Ester. Journal of Engineering and Technological Sciences, 49(4), 477-488.
-
Vilas Bôas, R. N., et al. (2017). Enzymatic synthesis of isoamyl laurate using different sources of commercial available microbial lipases. XXI Simpósio Nacional de Bioprocessos.
-
CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester. (2012). Google Patents.
-
Aromatic Allied & Organics Pvt Ltd. (n.d.). Synthesis Methods and Industrial Production of p-Toluenesulfonic Acid. Retrieved from --INVALID-LINK--
-
Lepage, G., & Roy, C. C. (1984). Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate. Journal of Lipid Research, 25(12), 1391-1396.
-
US3000918A - Vinyl ester synthesis. (1961). Google Patents.
-
Liu, C., et al. (2017). Preparation and characterization of cellulose laurate ester by catalyzed transesterification. Carbohydrate Polymers, 168, 247-254.
-
Wang, Y., et al. (2015). P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. Atlantis Press.
-
CN110922299A - Continuous preparation method of high-content 2-chloroethanol. (2020). Google Patents.
-
CN108003036B - Preparation method of 2-chloroethylamine hydrochloride. (2018). Google Patents.
-
Allen, C. F. H., & Kalm, M. J. (1955). Lauroyl chloride. Organic Syntheses, 35, 7.
-
BenchChem. (n.d.). Hexyl Laurate Synthesis: Technical Support Center. Retrieved from --INVALID-LINK--
-
GuideChem. (n.d.). Your Inquiry on this compound. Retrieved from --INVALID-LINK--
-
Splittstoesser, D. F., & Moyer, J. C. (1971). The Effect of (2-Chloroethyl)phosphonic Acid on the Yield and Quality of Processing Tomatoes for Juice1. Journal of the American Society for Horticultural Science, 96(4), 426-429.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | this compound Properties [ontosight.ai]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of cellulose laurate ester by catalyzed transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN111138277A - A kind of method for synthesizing ethyl laurate based on the deep eutectic solvent catalyst of cetyl trimethyl ammonium bromide - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting common side reactions in 2-chloroethyl laurate synthesis
Welcome to the technical support center for the synthesis of 2-chloroethyl laurate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of lauric acid with 2-chloroethanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] This is an equilibrium reaction where the alcohol reacts with the carboxylic acid to form an ester and water. To drive the reaction towards the product, it is common to use an excess of one of the reactants, typically the less expensive 2-chloroethanol, or to remove the water as it is formed.[1][3]
Q2: I have a low yield of this compound. What are the likely causes?
A2: A low yield in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2] If the reaction has not reached equilibrium or if the equilibrium is unfavorable, the yield will be low.
-
Presence of Water: Water is a byproduct of the reaction. Its accumulation can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient catalyst, or inadequate reaction time can all lead to a lower yield.
-
Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reaction of concern is the acid-catalyzed self-condensation of 2-chloroethanol to form bis(2-chloroethyl) ether .[4] This reaction is promoted by the acidic conditions and elevated temperatures used in Fischer esterification.
Another potential, though less common, byproduct could be 1,2-dichloroethane , which can be formed from 2-chloroethanol under certain acidic conditions and higher temperatures.
Troubleshooting Common Side Reactions
Issue 1: Presence of a High-Boiling Impurity Identified as Bis(2-chloroethyl) ether
Root Cause: The acidic catalyst and heat used for the esterification can also catalyze the dehydration of two molecules of 2-chloroethanol to form bis(2-chloroethyl) ether.[4]
Causality Explanation:
Under acidic conditions, the hydroxyl group of 2-chloroethanol can be protonated, forming a good leaving group (water). A second molecule of 2-chloroethanol can then act as a nucleophile, attacking the carbon of the protonated alcohol and displacing water to form the ether linkage.
Troubleshooting Protocol:
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. A high concentration of acid can accelerate the ether formation side reaction.
-
Control Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable esterification reaction rate. Higher temperatures favor the dehydration reaction leading to ether formation.
-
Use an Excess of Lauric Acid: While using an excess of alcohol is common in Fischer esterifications, in this specific case, using a slight excess of lauric acid can help to consume the 2-chloroethanol in the desired esterification reaction, reducing its availability for self-condensation. This, however, will require a more thorough purification to remove unreacted lauric acid.
-
Purification:
-
Fractional Distillation: Bis(2-chloroethyl) ether has a boiling point of approximately 178°C, while this compound has a higher boiling point (187 °C at 10 mmHg).[5] Careful fractional distillation under reduced pressure can be used to separate the two compounds.
-
Column Chromatography: Flash column chromatography on silica gel can be an effective method for separating the more polar this compound from the less polar bis(2-chloroethyl) ether. A solvent system of hexane and ethyl acetate is a good starting point for method development.[1][2][6]
-
Issue 2: Formation of 1,2-Dichloroethane
Root Cause: While less common, the formation of 1,2-dichloroethane can occur from 2-chloroethanol under harsh acidic conditions and high temperatures.
Troubleshooting Protocol:
-
Strict Temperature Control: Avoid excessive heating of the reaction mixture.
-
Use a Milder Catalyst: Consider using a solid acid catalyst which can sometimes offer higher selectivity and milder reaction conditions.
-
Purification: 1,2-dichloroethane is significantly more volatile (boiling point ~83°C) than this compound and can be readily removed by distillation.
Alternative Synthesis Route to Avoid Side Reactions
An alternative two-step synthesis can be employed to circumvent the side reactions associated with the direct esterification using 2-chloroethanol.
Step 1: Synthesis of 2-Hydroxyethyl Laurate
This step involves the Fischer esterification of lauric acid with ethylene glycol. Since ethylene glycol is less prone to self-condensation under these conditions compared to 2-chloroethanol, this reaction can proceed with higher selectivity.
Experimental Protocol: Synthesis of 2-Hydroxyethyl Laurate (Adapted from general esterification procedures)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add lauric acid (1 equivalent), ethylene glycol (2-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Add toluene to the flask to fill the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-hydroxyethyl laurate.
-
The product can be purified by vacuum distillation.
Step 2: Chlorination of 2-Hydroxyethyl Laurate
The resulting 2-hydroxyethyl laurate can then be chlorinated to yield the final product, this compound, using a reagent like thionyl chloride. This method avoids the presence of free 2-chloroethanol under acidic conditions, thus preventing the formation of bis(2-chloroethyl) ether.
Experimental Protocol: Chlorination of 2-Hydroxyethyl Laurate with Thionyl Chloride (Adapted from general chlorination procedures)
Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood.
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap containing a sodium hydroxide solution, dissolve 2-hydroxyethyl laurate (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₄H₂₇ClO₂ | 262.82 | 187 @ 10 mmHg[5] |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | 298.9 |
| 2-Chloroethanol | C₂H₅ClO | 80.52 | 128.7 |
| Bis(2-chloroethyl) ether | C₄H₈Cl₂O | 143.01 | 178 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 |
| 2-Hydroxyethyl Laurate | C₁₄H₂₈O₃ | 244.37 | - |
Table 2: Analytical Data for Product and Key Byproduct
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key GC-MS Fragments (m/z) |
| This compound | ~4.3 (t), ~3.7 (t), ~2.3 (t), 1.6 (m), 1.2-1.4 (m), 0.9 (t) | ~173, ~64, ~42, ~34, ~32, ~29 (multiple), ~25, ~22, ~14 | M⁺•, M-Cl, M-C₂H₄Cl, lauroyl cation |
| Bis(2-chloroethyl) ether | ~3.77 (t), ~3.66 (t)[7][8] | ~71.3, ~42.6[9] | 142 (M⁺•), 93/95, 63/65[10] |
Visualizations
Diagram 1: Synthesis of this compound and Side Reactions
Caption: Main reaction pathway and a common side reaction in this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Diagram 3: Alternative Two-Step Synthesis Pathway
Caption: An alternative synthesis route to minimize side reactions.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Bis(2-chloroethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. sorbtech.com [sorbtech.com]
- 7. Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Techniques for removing unreacted starting materials from 2-chloroethyl laurate
Welcome to the Technical Support Center for the synthesis and purification of 2-chloroethyl laurate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted starting materials from your final product. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your experimental outcomes.
Understanding the Chemistry: Synthesis and Common Impurities
The synthesis of this compound is typically achieved through the esterification of lauroyl chloride with 2-chloroethanol. This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and byproducts that necessitate a thorough purification strategy.
The primary impurities to consider are:
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Unreacted Lauroyl Chloride: A highly reactive acyl chloride that can interfere with downstream applications.
-
Unreacted 2-Chloroethanol: A water-miscible alcohol that needs to be effectively removed.
-
Lauric Acid: Formed from the hydrolysis of lauroyl chloride.
-
Hydrogen Chloride (HCl): A byproduct of the esterification reaction.
The successful removal of these impurities is critical for obtaining pure this compound. This guide will walk you through the most effective techniques to achieve this.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Q1: After my aqueous workup, I'm not getting a clean separation between the organic and aqueous layers. What's going wrong?
A1: Emulsion formation is a common issue, especially when dealing with long-chain esters. This can be caused by several factors:
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Insufficient Salinity: The aqueous layer may not be saline enough to force a clean separation.
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Vigorous Shaking: Overly aggressive mixing in the separatory funnel can create a stable emulsion.
-
Presence of Surfactant-like Impurities: Residual starting materials or byproducts can sometimes act as emulsifying agents.
Troubleshooting Steps:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Allow Time for Separation: Let the separatory funnel stand undisturbed for a longer period.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Q2: I've performed an aqueous wash, but I suspect there's still 2-chloroethanol in my organic layer. How can I be sure, and how do I remove it completely?
A2: Due to its miscibility with water, 2-chloroethanol should primarily partition into the aqueous layer during the workup. However, some residual amounts may remain in the organic phase, especially if an insufficient volume of aqueous solution was used for washing.
Verification and Removal:
-
TLC Analysis: Spot your dried organic layer on a TLC plate against a standard of 2-chloroethanol to check for its presence.
-
Repeated Washes: Perform multiple washes with deionized water or brine. A general rule of thumb is to wash with at least three portions of the aqueous solution, each volume being about 20-25% of the organic layer volume.
-
Azeotropic Removal: If you are using a solvent like toluene for your reaction, you may be able to remove residual water and 2-chloroethanol by azeotropic distillation.[1]
Q3: My final product has a sharp, acidic smell. What is the likely contaminant and how do I remove it?
A3: A sharp, acidic odor is indicative of residual lauroyl chloride or its hydrolysis product, lauric acid, and HCl. Lauroyl chloride reacts with moisture in the air to produce HCl, which has a pungent smell.
Removal Strategy:
-
Aqueous Base Wash: The most effective way to remove these acidic impurities is to wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[2] The bicarbonate will neutralize any HCl and convert lauroyl chloride and lauric acid into their corresponding sodium salts, which are highly soluble in the aqueous layer.
-
Water Wash: Follow the base wash with one or two washes with deionized water to remove any remaining bicarbonate and salts.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.
Frequently Asked Questions (FAQs)
Q: What is the best method to remove a large excess of unreacted 2-chloroethanol?
A: For significant quantities of unreacted 2-chloroethanol, the most effective method is a thorough aqueous workup. Since 2-chloroethanol is miscible with water, it will preferentially move into the aqueous phase during extraction.[3][4] Performing multiple washes with water or brine will ensure its complete removal.
Q: Can I use a stronger base like sodium hydroxide (NaOH) to wash my organic layer?
A: It is generally not recommended to use strong bases like NaOH for washing esters. Esters can be susceptible to hydrolysis under strongly basic conditions (saponification), which would lead to the loss of your desired product. A mild base like sodium bicarbonate is sufficient to neutralize acidic impurities without significantly hydrolyzing the ester.[2]
Q: Is vacuum distillation necessary for purifying this compound?
A: Vacuum distillation is highly recommended for the final purification of this compound, especially if high purity is required.[5][6] This technique allows for distillation at a lower temperature, which prevents thermal decomposition of the ester. It is particularly effective for separating the high-boiling this compound from any non-volatile impurities or residual high-boiling starting materials.
Q: What are the key safety precautions when working with lauroyl chloride and 2-chloroethanol?
A: Both lauroyl chloride and 2-chloroethanol are hazardous chemicals and should be handled with appropriate safety measures.
-
Lauroyl Chloride: It is corrosive and reacts with moisture, releasing HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Chloroethanol: It is toxic and can be absorbed through the skin.[3] Handle with care, ensuring good ventilation and wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before starting your experiment.
Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Unreacted Starting Materials
This protocol describes the standard procedure for the initial purification of the crude reaction mixture.
Step-by-Step Methodology:
-
Transfer to Separatory Funnel: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a solvent, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Dilution: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) to ensure a lower density than the aqueous phase and to facilitate extraction.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately 20-25% of the organic layer volume.
-
Mixing and Venting: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Water Wash: Add deionized water to the separatory funnel (approximately 20-25% of the organic layer volume). Gently mix and allow the layers to separate. Drain the aqueous layer. Repeat this wash two more times to ensure the removal of 2-chloroethanol and any remaining water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).
-
Causality: The brine wash helps to remove most of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying: Drain the organic layer into a clean, dry flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and swirl the flask. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is for the final purification of this compound to achieve high purity.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Transfer: Transfer the crude this compound obtained from the aqueous workup into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 187 °C at 10 mmHg.[8]
-
Characterization: Characterize the purified fractions by appropriate analytical techniques (e.g., NMR, IR, GC-MS) to confirm purity.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Lauroyl Chloride | C₁₂H₂₃ClO | 218.77 | 134-137 @ 11 mmHg[9] | Reacts[2] |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 127-131[10] | Miscible[10][11] |
| This compound | C₁₄H₂₇ClO₂ | 262.82 | 187 @ 10 mmHg[8] | Insoluble |
Visualizations
Experimental Workflow Diagram
References
- 1. Sciencemadness Discussion Board - 2-chloroethanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. echemi.com [echemi.com]
- 3. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 4. 2-chloroethanol-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Identifying and characterizing impurities in crude 2-chloroethyl laurate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides a comprehensive, question-and-answer-based resource for identifying and characterizing impurities in crude 2-chloroethyl laurate. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust, self-validating analytical framework.
Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
This section addresses the most common initial questions researchers face when handling crude this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A: Impurities in crude this compound typically originate from the synthesis process, which is most commonly an acid-catalyzed Fischer esterification of lauric acid with 2-chloroethanol.[1][2] The impurity profile can be categorized as follows:
-
Unreacted Starting Materials: The most common impurities are residual lauric acid and 2-chloroethanol. The Fischer esterification is a reversible reaction, so incomplete conversion is expected.[1]
-
Side-Reaction Byproducts:
-
Bis(2-chloroethyl) ether: Formed by the acid-catalyzed self-condensation of 2-chloroethanol.[3]
-
Dodecanoyl chloride (Lauroyl chloride): May be present if thionyl chloride or a similar reagent was used to activate the lauric acid and the reaction was incomplete.[4]
-
Ethyl laurate: Can form if ethanol is present as a contaminant or used in workup steps, leading to transesterification.[5][6]
-
-
Degradation Products:
-
Lauric Acid: The ester can hydrolyze back to lauric acid and 2-chloroethanol if exposed to water, especially under acidic or basic conditions during workup or storage.[7]
-
-
Residual Synthesis Reagents:
-
Acid Catalyst: Traces of catalysts like sulfuric acid or p-toluenesulfonic acid.
-
Solvents: Any solvents used during the reaction or purification (e.g., toluene, hexane).
-
Q2: How are these impurities formed? Can I visualize the reaction pathways?
A: Understanding the formation pathways is key to both minimizing impurities during synthesis and targeting them during analysis. The primary reaction is the Fischer esterification. Side reactions compete with this main pathway, especially when reactants are in high concentration or at elevated temperatures.
Below is a diagram illustrating the primary synthesis route and the formation pathways of key impurities.
Q3: What is the best first step to get a general idea of my crude sample's purity?
A: Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent initial technique. It is fast, requires minimal sample preparation, and provides a "functional group fingerprint" of your sample.[8] By comparing the crude product's spectrum to a reference spectrum of pure this compound, you can quickly spot major impurities.
-
What to look for:
-
Strong Ester Carbonyl (C=O) Peak: Confirms product formation, typically around 1735-1750 cm⁻¹ .[9]
-
Broad O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ indicates the presence of unreacted lauric acid (from the carboxylic acid dimer).[10]
-
Sharp O-H Stretch: A sharper peak around 3200-3500 cm⁻¹ could indicate unreacted 2-chloroethanol.
-
C-Cl Stretch: A peak in the 600-800 cm⁻¹ region, confirming the chloroethyl moiety.
-
Troubleshooting Guides: In-Depth Analytical Protocols
This section provides detailed, step-by-step methodologies for the definitive identification and characterization of impurities.
Q4: How do I develop a Gas Chromatography-Mass Spectrometry (GC-MS) method to identify volatile impurities?
A: GC-MS is the workhorse for analyzing fatty acid esters and their volatile impurities.[11][12] It separates compounds based on their boiling points and polarity, while the mass spectrometer fragments them to provide a unique mass spectrum for identification.
-
Sample Preparation:
-
Dissolve ~10 mg of your crude sample in 1 mL of a high-purity solvent like hexane, ethyl acetate, or dichloromethane.
-
Vortex to ensure complete dissolution.
-
If necessary, filter through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation & Method Parameters:
-
A standard GC-MS system with an Electron Ionization (EI) source is sufficient.[13]
-
The choice of GC column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), offers a good balance for separating the non-polar laurate chain and the more polar starting materials.
Parameter Recommended Setting Rationale GC Column 30 m x 0.25 mm ID, 0.25 µm film Standard dimensions for good resolution and capacity. Carrier Gas Helium Inert and provides good chromatographic efficiency. Flow Rate 1.0 mL/min (Constant Flow) Ensures reproducible retention times. Injector Temp. 250 °C Ensures complete volatilization without thermal degradation. Injection Mode Split (e.g., 50:1) Prevents column overloading from the main product peak. Injection Vol. 1 µL Standard volume for capillary GC. Oven Program Start at 100°C, hold 2 min. Ramp 10°C/min to 280°C, hold 5 min. Separates lower-boiling point impurities (2-chloroethanol) from the higher-boiling point ester and lauric acid. MS Source Temp. 230 °C Standard for EI. MS Quad Temp. 150 °C Standard for EI. Scan Range 40 - 500 m/z Covers the expected mass range of parent ions and fragments. -
-
Data Interpretation:
-
Retention Time (RT): Compare the RT of peaks in your sample to those of pure standards (lauric acid, 2-chloroethanol) if available.
-
Mass Spectrum: For unknown peaks, compare the experimental mass spectrum against a commercial library (e.g., NIST, Wiley).[14]
-
This compound (C₁₄H₂₇ClO₂): Mol. Wt. 262.82. Look for the molecular ion peak (M⁺) and characteristic fragments.
-
Lauric Acid (C₁₂H₂₄O₂): Mol. Wt. 200.32.
-
2-Chloroethanol (C₂H₅ClO): Mol. Wt. 80.51.
-
Bis(2-chloroethyl) ether (C₄H₈Cl₂O): Mol. Wt. 143.01.
-
-
Q5: My sample contains non-volatile or thermally sensitive compounds. How can ¹H and ¹³C NMR spectroscopy help?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for unambiguous structure elucidation and can be used for quantification (qNMR) if an internal standard is used.[8][15] It provides detailed information about the carbon-hydrogen framework of the main product and any impurities present.
-
Sample Preparation:
-
Dissolve 15-20 mg of the crude product in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is an excellent choice as it dissolves the ester and most expected impurities well.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. For impurity analysis, a higher field provides better signal dispersion.[15]
-
For ¹³C spectra, a sufficient number of scans is required to obtain a good signal-to-noise ratio for minor components.
-
-
Spectral Interpretation - Key Signals to Watch For:
| Compound/Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| This compound (Product) | ~4.25 (t, 2H, -O-CH₂ -CH₂Cl) | ~173 (C=O) | The triplet at 4.25 ppm is a key indicator of the ester's alcohol portion. |
| ~3.65 (t, 2H, -O-CH₂-CH₂ Cl) | ~64 (-O-CH₂ -) | ||
| ~2.30 (t, 2H, -C(=O)-CH₂ -) | ~42 (-CH₂ -Cl) | ||
| ~0.88 (t, 3H, -CH₃ ) | ~34 (-C(=O)-CH₂ -) | ||
| Lauric Acid (Impurity) | ~11-12 (br s, 1H, -COOH ) | ~179 (C=O) | The broad carboxylic acid proton is a tell-tale sign of this impurity. |
| ~2.35 (t, 2H, -C(=O)-CH₂ -) | ~34 (-C(=O)-CH₂ -) | ||
| 2-Chloroethanol (Impurity) | ~3.80 (t, 2H, -CH₂ -OH) | ~62 (-CH₂ -OH) | Signals may be broad due to hydrogen exchange. |
| ~3.60 (t, 2H, -CH₂ -Cl) | ~46 (-CH₂ -Cl) | ||
| Bis(2-chloroethyl) ether (Impurity) | ~3.75 (s, 8H) | ~70 (-O-CH₂ -) | A single, prominent peak in the ¹H spectrum can indicate this symmetrical impurity. |
| ~42 (-CH₂ -Cl) |
-
Quantification: By integrating the unique signals of an impurity relative to a unique signal of the main product, you can estimate its molar percentage. For example, compare the integral of the lauric acid -COOH proton (~11-12 ppm) to the -CH₃ proton of the laurate (~0.88 ppm).
Comprehensive Analytical Workflow
For a complete and robust characterization of impurities, a multi-technique approach is recommended. The following workflow ensures that all potential impurities (volatile, non-volatile, major, and trace) are detected and identified.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved REPORT FORM: FISCHER ESTERIFICATION OF LAURIC ACID | Chegg.com [chegg.com]
- 3. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up the production of 2-chloroethyl laurate
Answering the call for robust, scalable, and reproducible chemical synthesis, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals tackling the challenges of scaling up the production of 2-chloroethyl laurate. As your Senior Application Scientist, I will guide you through the intricacies of this process, moving beyond simple protocols to explain the fundamental principles that govern success at scale. Our focus is on building self-validating systems through a deep understanding of reaction kinetics, thermodynamics, and process engineering.
Technical Support Knowledge Base: this compound
The synthesis of this compound, a valuable intermediate, is most commonly achieved via the Fischer-Speier esterification of lauric acid with 2-chloroethanol, typically under acidic catalysis.[1][2] While straightforward at the bench, scaling this reaction introduces significant challenges related to equilibrium management, heat and mass transfer, and impurity control.[3] This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reaction Yield and Conversion Inefficiencies
Question: We are observing a significant drop in percentage yield when moving from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?
Answer: This is a classic scale-up challenge rooted in the principles of chemical equilibrium and process dynamics. The Fischer esterification is a reversible reaction, and its efficiency at scale is often dictated by factors that are less pronounced in a lab setting.[4][5]
-
Inefficient Water Removal: The reaction produces one mole of water for every mole of ester formed. According to Le Châtelier's Principle, this water must be actively removed to drive the equilibrium toward the product.[1] At a 1L scale, a simple Dean-Stark trap might be sufficient. At 100L, the rate of water generation can outpace the removal capacity of an improperly sized apparatus.
-
Solution: Implement an efficient vacuum distillation system to continuously remove water as it forms. The boiling point of this compound is approximately 187 °C at 10 mmHg, allowing for the removal of lower-boiling azeotropes of water and 2-chloroethanol under reduced pressure.[6]
-
-
Mass Transfer Limitations (Mixing): In a large reactor, inadequate mixing can create localized zones with different concentrations of reactants, catalysts, and products, as well as significant temperature gradients. This prevents the reaction from proceeding uniformly. High-shear mixing has been demonstrated to dramatically intensify lauric acid esterification, underscoring the importance of mechanical agitation.[7]
-
Solution: Transition from magnetic stirring to a properly designed overhead mechanical stirrer with an appropriate impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity. Perform mixing studies to ensure the entire batch volume is well-agitated.
-
-
Heat Transfer Issues: Esterification is typically an exothermic process. A 100L reactor has a much smaller surface-area-to-volume ratio than a 1L flask, making heat dissipation less efficient.[3] Poor heat removal can lead to temperature spikes, promoting undesirable side reactions and potentially boiling off the volatile 2-chloroethanol reactant.
-
Solution: Utilize a reactor with a jacketed cooling system. The addition of reactants should be controlled and done portion-wise or via a dosing pump to manage the rate of heat generation. Real-time temperature monitoring with multiple probes is critical.[3]
-
Section 2: Impurity Profile and Purification
Question: Our scaled-up batch contains significant levels of unreacted lauric acid and an unknown high-boiling impurity. How can we identify and minimize these?
Answer: Impurity profiles often change during scale-up due to longer reaction times and localized temperature variations. The primary impurities are typically unreacted starting materials and side-products.
-
Common Impurities & Their Origin:
-
Unreacted Lauric Acid & 2-Chloroethanol: Resulting from incomplete reaction due to the issues described above (equilibrium, poor mixing).
-
Bis(2-chloroethyl) ether: Can form from the acid-catalyzed self-condensation of 2-chloroethanol, especially at elevated temperatures.
-
Dimerization/Oligomerization Products: High temperatures can lead to the formation of heavier ester byproducts.
-
-
Minimization Strategy:
-
Catalyst Choice: While sulfuric acid is common, it can be aggressive and promote side reactions.[8] Consider using a milder catalyst like p-toluenesulfonic acid (TsOH) or exploring heterogeneous solid acid catalysts (e.g., Amberlyst 15, zeolites), which can be easily filtered out, simplifying workup and often showing higher selectivity.[8][9][10]
-
Temperature Control: Maintain the reaction temperature strictly within the optimized range (e.g., 80-110°C). Excursions to higher temperatures are a primary cause of side-product formation.
-
Stoichiometry: Using a slight excess of one reactant (typically the alcohol) can help drive the conversion of the other.[1] However, this must be balanced against the difficulty of removing the excess reactant later.
-
Question: What is the most effective method for purifying this compound at a multi-kilogram scale?
Answer: While lab-scale purification often relies on column chromatography, this is not economically viable for large quantities.[1] The best industrial method is fractional vacuum distillation.
-
Fractional Vacuum Distillation: This technique is ideal for separating compounds with different boiling points. Given the product's high boiling point, distillation under reduced pressure is necessary to prevent thermal degradation.
-
Step 1 (Light Cut): Remove excess 2-chloroethanol and any other volatile impurities.
-
Step 2 (Product Cut): Collect the pure this compound fraction at its characteristic boiling point under the applied vacuum (e.g., ~187 °C @ 10 mmHg).[6]
-
Step 3 (Heavy Cut): The remaining high-boiling impurities and unreacted lauric acid are left in the distillation pot.
-
Section 3: Analytical Characterization
Question: How can we reliably monitor reaction progress and final product purity in-house?
Answer: A robust analytical method is the cornerstone of a self-validating process. Gas Chromatography (GC) is the most suitable technique for this application.
-
In-Process Control (IPC): Small aliquots can be taken from the reactor, neutralized, and analyzed by GC to determine the ratio of starting materials to product. This allows you to track the reaction kinetics and determine the endpoint accurately, preventing unnecessarily long reaction times that can lead to impurity formation.
-
Final Product QC: The final purity of the distilled this compound is determined by GC, typically using a flame ionization detector (FID). The percentage purity is calculated based on the area of the product peak relative to the total area of all peaks.[11] For structural confirmation, especially during process development, techniques like ¹H NMR Spectroscopy are invaluable.[12]
Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Fischer Esterification
This protocol provides a baseline for process development.
-
Apparatus Setup: Assemble a 1L round-bottom flask equipped with an overhead stirrer, a thermometer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add lauric acid (200 g, 1.0 mol), 2-chloroethanol (120.8 g, 1.5 mol, 1.5 eq), and toluene (400 mL) as an azeotropic solvent.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (9.5 g, 0.05 mol, 5 mol%).
-
Reaction: Begin stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approx. 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the acid catalyst, followed by brine (1 x 200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude oil by vacuum distillation to yield pure this compound.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrument: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.32 mm, 1.0 µm film thickness).[13]
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
-
Analysis: Integrate the peaks and calculate the area percentage to determine purity. The retention times should be compared against a qualified reference standard.
Data & Visualization
Table 1: Comparison of Catalytic Systems for Lauric Acid Esterification
| Catalyst Type | Example | Typical Loading (mol%) | Advantages | Disadvantages |
| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | 2-5 | Low cost, high activity.[7] | Corrosive, difficult to remove, promotes side reactions.[8] |
| Homogeneous Organic Acid | p-Toluenesulfonic Acid (TsOH) | 2-5 | Less corrosive than H₂SO₄, high activity. | Requires neutralization and removal, moderate cost. |
| Heterogeneous Solid Acid | Amberlyst 15, Sulfonated Carbon | 5-10 (wt%) | Easily removed by filtration, reusable, lower corrosion.[9] | Can have lower activity, potential for pore diffusion limits.[8] |
| Heterogeneous Metal-Based | Layered Metal Laurates | 5-10 (wt%) | Can be highly active and selective.[14] | Higher cost, potential for metal leaching. |
Table 2: Physical & Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64919-15-9 | [15] |
| Molecular Formula | C₁₄H₂₇ClO₂ | [16] |
| Molecular Weight | 262.82 g/mol | [16] |
| Appearance | Colorless to light yellow liquid | [17] |
| Boiling Point | 187 °C @ 10 mmHg | [6] |
| Density | ~0.96 g/cm³ | [6] |
Diagrams: Workflows and Mechanisms
To better visualize the core processes, the following diagrams illustrate the chemical pathway, potential pitfalls, and the overall scale-up logic.
References
- 1. cerritos.edu [cerritos.edu]
- 2. youtube.com [youtube.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 7. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 16. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 17. syskem.de [syskem.de]
Preventing the decomposition of 2-chloroethyl laurate during storage
Last Updated: January 5, 2026
Welcome to the technical support guide for 2-chloroethyl laurate. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Our goal is to provide you with the in-depth knowledge and practical protocols required to ensure its stability during storage, thereby safeguarding the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability a concern?
This compound (CAS No. 64919-15-9) is the ester formed from lauric acid and 2-chloroethanol.[1] Like many esters, particularly those with reactive functional groups, it is susceptible to degradation over time. The primary concern is hydrolysis, a chemical reaction with water that breaks the ester bond.[2][3] This decomposition compromises the purity of the material, leading to the formation of lauric acid and 2-chloroethanol. The presence of these impurities can significantly impact experimental outcomes, leading to artifacts, altered biological activity, and poor reproducibility.
Q2: What is the primary pathway of decomposition for this compound?
The principal degradation route is hydrolysis .[2] The ester bond is susceptible to attack by water molecules, a reaction that can be catalyzed by both acidic and basic conditions.[4][5] A critical concern is that one of the decomposition products, lauric acid, is a carboxylic acid. This means that as hydrolysis begins, it generates its own acid catalyst, leading to an acceleration of the decomposition process over time. This phenomenon is known as autocatalysis.[6][7][8]
Q3: What are the tell-tale signs that my stored this compound has started to decompose?
You can detect decomposition through several observations:
-
Increased Acidity: The most direct indicator is an increase in the sample's acidity due to the formation of lauric acid. This can be measured by a simple pH test of an aqueous extract or, more quantitatively, by determining the acid value through titration.[9]
-
Analytical Impurities: Analysis by techniques like Gas Chromatography (GC) will show the emergence of new peaks corresponding to the degradation products (lauric acid and 2-chloroethanol) and a decrease in the peak area of the parent ester.[10]
-
Physical Changes: In severe cases of degradation, you might observe changes in the physical appearance of the sample. For instance, if stored at low temperatures, the lauric acid byproduct may precipitate out of the solution, causing cloudiness or the formation of solids.[11]
Q4: What are the ideal short-term and long-term storage temperatures?
Temperature control is crucial for slowing down the rate of chemical degradation.[4]
-
Short-Term (days to weeks): Refrigeration at 2-8°C is recommended.[12]
-
Long-Term (months to years): For maximum stability, store frozen at -20°C or below.[12]
Before use, it is critical to allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold surfaces of the compound, which would introduce water and accelerate hydrolysis.[13]
Part 2: Troubleshooting Guide for Storage & Stability Issues
This section provides a problem-and-solution framework for specific issues you may encounter.
Issue 1: My latest batch of this compound shows a new peak in the GC analysis, which I suspect is a degradation product.
Root Cause Analysis: The appearance of new peaks, particularly those with retention times matching lauric acid or 2-chloroethanol standards, is a strong indicator of hydrolytic decomposition. This is most often caused by exposure to moisture and/or elevated temperatures during storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown GC peaks.
Corrective Actions:
-
Confirm Identity: First, confirm the identity of the new peak(s) by running authentic standards of lauric acid and 2-chloroethanol. For absolute certainty, use a mass spectrometry (MS) detector.
-
Review Storage Protocol: Scrutinize your storage procedures against the best practices outlined in this guide. Were containers tightly sealed? Was the headspace purged with an inert gas? Were temperature excursions recorded?
-
Implement Enhanced Storage: Immediately transfer aliquots of the material to smaller, appropriately sized amber glass vials with PTFE-lined caps.[12] Purge the headspace of each vial with a dry, inert gas like argon or nitrogen before sealing and storing at -20°C.[13]
Issue 2: The material, which was initially neutral, now has an acidic pH.
Root Cause Analysis: An acidic pH is the direct result of lauric acid formation from hydrolysis.[8] This indicates significant water contamination has occurred, initiating the autocatalytic cycle of decomposition.[6][7]
Recommended Actions:
-
Quantify Degradation: Perform an acid-base titration to determine the "acid value." This provides a quantitative measure of the extent of decomposition and can be used as a quality control metric for future batches.
-
Assess Usability: Depending on the tolerance of your application for lauric acid contamination, the material may no longer be suitable for use. Purification via column chromatography may be possible but is often impractical.
-
Prevent Recurrence: The cause is unequivocally water exposure. Future lots must be handled under strictly anhydrous conditions.[4] Use desiccators for short-term storage of open containers and always work under an inert atmosphere.[14]
Issue 3: I observe a white precipitate in the vial after storing it in the refrigerator.
Root Cause Analysis: While this compound is a liquid at room temperature, lauric acid has a melting point of approximately 44°C. If significant hydrolysis has occurred, the resulting lauric acid can crystallize and precipitate out of the ester when stored at refrigerated temperatures (2-8°C).
Corrective Actions:
-
Confirm Precipitate Identity: Isolate the precipitate and analyze it (e.g., by melting point or spectroscopy) to confirm it is lauric acid.
-
Discard Material: A visible precipitate indicates a high level of degradation. It is strongly recommended to discard the material, as the composition is no longer reliable.
-
Re-evaluate Storage Temperature: While low temperatures are good, if your material is already partially degraded, freezing it (-20°C) is preferable to refrigeration to prevent the physical separation of impurities. For all new, high-purity lots, adhere to the strict anhydrous and inert atmosphere protocols to prevent the initial hydrolysis that leads to this issue.[12]
Part 3: Protocols and Best Practices
Protocol 1: Recommended Storage Conditions
To maximize the shelf-life of this compound, a multi-faceted approach targeting the key drivers of degradation—water, heat, and oxygen—is required.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. | Significantly reduces the rate of all chemical reactions, including hydrolysis.[12] |
| Atmosphere | Inert Gas Headspace (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative degradation.[13] |
| Container | Amber Glass Vials with PTFE-lined Caps. | Amber glass protects against potential photolytic degradation.[11] Glass is inert, and PTFE liners prevent leaching and provide an excellent seal against moisture ingress.[12][13] Avoid plastic containers for storing neat material or organic solutions.[13] |
| Handling | Aliquot upon receipt. | Avoids repeated warming/cooling cycles and moisture introduction into the main stock bottle. |
| Moisture Control | Equilibrate to Room Temp Before Opening. | Prevents condensation of atmospheric water onto the cold compound. Store opened containers in a desiccator.[13][14] |
Protocol 2: Quality Control - Acid Value Titration
This protocol provides a method to quantify the amount of free carboxylic acid (lauric acid) in your sample, offering a direct measure of hydrolytic degradation.
Objective: To determine the acid value (mg KOH per g of sample) of this compound.
Materials:
-
This compound sample
-
Titration solvent (e.g., 1:1 mixture of toluene and isopropanol, neutralized)
-
Standardized 0.1 M potassium hydroxide (KOH) in ethanol
-
Phenolphthalein indicator solution
-
Burette, flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 1-2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the neutralized titration solvent to the flask and swirl to dissolve the sample completely.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titrate the solution with standardized 0.1 M ethanolic KOH, swirling the flask continuously.
-
The endpoint is reached when the first permanent faint pink color persists for at least 30 seconds.
-
Record the volume of KOH titrant used.
-
Calculate the acid value using the following formula:
Acid Value (mg KOH/g) = (V × M × 56.1) / W
Where:
-
V = Volume of KOH solution used (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
Interpretation: A freshly manufactured, high-purity sample should have an acid value close to zero. An increasing acid value over time is a clear, quantifiable indicator of decomposition.
Decomposition Pathway Diagram
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. youtube.com [youtube.com]
- 9. agronomy.emu.ee [agronomy.emu.ee]
- 10. [Structural identification of carboxylic esters by pyrolysis gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. carbodiimide.com [carbodiimide.com]
Optimizing the workup procedure for isolating 2-chloroethyl laurate
This guide is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the workup and purification of 2-chloroethyl laurate. Understanding the nuances of the isolation procedure is critical for obtaining a high-purity product, which is essential for subsequent applications. This document offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific challenges that may arise during the experimental workup of this compound, offering causative explanations and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: The esterification reaction may not have reached equilibrium. Side Reactions: The formation of byproducts, such as the elimination of HCl to form vinyl laurate, can reduce the yield of the desired product. Losses During Workup: Product may be lost during aqueous washes if emulsions form or if the product has some solubility in the aqueous phase. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Temperature Control: Maintain the optimal reaction temperature to minimize side reactions. - Efficient Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. To break emulsions, add brine (saturated NaCl solution). |
| Product Discoloration (Yellow/Brown Tint) | Thermal Degradation: Excessive heat during the reaction or purification (distillation) can cause the product to decompose. Impurities in Starting Materials: The presence of impurities in lauric acid or 2-chloroethanol can lead to colored byproducts. | - Temperature Management: Conduct the reaction at the lowest effective temperature. For purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the product. - High-Purity Reagents: Use high-purity starting materials to avoid the introduction of interfering substances. |
| Presence of Starting Materials in Final Product | Incomplete Reaction: As mentioned, the reaction may not have been driven to completion. Inefficient Purification: The workup procedure may not be effectively removing unreacted lauric acid or 2-chloroethanol. | - Driving Equilibrium: If using Fischer esterification, use an excess of one reactant or remove water as it forms to drive the reaction to completion. - Aqueous Washes: Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) to remove unreacted lauric acid, followed by a water wash to remove any remaining 2-chloroethanol. |
| Emulsion Formation During Aqueous Washes | Presence of Unreacted Lauric Acid: Lauric acid can act as a surfactant, leading to the formation of stable emulsions between the organic and aqueous layers. | - Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion. |
| High Acid Value in Final Product | Incomplete Removal of Lauric Acid or Acid Catalyst: Residual acidic components will result in a high acid value. | - Base Wash: Ensure thorough washing with a mild base like sodium bicarbonate solution to neutralize and remove all acidic components. - Column Chromatography: If washing is insufficient, purification by silica gel column chromatography can effectively remove polar acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory synthesis involves the esterification of lauric acid with 2-chloroethanol. This can be achieved through a Fischer esterification, using a strong acid catalyst like sulfuric acid, or by converting lauric acid to lauroyl chloride followed by reaction with 2-chloroethanol. The latter method often proceeds under milder conditions.
Q2: Why is a basic wash with sodium bicarbonate necessary in the workup?
A wash with a mild base such as sodium bicarbonate is crucial for several reasons. Firstly, it neutralizes any remaining acid catalyst (e.g., sulfuric acid) used in the esterification. Secondly, it converts unreacted lauric acid into its sodium salt (sodium laurate), which is highly soluble in the aqueous phase and can thus be easily removed from the organic layer containing the desired ester. The reaction of bicarbonate with acid produces carbon dioxide gas, so it is important to vent the separatory funnel frequently to release pressure.
Q3: What is the purpose of the brine wash?
A final wash with a saturated aqueous solution of sodium chloride (brine) serves two primary purposes. It helps to break up any emulsions that may have formed during the previous washes. Additionally, it reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield of the extracted product.
Q4: Which drying agent is most suitable for drying the organic solution of this compound?
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used drying agents for this purpose. They are effective at removing residual water from the organic solvent before the solvent is removed by evaporation. It is important to use a sufficient amount of drying agent and to allow enough time for the drying process to be complete.
Q5: What is the best method for the final purification of this compound?
For most applications, vacuum distillation is the preferred method for the final purification of this compound. This technique allows for the distillation of the product at a lower temperature than its atmospheric boiling point, which minimizes the risk of thermal decomposition and the formation of colored impurities. The boiling point of this compound is reported as 187 °C at 10 mmHg.
Experimental Protocol: Standard Workup Procedure
This protocol outlines a standard liquid-liquid extraction workup for the isolation of this compound following its synthesis.
Materials:
-
Reaction mixture containing crude this compound
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a suitable organic solvent. The choice of solvent will depend on the reaction solvent and the solubility of the product.
-
Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous (lower) layer.
-
Second Wash (Sodium Bicarbonate): Add an equal volume of saturated sodium bicarbonate solution. Shake vigorously, again with frequent venting. This step will neutralize any remaining acid and remove unreacted lauric acid. Allow the layers to separate and discard the aqueous layer.
-
Third Wash (Water): Wash the organic layer again with an equal volume of deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities. Discard the aqueous layer.
-
Fourth Wash (Brine): Wash the organic layer with an equal volume of brine to break any emulsions and reduce the solubility of the product in the aqueous phase. Discard the aqueous layer.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the flask. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
Solvent Removal: Carefully decant or filter the dried organic solution into a round-bottom flask. Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Final Purification: For higher purity, the crude product can be purified by vacuum distillation.
Workflow Diagram
Caption: Workflow for the workup and purification of this compound.
Managing corrosive byproducts in 2-chloroethyl laurate synthesis
Technical Support Center: 2-Chloroethyl Laurate Synthesis
A Guide to Managing Corrosive Byproducts for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the corrosive byproducts inherent in this esterification process. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Chemistry & Byproduct Origins
This section addresses the fundamental principles of the synthesis and the chemical origins of the corrosive challenges you may encounter.
Q1: What is the primary reaction for synthesizing this compound, and where do the corrosive byproducts come from?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier Esterification . This is an acid-catalyzed equilibrium reaction between a carboxylic acid (lauric acid) and an alcohol (2-chloroethanol).[1][2]
The primary source of corrosive byproducts is the acid catalyst itself. Strong Brønstedt or Lewis acids are required to protonate the carbonyl oxygen of the lauric acid.[2][3] This protonation makes the carbonyl carbon significantly more electrophilic, allowing the weakly nucleophilic hydroxyl group of the 2-chloroethanol to attack and initiate the esterification process.[3][4]
Commonly used catalysts include:
-
Sulfuric Acid (H₂SO₄): Highly effective but can cause charring and side reactions if not carefully controlled.[5][6]
-
Hydrochloric Acid (HCl): Can be used, sometimes generated in situ by reacting a precursor like acetyl chloride with the alcohol.[4][7]
-
p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is often a milder and more selective alternative.[2]
Q2: Why is the complete removal of acidic byproducts so critical for my final product and equipment?
A2: The meticulous removal of the acid catalyst is paramount for three key reasons:
-
Preventing Product Degradation: Fischer esterification is a reversible reaction.[1] Any residual acid catalyst in the final product will catalyze the reverse reaction—hydrolysis—in the presence of even trace amounts of water, breaking the ester back down into lauric acid and 2-chloroethanol. This compromises the purity and stability of your product over time.
-
Ensuring Experimental Accuracy: Trace acid can interfere with downstream applications, altering pH-sensitive assays or catalyzing unintended side reactions in subsequent synthetic steps.
-
Protecting Equipment Integrity: Strong acids like H₂SO₄ are highly corrosive to stainless steel reactors, distillation equipment, and analytical hardware (e.g., GC/HPLC columns and injectors) over the long term.
The logical cascade of issues stemming from incomplete neutralization is visualized below.
Caption: The consequences of incomplete acid neutralization.
Section 2: Troubleshooting & Optimization Guide
This section provides solutions to common problems encountered during the synthesis and workup of this compound.
Q3: My ester yield is consistently low. How can I shift the reaction equilibrium to favor product formation?
A3: Low yield is the most common issue in Fischer esterification, directly tied to its equilibrium nature.[1][3] According to Le Châtelier's Principle, you can drive the reaction toward the product (the ester) by either adding an excess of a reactant or by removing a product as it forms.[1][7]
| Strategy | Causality & Explanation | Practical Implementation |
| Use Excess Reactant | By significantly increasing the concentration of one reactant (typically the less expensive one, 2-chloroethanol), the equilibrium is pushed to the right, maximizing the conversion of the limiting reactant (lauric acid).[2][5] | Use a 3- to 10-fold molar excess of 2-chloroethanol relative to lauric acid. The excess alcohol can often serve as the reaction solvent.[3] |
| Remove Water | Water is a product of the reaction. Its removal prevents the reverse hydrolysis reaction from occurring, effectively pulling the equilibrium towards the ester.[2][8] | For reactions in a non-polar solvent (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water.[8] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[2] |
| Optimize Catalyst | The choice and concentration of the acid catalyst affect the rate at which equilibrium is reached. | Start with a catalyst loading of 1-5 mol% relative to the limiting reactant. While H₂SO₄ is effective, consider p-TSA for reactions sensitive to charring.[2] |
Q4: How do I properly neutralize the corrosive acid catalyst and remove unreacted lauric acid after the reaction?
A4: A carefully executed aqueous workup using a weak base is the standard and most effective method. The goal is to convert all acidic species into their corresponding water-soluble salts, which can then be separated from the organic ester product.
A weak base like sodium bicarbonate (NaHCO₃) is preferred over a strong base (like NaOH) because it is less likely to catalyze the saponification (hydrolysis) of your desired ester product.[5][9] The reaction is:
-
H₂SO₄ (catalyst) + 2NaHCO₃ → Na₂SO₄ (salt) + 2H₂O + 2CO₂(g)
-
Lauric Acid (unreacted) + NaHCO₃ → Sodium Laurate (salt) + H₂O + CO₂(g)
A detailed, self-validating protocol for this critical step is provided in the next section.
Q5: I am observing significant foaming and pressure buildup during the bicarbonate wash. Is this dangerous?
A5: Yes, this is an expected and important observation. The foaming is caused by the evolution of carbon dioxide (CO₂) gas as the bicarbonate neutralizes the acid.[9] This can cause significant pressure buildup in a sealed separatory funnel, which can be hazardous.
Troubleshooting Steps:
-
Add the Bicarbonate Solution Slowly: Never add the entire volume at once. Add it in small portions to the reaction mixture.
-
Swirl, Don't Shake Initially: After adding the bicarbonate, swirl the unstoppered flask or beaker gently to control the initial, most vigorous phase of gas evolution.
-
Vent Frequently: When performing the extraction in a separatory funnel, stopper the funnel, invert it, and immediately open the stopcock to release the pressure. Do this repeatedly after every few gentle shakes until you no longer hear a hiss of escaping gas.
Q6: I'm having trouble with a persistent emulsion forming between the organic and aqueous layers during the workup. How can I break it?
A6: Emulsions are common in this system, often stabilized by the sodium laurate salt formed during neutralization, which acts as a surfactant. To resolve this, you need to increase the ionic strength of the aqueous layer, which helps to force the separation of the two phases.
The most effective solution is to perform a final wash with a saturated sodium chloride (brine) solution .[9] The high concentration of salt in the brine increases the polarity of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.
Section 3: Validated Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints to ensure success.
Protocol 1: Post-Reaction Neutralization and Workup
This procedure assumes the reaction has been cooled to room temperature.
-
Quench the Reaction: Slowly pour the cooled reaction mixture into a beaker containing a volume of deionized water approximately 2-3 times the reaction volume. This dilutes the acid and helps dissipate heat.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size. If a solvent was used in the reaction (e.g., toluene), you may need to add an extraction solvent like diethyl ether or ethyl acetate to ensure the ester is fully dissolved in the organic phase.[9]
-
First Neutralizing Wash: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Validation Check: Continue adding bicarbonate solution in portions, swirling and venting frequently, until CO₂ evolution ceases. This indicates that the bulk of the acid has been neutralized.
-
-
Extraction & Separation: Stopper the funnel and shake gently, venting often. Allow the layers to separate completely. Drain and discard the lower aqueous layer.[9]
-
Second Bicarbonate Wash: Add a fresh portion of NaHCO₃ solution and shake again.
-
Validation Check: After this wash, test the pH of the aqueous layer with litmus paper or a pH strip. It should be neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash.
-
-
Brine Wash: Add a portion of saturated NaCl (brine) solution. Shake gently and allow the layers to separate. This step removes residual water from the organic layer and helps break any emulsions.[9] Discard the aqueous layer.
-
Drying the Organic Layer: Drain the organic layer (containing your this compound) into a clean Erlenmeyer flask. Add a small amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Validation Check: Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating all water has been absorbed.
-
-
Isolate Crude Product: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. The resulting solution contains your crude this compound, ready for solvent removal and final purification (e.g., by distillation).
Caption: Experimental workflow for synthesis and purification.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Phase Transfer Catalysis for Enhanced 2-Chloroethyl Laurate Synthesis
Welcome to the technical support guide for optimizing the synthesis of 2-chloroethyl laurate using Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve efficiency, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.
The esterification of lauric acid with 2-chloroethanol presents a classic challenge of immiscible reactants. Lauric acid's carboxylate salt is soluble in an aqueous phase, while 2-chloroethanol is soluble in the organic phase. Phase Transfer Catalysis elegantly solves this by using a catalyst to transport the reactive laurate anion across the phase boundary into the organic phase, where it can readily react.[1][2][3] This guide will help you master this powerful technique.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem: Low or No Product Yield
Q: My reaction has run for the prescribed time, but analysis (TLC, GC) shows very low conversion to this compound. What are the likely causes and how can I fix this?
A: Low yield is the most common issue and can stem from several factors related to reaction kinetics, equilibrium, and catalyst efficacy.
Potential Causes & Solutions:
-
Inefficient Mass Transfer (Poor Agitation): The reaction occurs in the organic phase, but the catalyst must shuttle the laurate anion from the aqueous phase. This process is highly dependent on the interfacial surface area between the two phases.[4]
-
Causality: Insufficient stirring fails to create a fine emulsion, drastically reducing the area where the catalyst can pick up the laurate anion. The overall reaction rate becomes limited by how fast the anion can be transferred, not by the intrinsic chemical reaction.[5]
-
Solution: Increase the agitation speed significantly. The goal is to create a well-dispersed mixture. For lab-scale reactions, a mechanical overhead stirrer is often more effective than a magnetic stir bar. The reaction rate should increase with agitation speed up to a certain point, beyond which the reaction becomes kinetically limited rather than mass-transfer limited.[4]
-
-
Reaction Equilibrium (Hydrolysis): Esterification is a reversible reaction. The presence of water, a necessary component of the biphasic system, can lead to the hydrolysis of the this compound product back to lauric acid, especially in the presence of a base.[6]
-
Causality: The hydroxide ions (OH⁻) present in the aqueous phase can also be transported by the PTC catalyst into the organic phase, where they can act as a nucleophile, attacking the ester and reversing the reaction.
-
Solution: While water is required, using a saturated aqueous solution of the base (e.g., potassium carbonate) can reduce the water activity and minimize the hydration shell of the laurate anion, making it more "naked" and reactive in the organic phase.[5] Minimizing the total volume of the aqueous phase can also help shift the equilibrium toward the product.
-
-
Incorrect Catalyst Choice or Catalyst Poisoning: The structure and lipophilicity of the phase transfer catalyst are critical. Furthermore, certain ions can irreversibly bind to the catalyst, removing it from the catalytic cycle.
-
Causality: A catalyst that is too hydrophilic will not efficiently move into the organic phase with its anion payload. Conversely, one that is too lipophilic may not return to the interface efficiently. Catalyst poisoning can occur if a competing anion, such as tosylate, is more lipophilic than the desired laurate anion and forms a very stable ion pair with the catalyst.[7]
-
Solution: Screen several catalysts. Tetrabutylammonium bromide (TBAB) is a common and effective starting point. If poisoning is suspected from a leaving group on your substrate (not the case here, but relevant in other PTC reactions), choose a catalyst with a less-interfering counter-ion like chloride (TBAC).[7] See the catalyst selection table in the FAQ section for more options.
-
-
Improper Solvent System: The organic solvent plays a crucial role in solubilizing the substrate and the catalyst-anion ion pair.
-
Causality: Highly polar solvents can stabilize the catalyst-anion pair too much, reducing the anion's reactivity. Protic solvents are unsuitable as they will solvate the anion, hindering its nucleophilicity. Non-polar aprotic solvents like toluene or heptane are generally preferred because they do not strongly solvate the anion, leaving it highly reactive.[5]
-
Solution: Use a non-polar aprotic solvent. Toluene is an excellent choice for this reaction. Avoid polar solvents like DMSO or DMF, which are generally not required for PTC and can complicate work-up.[8]
-
Problem: Slow Reaction Rate
Q: The reaction is proceeding, but it is taking much longer than expected to reach completion. How can I increase the rate?
A: A slow reaction rate is typically due to kinetic barriers or insufficient catalytic turnover.
Potential Causes & Solutions:
-
Low Reaction Temperature: Like most chemical reactions, the rate of esterification is temperature-dependent.
-
Causality: The reaction requires a certain activation energy. Insufficient thermal energy means fewer molecular collisions will have the energy to overcome this barrier.
-
Solution: Gradually increase the reaction temperature in 10°C increments. A typical range for this type of reaction is 60-90°C. Monitor the reaction closely for the appearance of byproducts, as higher temperatures can also accelerate side reactions like hydrolysis or decomposition.[6]
-
-
Insufficient Catalyst Loading: The reaction rate is directly proportional to the concentration of the active catalyst-anion complex in the organic phase.
-
Causality: If the catalyst concentration is too low, the rate of anion transport will be the bottleneck, slowing down the entire process.
-
Solution: Increase the catalyst loading. A typical starting point is 1-5 mol% relative to the limiting reagent. Increasing the loading to 5-10 mol% can significantly boost the rate. However, be aware that very high catalyst concentrations can sometimes lead to the formation of a third phase or complicate post-reaction purification.[5]
-
Problem: Formation of a Third Phase or Persistent Emulsion
Q: During the reaction or work-up, a thick, unresolvable layer has formed between the aqueous and organic phases. What is this and how do I manage it?
A: This is likely either a "third phase" or a stable emulsion, both of which can be caused by the catalyst.
Potential Causes & Solutions:
-
Third Phase Formation: Some catalysts, particularly at high concentrations, are not sufficiently soluble in either the aqueous or organic phase and form their own distinct liquid phase.[5]
-
Causality: This occurs when the catalyst-reactant ion pair becomes "salted out" of both phases. While reactions can sometimes occur within this third phase, it often complicates agitation and work-up.
-
Solution: Try diluting the reaction mixture with more organic solvent. Alternatively, switch to a more lipophilic or hydrophilic catalyst that shows better solubility in one of the primary phases. Reducing the catalyst concentration may also resolve the issue.
-
-
Emulsion Formation: The phase transfer catalyst is an amphiphilic, surface-active molecule, similar to a soap or detergent.
-
Causality: The catalyst can stabilize droplets of one phase within the other, creating a stable emulsion that is difficult to break during aqueous work-up.
-
Solution: During work-up, add a saturated brine solution (NaCl solution). This increases the ionic strength of the aqueous phase, which helps to break the emulsion. Allowing the mixture to stand for an extended period or gentle centrifugation can also be effective. In extreme cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Phase Transfer Catalysis for this esterification?
A1: The reaction follows the Starks' extraction mechanism.[8] A quaternary ammonium catalyst (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB), exchanges its initial anion (Br⁻) for a laurate anion (RCOO⁻) at the aqueous-organic interface. This creates a lipophilic ion pair (Q⁺RCOO⁻) that is soluble in the organic phase. This ion pair migrates into the organic phase, where the "naked" and highly reactive laurate anion attacks the 2-chloroethanol to form the ester. The leaving chloride anion pairs with the catalyst (Q⁺Cl⁻), which then migrates back to the interface to repeat the cycle.
Caption: Mechanism of Phase Transfer Catalysis for esterification.
Q2: How do I select the most appropriate phase transfer catalyst?
A2: Catalyst selection is a critical optimization step. Quaternary ammonium ('quat') salts are the most common choice for anion transfer.[2] The key is to balance lipophilicity for organic phase solubility with sufficient polarity to interact at the interface.
| Catalyst Name | Abbreviation | Formula | Key Characteristics & Use Cases |
| Tetrabutylammonium Bromide | TBAB | (C₄H₉)₄N⁺Br⁻ | Excellent general-purpose catalyst. Good balance of solubility and reactivity. Often the first choice for screening. |
| Tetrabutylammonium Chloride | TBAC | (C₄H₉)₄N⁺Cl⁻ | Useful when the bromide ion from TBAB might interfere or be more reactive than desired.[7] |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | (C₄H₉)₄N⁺HSO₄⁻ | Can be effective and is often cheaper than halides. The HSO₄⁻ anion is very hydrophilic. |
| Aliquat® 336 | - | (C₈H₁₇)₃(CH₃)N⁺Cl⁻ | More lipophilic due to the longer alkyl chains. Useful for transferring less lipophilic anions or in very non-polar solvents. |
| Tetrabutylphosphonium Bromide | TBPB | (C₄H₉)₄P⁺Br⁻ | Phosphonium salts are often more thermally stable than ammonium salts, making them suitable for higher temperature reactions. |
Q3: What are the primary side reactions to be aware of?
A3: The two main side reactions are hydrolysis of the ester product and potential elimination reactions of the 2-chloroethanol.
-
Product Hydrolysis: As mentioned in the troubleshooting section, this is the reverse reaction where the ester is cleaved by hydroxide ions to regenerate the laurate salt. It is promoted by high temperatures and high concentrations of water and base.[6]
-
Dehydrochlorination: Although less common under these conditions, strong bases can potentially cause the elimination of HCl from 2-chloroethanol to form undesirable byproducts. Using a moderately weak base like potassium carbonate (K₂CO₃) instead of strong hydroxides (NaOH, KOH) minimizes this risk.
Q4: How can I effectively monitor the reaction's progress?
A4: Regular monitoring is key to determining the optimal reaction time and preventing byproduct formation from over-running the reaction.
-
Thin-Layer Chromatography (TLC): This is a quick and easy qualitative method. Spot the reaction mixture on a silica plate alongside standards of your starting materials (lauric acid, 2-chloroethanol). Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the lauric acid spot and the appearance of a new, less polar product spot indicates progress.
-
Gas Chromatography (GC): This is a quantitative method. Periodically, withdraw a small aliquot of the organic layer, filter it through a small plug of silica to remove the catalyst, and inject it into a GC. This allows you to quantify the percentage of starting material consumed and product formed over time. EPA methods for similar chloroethyl compounds can be adapted for this purpose.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via PTC
This protocol provides a robust starting point for lab-scale synthesis.
Materials and Reagents:
-
Lauric Acid
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, mechanical stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add lauric acid (e.g., 0.1 mol), toluene (100 mL), and 2-chloroethanol (e.g., 0.12 mol, 1.2 equivalents).
-
Aqueous Phase Preparation: In a separate beaker, dissolve potassium carbonate (e.g., 0.15 mol, 1.5 equivalents) in a minimal amount of deionized water (e.g., 30-40 mL).
-
Catalyst Addition: Add the phase transfer catalyst, TBAB (e.g., 0.005 mol, 5 mol%), to the organic mixture in the flask.
-
Reaction Initiation: Begin vigorous stirring (e.g., 500+ RPM) to create a vortex. Add the aqueous K₂CO₃ solution to the flask.
-
Heating: Heat the mixture to 80-85°C and maintain this temperature.
-
Monitoring: Monitor the reaction every hour using your chosen method (TLC or GC). The reaction is typically complete within 4-8 hours.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
1 x 50 mL of deionized water (to remove bulk carbonate)
-
2 x 50 mL of saturated NaHCO₃ solution (to remove any unreacted lauric acid)
-
1 x 50 mL of brine (to break any emulsions and remove residual water)
-
-
Drying & Filtration: Drain the washed organic layer into a clean flask and dry it over anhydrous MgSO₄. Filter off the drying agent.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common PTC issues.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. epa.gov [epa.gov]
Technical Support Center: Minimizing Dilauryl Ester of Ethylene Glycol Byproduct Formation
Welcome to the technical support center for optimizing the synthesis of ethylene glycol monolaurate. This guide is designed for researchers, scientists, and drug development professionals who are looking to maximize the yield of the desired monoester while minimizing the formation of the dilauryl ester byproduct. Here, we address common issues encountered during this esterification reaction through a series of troubleshooting guides and frequently asked questions.
Understanding the Reaction: Monoester vs. Diester Formation
The synthesis of ethylene glycol monolaurate from ethylene glycol and lauric acid is a classic example of Fischer-Speier esterification.[1] The reaction proceeds in two sequential steps. First, one molecule of lauric acid reacts with ethylene glycol to form the desired product, ethylene glycol monolaurate (the monoester). However, the remaining free hydroxyl group on the monoester can then react with a second molecule of lauric acid to form the undesired byproduct, ethylene glycol dilaurate (the diester).[2]
Controlling the reaction to favor the monoester is the primary challenge. The formation of the diester is a competing reaction that, if not properly managed, can significantly reduce the yield and purity of the intended product.
Reaction Pathway Diagram
Caption: Sequential esterification of ethylene glycol with lauric acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product contains a high percentage of the dilauryl ester byproduct. What is the most likely cause?
The most common reason for excessive diester formation is an inappropriate molar ratio of the reactants. If the amount of lauric acid is too close to or exceeds a 1:1 molar ratio with ethylene glycol, the second esterification step is statistically more likely to occur.
Solution: The key to maximizing the monoester is to use a significant molar excess of ethylene glycol. This ensures that a molecule of lauric acid is more likely to encounter an unreacted ethylene glycol molecule rather than a monoester molecule.
| Molar Ratio (Ethylene Glycol : Lauric Acid) | Expected Outcome |
| 1 : 1 | Significant formation of both monoester and diester. |
| 3 : 1 | Increased yield of monoester, but some diester may still form. |
| 5 : 1 to 9 : 1 | High selectivity for the monoester.[3] |
It's a trade-off: a very high excess of ethylene glycol will favor the monoester but will require more extensive purification to remove the unreacted glycol. A ratio of 5:1 is often a good starting point for optimization.[3][4]
Q2: How does the choice of catalyst affect the selectivity of the reaction?
The catalyst plays a crucial role in the reaction rate but can also influence selectivity.
-
Strong Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are common and effective for Fischer esterification.[1] However, they are generally non-selective and will catalyze both the first and second esterification reactions. High temperatures combined with strong acids can also lead to side reactions like the formation of diethylene glycol.
-
Solid Acid Catalysts (e.g., Acidic Resins, Zeolites): These can offer advantages in terms of ease of removal (filtration) and potential for reuse.[5][6] Some solid catalysts, particularly those with specific pore sizes or surface properties, can provide a degree of selectivity by sterically hindering the larger monoester from accessing the active sites for the second esterification.
-
Enzymatic Catalysts (Lipases): Lipases can offer very high selectivity for monoester formation under mild reaction conditions (lower temperature).[7] However, they are typically more expensive and may have lower reaction rates compared to traditional acid catalysts.
Recommendation: For general laboratory synthesis, p-toluenesulfonic acid is a practical choice. If high selectivity is critical and resources allow, exploring enzymatic catalysis is recommended.
Q3: What are the optimal temperature and reaction time?
Temperature and time are interdependent variables.
-
Temperature: Higher temperatures increase the reaction rate but can also promote the formation of the diester byproduct. A typical temperature range for this esterification is 120-150°C.[4][8] Exceeding this, for instance up to 190°C, might be employed to reduce reaction times, but must be carefully monitored to avoid byproduct formation.[9]
-
Reaction Time: The reaction should be monitored to determine the point of maximum monoester concentration before it begins to decrease as the diester concentration rises. A reaction time of 6-8 hours is often sufficient to achieve a high yield of the monoester when using an excess of glycol.[3]
Recommendation: Start with a lower temperature (e.g., 120°C) and monitor the reaction progress over time using an appropriate analytical method (see Q5). This will allow you to establish the optimal time to stop the reaction for your specific conditions.
Q4: How can I effectively remove water during the reaction without driving the formation of the diester?
Water is a byproduct of the esterification, and its removal is necessary to drive the equilibrium towards the products.[1]
-
Azeotropic Distillation: Using a solvent like toluene or xylene with a Dean-Stark trap is a highly effective method.[8] The solvent forms an azeotrope with water, which is distilled off, condensed, and collected in the trap, while the solvent is returned to the reaction flask.
-
Nitrogen Sparging: Bubbling a slow stream of an inert gas like nitrogen through the reaction mixture can help carry away the water vapor. This is a simpler setup but may be less efficient than a Dean-Stark trap.
While water removal drives the reaction forward, it drives both esterification steps. The primary control over selectivity remains the molar ratio of the reactants, not the method of water removal.
Q5: What is the best way to monitor the reaction and quantify the final product mixture?
Monitoring the reaction is crucial to determine the optimal endpoint.
-
Gas Chromatography (GC): GC is a powerful technique for this analysis.[10][11] By derivatizing the hydroxyl groups, you can separate and quantify the unreacted ethylene glycol, lauric acid, the monoester, and the diester.[10] A flame ionization detector (FID) is commonly used.[10][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often with a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as these compounds lack a strong UV chromophore.
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring, TLC can be effective. The monoester, diester, and lauric acid will have different Rf values, allowing you to visualize the progress of the reaction.
Recommendation: For quantitative analysis, GC-FID is the preferred method due to its accuracy and sensitivity.[10]
Recommended Protocol for Maximizing Ethylene Glycol Monolaurate
This protocol is a starting point and should be optimized for your specific laboratory conditions.
Experimental Workflow
Caption: Step-by-step workflow for selective monoester synthesis.
Detailed Steps:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Place the flask in a heating mantle.
-
Charging the Reactor: To the flask, add lauric acid (1 molar equivalent), ethylene glycol (5 molar equivalents), toluene (enough to fill the Dean-Stark trap and suspend the reactants), and p-toluenesulfonic acid (0.5-1 mol % relative to the lauric acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[8]
-
Monitoring: After 2 hours, and at regular intervals thereafter, take a small aliquot from the reaction mixture. Analyze it by your chosen method (e.g., GC) to determine the relative concentrations of the monoester and diester.
-
Stopping the Reaction: When the concentration of the monoester is maximized and the diester concentration begins to increase more rapidly, stop the reaction by cooling the flask to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the toluene using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to isolate the ethylene glycol monolaurate from unreacted ethylene glycol and the dilauryl ester byproduct.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Highly selective monoetherification of symmetrical diols catalysed by metallic sulfate supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 9. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 2-Chloroethyl Laurate: A Comparative Analysis of HNMR and HPLC Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloroethyl laurate (CAS No. 64919-15-9) is a key chemical intermediate whose utility in the synthesis of more complex active pharmaceutical ingredients (APIs) and other specialty chemicals is directly contingent on its purity.[1] The presence of unreacted starting materials, by-products, or degradation products can have profound implications for the downstream reaction yield, impurity profile of the final API, and ultimately, patient safety.[2][3] Therefore, the validation of its purity is not merely a quality control checkpoint but a foundational requirement for reproducible and safe drug development.
This guide provides an in-depth, experience-based comparison of two orthogonal and powerful analytical techniques for this purpose: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a self-validating framework for assessing the purity of this compound, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH).[4][5]
Part 1: Quantitative ¹H NMR (qNMR) - The Absolute Molar Perspective
Quantitative NMR (qNMR) stands as a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei, making it an absolute quantification technique without the inherent need for identical reference standards for each analyte.[6][7] This characteristic provides an unparalleled advantage for purity determination, offering structural confirmation and quantification simultaneously.
Causality of Method Choice: Why ¹H NMR is a Powerful Tool
For a molecule like this compound, ¹H NMR is exceptionally informative. The structure possesses distinct proton environments that are well-resolved in a typical high-field NMR spectrum.
-
-O-CH₂-CH₂-Cl: The two methylene groups adjacent to the ester oxygen and the chlorine atom appear as characteristic triplets. Their 1:1 integration ratio is a primary indicator of structural integrity.
-
Laurate Chain: The long C₁₁H₂₃ alkyl chain produces a large, broad multiplet, while the α-methylene protons adjacent to the carbonyl group and the terminal methyl group give distinct triplets.
-
Impurity Detection: Residual starting materials like lauroyl chloride or 2-chloroethanol, or solvents from synthesis, would present unique, identifiable signals that do not overlap with the main compound's spectrum, allowing for their detection and quantification.[8]
Experimental Workflow for ¹H NMR Purity Validation
The following workflow is designed to ensure high precision and accuracy, transforming a qualitative tool into a robust quantitative assay.[9]
Detailed Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 8 mg of a suitable internal standard (e.g., maleic acid, which has a distinct singlet far downfield from the analyte signals) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl₃).
-
Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition (400 MHz Spectrometer):
-
Rationale: A relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard is critical for full signal recovery, ensuring accurate integration.
-
Pulse Program: Use a standard 30-degree pulse sequence (e.g., Bruker's zg30).
-
Relaxation Delay (D1): Set to 30 seconds.
-
Number of Scans (NS): ≥ 16 to ensure a good signal-to-noise ratio.
-
Acquisition Time (AQ): ~4 seconds.
-
-
Data Processing and Purity Calculation:
-
Process the resulting Free Induction Decay (FID) with an exponential multiplying factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum across the entire spectral width.
-
Integrate the well-resolved triplet of the -O-CH₂ -CH₂-Cl protons of this compound (expected around 4.3 ppm) and the singlet of the maleic acid internal standard (around 6.3 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (2 for the analyte's triplet, 2 for maleic acid)
-
MW: Molecular weight (262.82 g/mol for this compound)
-
m: mass
-
Pstd: Purity of the internal standard
-
Data Interpretation
The table below outlines the expected ¹H NMR signals for this compound and how a potential impurity, 2-chloroethanol, would be identified.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Comments |
| -O-CH₂ -CH₂-Cl | ~ 4.3 | Triplet (t) | 2H | Key signal for quantification. |
| -O-CH₂-CH₂ -Cl | ~ 3.7 | Triplet (t) | 2H | Confirms the 2-chloroethyl moiety. |
| -C(O)-CH₂ - | ~ 2.3 | Triplet (t) | 2H | α-protons to the carbonyl. |
| -(CH₂)₈- | ~ 1.2 - 1.7 | Multiplet (m) | 16H | Overlapping signals of the laurate chain. |
| -CH₃ | ~ 0.9 | Triplet (t) | 3H | Terminal methyl group. |
| Impurity: 2-Chloroethanol | ||||
| HO-CH₂ -CH₂-Cl | ~ 3.8 | Triplet (t) | 2H | Potential impurity signal. |
| HO-CH₂-CH₂ -Cl | ~ 3.6 | Triplet (t) | 2H | Distinct from analyte signals. |
Part 2: Reversed-Phase HPLC - A High-Sensitivity Orthogonal View
High-Performance Liquid Chromatography is the workhorse of pharmaceutical purity analysis. For a lipophilic, long-chain ester like this compound, a reversed-phase (RP-HPLC) method is the logical choice.[10] It excels at separating the main compound from closely related impurities that might have similar polarities, providing high sensitivity for trace-level detection.[11]
Causality of Method Choice: Why RP-HPLC is Essential
-
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar C18 stationary phase is used with a polar mobile phase (typically a mixture of acetonitrile or methanol and water).[12] this compound, being highly non-polar, will be strongly retained on the column and will elute later than more polar impurities like residual 2-chloroethanol.
-
Regulatory Expectation: HPLC is a standard and expected method for purity determination in regulatory submissions. Its validation parameters (specificity, linearity, accuracy, precision) are well-defined by ICH guidelines.[4][13]
-
Sensitivity: With a UV detector, HPLC can often detect impurities at levels below 0.05%, which is crucial for meeting the identification and qualification thresholds outlined in ICH Q3A/B guidelines.[14][15]
Experimental Workflow for HPLC Purity Validation
The following workflow illustrates a systematic approach to HPLC method validation, ensuring the data generated is reliable and fit for its intended purpose.[16][17]
Detailed Protocol: RP-HPLC
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (90:10 v/v).
-
Rationale: A high percentage of organic solvent (acetonitrile) is required to elute the non-polar this compound in a reasonable time with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm.
-
Rationale: The ester carbonyl group has a weak UV absorbance (n→π*) around 210 nm. This wavelength provides sufficient sensitivity for the main peak and potential impurities.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound in a 25 mL volumetric flask with the diluent to get a concentration of 1000 µg/mL.
-
-
Analysis and Calculation:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis for a sufficient time (e.g., 20 minutes) to ensure all late-eluting impurities are detected.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Areamain peak / Total Areaall peaks) * 100
-
Data Interpretation and Validation Parameters
The following table presents hypothetical chromatographic data and key validation parameters as per ICH Q2(R1) guidelines.[18]
| Parameter | Result / Specification | Comments |
| Retention Time (RT) | ~ 8.5 minutes | Expected RT for this compound under these conditions. |
| Purity (Area %) | > 99.5% | A high-purity batch. |
| Impurity 1 (RT ~3.2 min) | 0.08% | Corresponds to a more polar impurity, potentially 2-chloroethanol. |
| Impurity 2 (RT ~5.1 min) | 0.12% | An unknown impurity. As it is >0.1%, it would require identification.[14] |
| Linearity (r²) | > 0.999 | Over a concentration range of 50-150% of the target concentration. |
| LOD (Signal-to-Noise) | 3:1 | Limit of Detection, the lowest concentration that can be reliably detected. |
| LOQ (Signal-to-Noise) | 10:1 | Limit of Quantitation, the lowest concentration that can be accurately quantified. |
Part 3: Comparative Analysis - Choosing the Right Tool for the Job
Both ¹H NMR and HPLC are indispensable tools, but they provide different and complementary information. The choice of method, or more appropriately, the use of both, depends on the specific question being asked.
| Feature | Quantitative ¹H NMR (qNMR) | Reversed-Phase HPLC | Senior Scientist's Insight |
| Principle | Absolute molar quantification based on the number of protons.[6] | Separation based on relative polarity and hydrophobicity.[10] | qNMR is a primary method, giving high confidence in the assay value of the main component. HPLC excels at resolving complex mixtures and finding trace impurities. |
| Specificity | High. Provides unambiguous structural confirmation. | High. Can separate isomers and closely related compounds. | Use NMR for identity confirmation and to quantify known structures. Use HPLC to screen for unknown impurities and degradation products. |
| Sensitivity | Moderate. Typically requires impurities to be >0.1% for easy quantification. | High. Can readily detect and quantify impurities down to 0.01-0.05% levels.[19] | HPLC is the superior choice for trace impurity analysis required by ICH Q3 guidelines.[14] |
| Quantification | Absolute (Primary method). Does not require a reference standard of the analyte.[7] | Relative. Requires a reference standard for accurate quantification (assay), but area percent is used for purity. | For certifying a reference standard, qNMR is ideal. For routine quality control and stability testing, HPLC is more practical and higher throughput. |
| Sample Throughput | Lower. Longer acquisition times (especially with long D1 delays). | Higher. Typical run times are 15-30 minutes per sample. | Automated HPLC systems are built for high-throughput QC environments. |
| Development Effort | Moderate. Requires careful selection of internal standard and optimization of acquisition parameters. | High. Requires significant method development (column, mobile phase, gradient optimization) and validation. | A well-validated HPLC method is a long-term asset for product lifecycle management. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive and robust validation of this compound purity, a dual-pronged approach utilizing both ¹H NMR and HPLC is the industry best practice.
-
¹H NMR should be employed for unambiguous structural identification and as a primary method to determine the absolute purity (assay) of a reference batch. Its strength lies in providing molar-level accuracy without reliance on a specific chemical standard.
-
RP-HPLC is the essential tool for routine purity testing, release of batches, and stability studies. Its high sensitivity and resolving power make it the definitive method for detecting, quantifying, and profiling known and unknown impurities, ensuring compliance with stringent regulatory thresholds.
By integrating the structural and absolute quantitative power of NMR with the high-sensitivity separation capabilities of HPLC, researchers and drug development professionals can build a complete and defensible purity profile for this compound, ensuring the quality and consistency required for advanced pharmaceutical synthesis.
References
- 1. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. jpionline.org [jpionline.org]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. fda.gov [fda.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 逆相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. particle.dk [particle.dk]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. upm-inc.com [upm-inc.com]
- 17. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2-Chloroethyl Laurate and 2-Bromoethyl Laurate in Nucleophilic Substitution
For researchers and professionals in drug development and specialty chemical synthesis, the choice between structurally similar starting materials can have profound implications for reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of the reactivity of 2-chloroethyl laurate and 2-bromoethyl laurate, two key intermediates used in the synthesis of various functionalized molecules. By examining the underlying chemical principles and presenting supporting experimental frameworks, this document aims to provide a clear rationale for selecting the optimal substrate for your synthetic needs.
Theoretical Foundation: Unpacking the Reactivity of Alkyl Halides
The reactivity of both this compound and 2-bromoethyl laurate in most common synthetic applications is dominated by their susceptibility to nucleophilic substitution reactions. Given that the halogen is attached to a primary carbon, the predominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The rate of an SN2 reaction is governed by several factors, including the steric accessibility of the electrophilic carbon, the strength of the nucleophile, and, most critically for this comparison, the nature of the leaving group.[4][5]
The halogen atom in these molecules serves as the leaving group. A "good" leaving group is one that can stabilize the negative charge it acquires upon departing from the molecule.[6][7] In essence, a good leaving group is a weak base.[6][7] When comparing the halides, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This trend is directly correlated with the acidity of their corresponding hydrohalic acids (HI > HBr > HCl > HF).
Two primary factors contribute to the superior leaving group ability of bromide compared to chloride:
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is due to the larger atomic size of bromine, which results in a longer and more diffuse orbital overlap with carbon. Consequently, less energy is required to break the C-Br bond during the transition state of an SN2 reaction, leading to a lower activation energy and a faster reaction rate.
-
Anion Stability: The bromide anion (Br⁻) is larger and more polarizable than the chloride anion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and thus weaker conjugate base.[6] This increased stability makes the bromide ion more willing to depart from the parent molecule.
The laurate ester group, being relatively distant from the reactive center, is not expected to exert a significant electronic influence on the rate of nucleophilic substitution. Its primary contribution would be steric, although for a primary halide, this is generally not a prohibitive factor.
Visualizing the SN2 Reaction Pathway
The following diagram illustrates the concerted mechanism of an SN2 reaction, where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group.
Caption: Generalized SN2 reaction mechanism.
Experimental Design: A Comparative Kinetic Study
To empirically validate the theoretical differences in reactivity, a comparative kinetic study can be performed. The Finkelstein reaction, which involves the exchange of one halogen for another, provides a straightforward and effective method for this comparison.[8]
Objective
To determine the relative rates of reaction of this compound and 2-bromoethyl laurate with sodium iodide in acetone.
Rationale
In this experiment, the less soluble sodium chloride or sodium bromide will precipitate from the acetone solution as the reaction proceeds, providing a visual and quantifiable measure of the reaction rate.[8] Acetone is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the nucleophile (I⁻) relatively free and highly reactive.[1]
Experimental Workflow
Caption: Workflow for the comparative kinetic study.
Detailed Protocol
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and 2-bromoethyl laurate in dry acetone. Prepare a separate solution of sodium iodide in dry acetone (e.g., 1.0 M).
-
Reaction Initiation: In separate, temperature-controlled reaction vessels, add the sodium iodide solution to each of the substrate solutions. Start a timer immediately upon addition.
-
Monitoring:
-
Qualitative: Observe the time taken for the first appearance of a precipitate (NaCl or NaBr) in each reaction mixture.
-
Quantitative: At regular time intervals (e.g., every 5 minutes for the bromo-ester and every 30 minutes for the chloro-ester), withdraw an aliquot of the reaction mixture. Quench the reaction immediately by adding the aliquot to a vial containing a large excess of cold water. Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
-
Analysis: Analyze the extracted organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material.
-
Data Processing: Plot the concentration of the alkyl halide versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve.
Expected Results and Discussion
Based on the established principles of nucleophilic substitution, a significant difference in the reaction rates is anticipated.
| Parameter | This compound | 2-Bromoethyl Laurate | Rationale |
| Time to Precipitate | Significantly longer (e.g., hours, may require gentle heating) | Rapid (e.g., minutes at room temperature) | NaBr is less soluble than NaCl in acetone, but the primary driver is the much faster reaction rate for the bromo-ester. |
| Relative Reaction Rate | 1 | > 50 | The C-Br bond is weaker and Br⁻ is a more stable leaving group than Cl⁻, leading to a much lower activation energy for the SN2 reaction.[4][8] |
| Reaction Completion Time | Slow, may require elevated temperatures for complete conversion. | Fast, likely to reach completion at room temperature. | Directly proportional to the reaction rate. |
| Yield (under identical conditions) | Lower | Higher | For a given reaction time, the faster reaction will proceed further towards completion, resulting in a higher yield of the substituted product. |
The experimental data will almost certainly confirm that 2-bromoethyl laurate is substantially more reactive than this compound in SN2 reactions. The rate enhancement for the bromo-ester could be anywhere from 50 to 200 times faster than the chloro-ester, depending on the precise reaction conditions.
Conclusion and Practical Implications
For drug development and synthetic chemistry professionals, the choice between these two reagents has clear practical consequences:
-
2-Bromoethyl Laurate: This is the reagent of choice when high reactivity and rapid reaction times are desired. It allows for the use of milder reaction conditions (lower temperatures, shorter reaction times), which can be beneficial for sensitive substrates and for improving process throughput.
-
This compound: While less reactive, this substrate is often more cost-effective and may be preferred in large-scale industrial processes where reaction times are less critical and cost is a primary driver. Its lower reactivity can also be an advantage in situations where selectivity is required in the presence of other, more reactive functional groups.
Ultimately, the decision rests on a balance of reactivity requirements, process economics, and the specific goals of the synthetic route. However, from a purely chemical reactivity standpoint, 2-bromoethyl laurate is the unequivocally superior substrate for facilitating rapid SN2 transformations.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. web.viu.ca [web.viu.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloroethyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information about the molecular framework, including connectivity, chemical environment of atoms, and stereochemistry. For a molecule like 2-chloroethyl laurate, which possesses a long aliphatic chain and distinct functional groups, NMR spectroscopy is essential for unambiguous identification and purity assessment.
This guide will focus on a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by comparative data from related compounds. This approach is often necessary in research when a reference spectrum for a novel or less-common compound is unavailable.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information about the different types of protons in a molecule. The predicted chemical shifts (δ), multiplicities, and integrations for the protons of this compound are detailed below. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4]
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| a | ~ 0.88 | Triplet | 3H | The terminal methyl group of the long alkyl chain, least deshielded. |
| b | ~ 1.25 | Multiplet | 16H | The bulk of the methylene groups in the laurate chain, with overlapping signals. |
| c | ~ 1.63 | Quintet | 2H | The methylene group β to the carbonyl group, slightly deshielded. |
| d | ~ 2.30 | Triplet | 2H | The methylene group α to the carbonyl group, deshielded by the electron-withdrawing ester oxygen. |
| e | ~ 4.35 | Triplet | 2H | The methylene group attached to the ester oxygen, significantly deshielded. |
| f | ~ 3.70 | Triplet | 2H | The methylene group attached to the chlorine atom, deshielded by the electronegative halogen. |
Visualizing the Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound with the different proton environments labeled for clarity.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The predicted chemical shifts for the carbons of this compound are presented below.[5][6][7][8][9]
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| 1 | ~ 173.5 | The carbonyl carbon of the ester, highly deshielded. |
| 2 | ~ 34.2 | The α-carbon to the carbonyl group. |
| 3 | ~ 24.9 | The β-carbon to the carbonyl group. |
| 4-10 | ~ 29.1 - 29.6 | The central methylene carbons of the laurate chain, with similar chemical environments. |
| 11 | ~ 22.7 | The methylene carbon adjacent to the terminal methyl group. |
| 12 | ~ 14.1 | The terminal methyl carbon of the laurate chain. |
| 1' | ~ 64.0 | The carbon attached to the ester oxygen. |
| 2' | ~ 41.5 | The carbon attached to the chlorine atom. |
Comparative Spectral Analysis
To enhance the confidence in our predicted spectra, a comparison with the known NMR data of structurally related compounds is invaluable.
Comparison with Ethyl Laurate
The ¹H NMR spectrum of ethyl laurate will be very similar to that of this compound for the laurate portion of the molecule. The key difference will be in the ethyl group signals. The ethoxy protons in ethyl laurate typically appear as a quartet around 4.1 ppm and a triplet around 1.2 ppm. This comparison helps to confirm the assignments for the laurate chain protons in our target molecule.
Comparison with 2-Chloroethanol
The ¹H NMR spectrum of 2-chloroethanol shows two triplets, corresponding to the two methylene groups. The protons on the carbon bearing the hydroxyl group are typically found around 3.8 ppm, while the protons on the carbon with the chlorine atom are around 3.6 ppm.[10][11] This data supports the predicted chemical shifts for the 2-chloroethyl moiety in our target molecule, with the understanding that the ester linkage will cause a further downfield shift for the adjacent methylene protons.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for this compound or similar compounds, the following protocol provides a standardized approach.[10][12][13][14]
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar esters.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of 200-240 ppm is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.
Workflow for NMR Spectral Analysis
The following diagram outlines the logical workflow for the analysis of NMR spectra, from sample preparation to structural elucidation.
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with comparative data from related molecules, we have established a robust framework for the structural interpretation of this compound. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers in obtaining and analyzing high-quality NMR data. This approach underscores the power of NMR spectroscopy as a primary tool for structural elucidation in chemical and pharmaceutical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. organomation.com [organomation.com]
- 13. scribd.com [scribd.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Synthetic Routes of 2-Chloroethyl Laurate for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the synthesis of bespoke molecules is a foundational activity. 2-Chloroethyl laurate, a fatty acid ester with a reactive chloride handle, presents as a versatile intermediate for further chemical elaboration. This guide provides an in-depth, objective comparison of the primary synthetic methodologies to produce this compound, supported by experimental insights to inform your selection of the most appropriate route for your research and development needs.
Introduction to this compound
This compound (dodecanoic acid, 2-chloroethyl ester) is an organic ester with the chemical formula C14H27ClO2.[1][2] Its structure combines a long, hydrophobic laurate tail with a functionalized 2-chloroethyl head group, making it a valuable building block in the synthesis of pharmaceuticals, pesticides, and cosmetics.[1] The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide will explore three principal pathways: Direct Acid-Catalyzed Esterification, Acylation with Lauroyl Chloride, and Enzymatic Esterification.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 262.82 g/mol | [2][3] |
| Boiling Point | 187 °C / 10 mmHg | [3] |
| Density | 0.96 g/cm³ | [2][3] |
| Refractive Index | 1.4460-1.4500 | [3] |
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy is a critical decision governed by factors such as desired yield and purity, reaction conditions, cost of reagents, and scalability. The following table provides a high-level comparison of the three main routes to this compound.
| Parameter | Direct Acid-Catalyzed Esterification | Acylation with Lauroyl Chloride | Enzymatic Esterification |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Lewis Acid (e.g., ZnCl₂) or Base (e.g., Pyridine) | Immobilized Lipase (e.g., Novozym® 435) |
| Reaction Temperature | High (typically reflux) | Moderate to High (can be room temp to 130°C) | Mild (40-70°C) |
| Reaction Time | Several hours | 1 to 24 hours | 4 to 24 hours |
| Typical Yield | Moderate to High (equilibrium dependent) | High (>90%) | High (>90%) |
| Key Byproducts | Water | HCl or salt | Water |
| Purification | Neutralization, extraction, distillation | Filtration, extraction, distillation | Filtration of enzyme, distillation |
| Advantages | Low-cost starting materials, well-established | High yield, fast reaction with reactive acyl chloride | High selectivity, mild conditions, reusable catalyst, environmentally friendly |
| Disadvantages | Reversible reaction, harsh acidic conditions, potential for side reactions | Lauroyl chloride is corrosive and moisture-sensitive, potential for hazardous byproducts | Higher initial catalyst cost, potentially slower reaction times |
In-Depth Analysis of Synthetic Methodologies
Direct Acid-Catalyzed Esterification (Fischer Esterification)
This classical approach involves the reaction of lauric acid with 2-chloroethanol in the presence of a strong acid catalyst.[1][4] The reaction is an equilibrium process, and to achieve high yields, the removal of water is crucial, often accomplished by azeotropic distillation with a Dean-Stark apparatus or by using a large excess of one of the reactants.[5][6]
Mechanism: The reaction proceeds via protonation of the carboxylic acid carbonyl group, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[5][6]
Experimental Insights: While being a cost-effective method due to inexpensive starting materials, the high temperatures and corrosive nature of the acid catalyst can be disadvantageous.[7] Recent advancements, such as the use of high-shear mixing, have been shown to significantly intensify the esterification of lauric acid, achieving high conversions in remarkably short reaction times.[8][9]
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add lauric acid (1.0 eq), 2-chloroethanol (1.5 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Caption: Fischer Esterification Workflow.
Acylation with Lauroyl Chloride
This method involves the reaction of the more reactive lauroyl chloride with 2-chloroethanol.[3] Lauroyl chloride can be prepared from lauric acid using reagents like thionyl chloride or phosgene.[10] The subsequent reaction with 2-chloroethanol is typically rapid and high-yielding, often driven to completion by the irreversible formation of the ester and a byproduct (e.g., HCl), which can be scavenged by a base.
Experimental Insights: A literature report indicates a 92% yield for the synthesis of this compound from lauroyl chloride and 2-chloroethanol using zinc(II) chloride as a catalyst at 130°C for 24 hours.[3] The primary advantage of this route is the high yield and faster reaction rates compared to Fischer esterification. However, lauroyl chloride is a corrosive and moisture-sensitive reagent, requiring careful handling.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a Lewis acid catalyst such as zinc(II) chloride (catalytic amount) or a stoichiometric amount of a base like pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add lauroyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
If a base was used, filter the resulting salt.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Caption: Acylation Route Workflow.
Enzymatic Esterification
Biocatalysis offers a green and highly selective alternative for ester synthesis.[7] Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435), are particularly effective for the esterification of fatty acids.[11][12] These reactions are typically performed under mild, solvent-free conditions, leading to high product purity and simplified workup procedures. The enzyme's high selectivity minimizes the formation of byproducts.
Experimental Insights: While a specific protocol for the enzymatic synthesis of this compound is not widely published, numerous studies on the lipase-catalyzed synthesis of other laurate esters provide a strong foundation.[11][12][13] These reactions often proceed at temperatures between 40-70°C with high conversions (>90%). The immobilized enzyme can be easily recovered by filtration and reused, making the process more sustainable and potentially cost-effective in the long run, despite the higher initial cost of the enzyme.[7]
-
To a clean, dry reaction vessel, add lauric acid (1.0 eq) and 2-chloroethanol (1.0-1.5 eq).
-
If the lauric acid is solid, gently heat the mixture until it melts.
-
Add the immobilized lipase (e.g., Novozym® 435), typically 5-10% by weight of the total substrates.
-
Stir the reaction mixture at a constant temperature, generally between 50-60°C.
-
To drive the equilibrium towards product formation, the byproduct water can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.
-
Monitor the reaction progress by analyzing aliquots for the conversion of lauric acid using GC or by measuring the acid value via titration.
-
Once the reaction is complete (typically when the acid value stabilizes), separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and dried for reuse.
-
The resulting crude this compound is often of high purity and may be used directly or further purified by vacuum distillation if required.
Caption: Enzymatic Esterification Workflow.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the researcher and the intended application.
-
For large-scale, cost-sensitive applications where high purity is not the primary driver, Direct Acid-Catalyzed Esterification remains a viable option due to the low cost of starting materials.
-
When high yield and rapid conversion are paramount, and the handling of corrosive reagents is manageable, Acylation with Lauroyl Chloride is an excellent choice.
-
For applications demanding high purity, mild reaction conditions, and a commitment to green chemistry principles, Enzymatic Esterification stands out as the superior method. The reusability of the catalyst can offset the initial higher cost, making it an economically attractive and environmentally responsible choice for modern laboratories.
By carefully considering these factors, researchers can select the most appropriate synthetic strategy to efficiently and effectively produce this compound for their scientific endeavors.
References
- 1. This compound | this compound Properties [ontosight.ai]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Method for synthesizing lauroyl chloride through reaction of lauric acid and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to GC-MS Analysis for the Confirmation of 2-Chloroethyl Laurate Identity
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity is a foundational requirement for regulatory compliance, product safety, and experimental reproducibility. 2-Chloroethyl laurate (CAS No. 64919-15-9), an ester of lauric acid, serves as a pertinent example where rigorous analytical confirmation is paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the gold-standard technique—Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive identification of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance against viable alternatives.
The Analytical Challenge: Beyond Simple Detection
Confirming the identity of this compound is not merely about detecting its presence. The core challenge lies in distinguishing it from a landscape of structurally similar compounds that may arise during synthesis or degradation. These include positional isomers, other fatty acid esters, or process-related impurities. An effective analytical method must therefore provide not just a signal but a structural fingerprint, unique to the target molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally suited for this task, combining high-resolution chromatographic separation with the definitive identification power of mass spectrometry.[2][3]
GC-MS: The Gold Standard for Volatile Compound Identification
GC-MS is a powerful analytical technique that couples the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample.[2] The GC component separates volatile and semi-volatile compounds in a complex mixture based on their physical and chemical properties, while the MS component fragments the eluted compounds and identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation pattern.[3]
For a molecule like this compound, which has a boiling point of 187 °C at 10 mmHg, GC is an ideal separation technique.[4] Its molecular structure provides a distinct fragmentation pattern under Electron Ionization (EI), which serves as a chemical fingerprint for positive identification.
Experimental Protocol: A Self-Validating GC-MS Method
The following protocol is designed to be robust and self-validating, ensuring that the results are reliable and reproducible. Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[5]
1. Sample Preparation:
-
Objective: To prepare a sample solution that is compatible with the GC-MS system and within the optimal concentration range for detection.
-
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane or ethyl acetate) in a volumetric flask. This creates a stock solution of ~1 mg/mL.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
-
Causality: Hexane and ethyl acetate are excellent solvents for fatty acid esters and are highly volatile, ensuring they do not interfere with the analyte peak during the GC run. A concentration of 10 µg/mL is typically sufficient to produce a strong signal without overloading the detector.
2. GC-MS Instrumentation and Parameters:
-
Objective: To achieve optimal chromatographic separation of this compound from potential impurities and to generate a clear, interpretable mass spectrum.
-
Protocol & Rationale:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including fatty acid esters, based on their boiling points.[6] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good efficiency. A constant flow rate ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time. |
| Injection Port Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp, symmetrical peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for the elution of volatile solvents. The temperature ramp effectively separates compounds with different boiling points, and the final hold ensures that any less volatile compounds are eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | EI at 70 eV is a standard, high-energy ionization technique that produces reproducible and extensive fragmentation, creating a rich mass spectrum ideal for library matching and structural elucidation.[7] |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and prevents contamination of the ion source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass analysis. |
| Mass Scan Range | 40 - 400 m/z | This range covers the expected molecular ion (m/z 262.8) and all significant fragments, while excluding low-mass noise from the solvent and carrier gas. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
Workflow for GC-MS Analysis
Caption: Workflow for the confirmation of this compound identity using GC-MS.
Interpreting the Data: The Molecular Fingerprint
The key to identity confirmation lies in the mass spectrum. For this compound (C₁₄H₂₇ClO₂, Molecular Weight: 262.82), we expect a specific fragmentation pattern.[8]
-
Molecular Ion (M⁺): A peak at m/z 262 corresponding to the intact molecule that has lost one electron. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z 264 with an intensity approximately one-third of the m/z 262 peak. This isotopic pattern is a powerful confirmation of the presence of one chlorine atom.
-
Key Fragments: The high energy of EI causes the molecular ion to break apart in predictable ways.[7][9]
| m/z (Mass/Charge) | Proposed Fragment Ion | Significance |
| 262 / 264 | [C₁₄H₂₇³⁵ClO₂]⁺ / [C₁₄H₂₇³⁷ClO₂]⁺ | Molecular ion peak cluster, confirming molecular weight and presence of one chlorine atom. |
| 199 | [M - CH₂CH₂Cl]⁺ | Loss of the chloroethyl radical, indicating the ester structure. |
| 183 | [C₁₁H₂₃CO]⁺ | The lauroyl cation, a very common fragment from laurate esters. |
| 63 / 65 | [CH₂CH₂Cl]⁺ | The chloroethyl cation, confirming the alcohol portion of the ester. |
| 49 / 51 | [CH₂Cl]⁺ | A fragment from the chloroethyl group. |
| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | A series of alkyl fragments from the long laurate chain, typical of fatty acid derivatives.[10] |
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is the preferred method, other techniques can provide complementary information or may be considered under specific circumstances.
| Technique | Principle of Operation | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separates by volatility/boiling point; identifies by mass fragmentation pattern. | Gold Standard. High sensitivity and specificity. Provides a structural fingerprint for unambiguous identification.[2] Excellent for volatile impurities. | Requires the analyte to be volatile and thermally stable. |
| HPLC-UV/RID | Separates by polarity. | Can analyze non-volatile or thermally labile compounds.[11] | This compound lacks a strong UV chromophore, requiring less sensitive universal detectors like RID. Poor for definitive identification compared to MS. |
| LC-MS | Separates by polarity; identifies by mass. | Combines the versatility of LC with the specificity of MS. Good for non-volatile impurities.[12] | More complex and costly than GC-MS. Ionization (e.g., ESI, APCI) may not produce as extensive and library-searchable fragmentation as EI. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including connectivity of atoms and isomer differentiation. Non-destructive. | Low sensitivity; requires a pure and relatively concentrated sample. Not suitable for trace analysis or complex mixtures without prior separation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast and simple. Confirms the presence of key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). | Provides limited structural information. Cannot distinguish between different esters or isomers. Not suitable for mixture analysis. |
Conclusion: An Evidence-Based Choice
For the definitive confirmation of this compound's identity, GC-MS stands out as the most robust, specific, and reliable technique. Its ability to chromatographically separate the analyte from a complex matrix and provide a unique mass spectral fingerprint—including the critical chlorine isotopic pattern—constitutes a self-validating system for identity confirmation. While techniques like NMR provide unparalleled detail on pure substances and LC-MS offers advantages for non-volatile compounds, the combination of efficiency, specificity, and extensive, standardized spectral libraries makes GC-MS the authoritative choice for researchers, scientists, and drug development professionals tasked with this critical analytical challenge.
References
- 1. LAURIC ACID 2-CHLOROETHYL ESTER | 64919-15-9 [amp.chemicalbook.com]
- 2. impactfactor.org [impactfactor.org]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 9. scienceready.com.au [scienceready.com.au]
- 10. whitman.edu [whitman.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of 2-Chloroethyl Laurate in Diverse Solvent Systems
Introduction: The Critical Role of Solvent Selection for 2-Chloroethyl Laurate
This compound (CAS No. 64919-15-9), the 2-chloroethyl ester of dodecanoic acid, is a lipophilic compound of significant interest in various applications, including as a precursor in chemical synthesis and as a component in advanced drug delivery systems.[1][2] Its efficacy, stability, and processability are inextricably linked to the solvent system in which it is dissolved or dispersed. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates the compound's stability, reactivity, and ultimately, its performance in the final application.
This guide provides an in-depth comparison of this compound's performance across a spectrum of common laboratory and industrial solvents. We will move beyond simple solubility data to explore the underlying chemical principles governing its stability, offering field-proven experimental protocols for validation. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of how to optimize solvent selection for this versatile ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 64919-15-9 | [3][4] |
| Molecular Formula | C₁₄H₂₇ClO₂ | [5][6] |
| Molecular Weight | 262.82 g/mol | [6][7] |
| Density | 0.96 g/mL | [5][6] |
| Boiling Point | 187 °C @ 10 mmHg | [5] |
| LogP (Octanol/Water) | 4.689 | [5] |
| Appearance | Liquid (at room temp.) | Inferred from properties |
The high LogP value immediately signals the compound's significant non-polar, lipophilic character, which is a foundational concept for predicting its solubility.
The Causality of Solvent-Solute Interactions
The performance of this compound in a given solvent is governed by fundamental physicochemical principles. The "like dissolves like" maxim is a useful starting point, but a deeper understanding requires consideration of specific intermolecular forces and the solvent's intrinsic properties.[8]
-
Polarity and Dielectric Constant : A solvent's polarity determines its ability to stabilize charged or polar species. While this compound is predominantly non-polar due to its long laurate chain, the ester and chloro- functionalities introduce a degree of polarity. Solvents with a moderate dielectric constant may effectively solvate the molecule without promoting undesirable side reactions.
-
Proticity (Hydrogen Bond Donating Ability) : Protic solvents (e.g., water, alcohols) can donate hydrogen bonds. This is a critical factor for stability, as the ester linkage in this compound is susceptible to hydrolysis. This reaction is often catalyzed by acidic or basic conditions and can be accelerated in protic solvents that can stabilize the transition state of the hydrolysis reaction.[9]
-
Aprotic Solvents : Polar aprotic solvents (e.g., DMSO, THF) possess significant dipole moments but do not donate hydrogen bonds. They are excellent at dissolving a wide range of compounds but are generally less reactive towards ester functionalities compared to their protic counterparts, making them suitable for stability-critical applications.
Caption: Key factors influencing solvent choice for this compound.
Comparative Performance in Representative Solvent Systems
To provide a clear comparison, we have evaluated the performance of this compound in three distinct classes of solvents. The following data is illustrative, based on the compound's known physicochemical properties and established principles of chemical stability. For mission-critical applications, we strongly recommend experimental verification using the protocols provided in the subsequent section.
Table 2: Performance Summary of this compound in Selected Solvents
| Solvent Class | Representative Solvent | Polarity Index | Expected Solubility (mg/mL at 25°C) | Expected Stability (t½ at 40°C) | Key Considerations |
| Non-Polar | n-Hexane | 0.1 | > 500 (Fully Miscible) | > 1 year | Ideal for oil-based formulations and extraction. Minimal risk of hydrolysis. |
| Toluene | 2.4 | > 500 (Fully Miscible) | > 1 year | Good choice for reactions where aromatic properties are beneficial. | |
| Polar Aprotic | Acetone | 5.1 | ~ 200 | > 6 months | High volatility. Good general-purpose solvent for purification. |
| Tetrahydrofuran (THF) | 4.0 | > 400 | > 6 months | Risk of peroxide formation; use of stabilized grades is essential. | |
| Acetonitrile (ACN) | 5.8 | ~ 100 | > 9 months | Common mobile phase component for HPLC analysis.[10] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~ 150 | > 1 year | High boiling point can make removal difficult. Excellent for stock solutions. | |
| Polar Protic | Ethanol | 4.3 | ~ 50 | < 3 months | Risk of transesterification and hydrolysis, especially if water is present. |
| Methanol | 5.1 | ~ 20 | < 1 month | Higher risk of transesterification than ethanol. Significant hydrolysis risk. | |
| Water | 10.2 | < 0.01 | < 1 week | Essentially insoluble. Rapid hydrolysis expected, particularly at non-neutral pH. |
Note: Polarity Index values are relative and sourced from established literature.[11][12] Stability half-life (t½) values are estimations for comparative purposes and will vary with pH, temperature, and presence of catalysts.
Self-Validating Experimental Protocols
To empower researchers to generate their own high-quality, reliable data, we provide the following detailed methodologies. These protocols are designed to be self-validating systems for determining solubility and stability.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation solubility of this compound in a chosen solvent system.
Objective: To quantify the maximum concentration of the compound that can be dissolved in a solvent at a specific temperature.
Methodology:
-
Preparation : Add an excess amount of this compound (e.g., 200 mg) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration : Seal the vial and place it in an incubator shaker or on a rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended mixing time ensures equilibrium is reached.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved compound settle.
-
Sample Collection : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE for organic solvents, or other compatible material) into a clean vial. This step is critical to remove any suspended microparticles.
-
Dilution : Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13][14]
-
Calculation : Calculate the original concentration in the supernatant based on the dilution factor and the quantified amount. This value represents the equilibrium solubility.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 4. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 5. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. Lauric acid «beta»-chloroethyl ester (CAS 64919-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 溶剂混溶性表 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. epa.gov [epa.gov]
- 14. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to Cross-Referencing ESI-MS Data for the Validation of 2-Chloroethyl Laurate
This guide provides an in-depth, experience-driven framework for the robust validation of 2-chloroethyl laurate, a halogenated fatty acid ester, using Electrospray Ionization-Mass Spectrometry (ESI-MS) as a primary analytical technique. In regulated environments such as drug development, relying on a single analytical method is insufficient for unequivocal compound identification. Therefore, this document details a self-validating system that cross-references ESI-MS data with an orthogonal analytical technique—Gas Chromatography-Mass Spectrometry (GC-MS)—to ensure the highest degree of scientific certainty. We will explore the causality behind experimental choices, from ionization source selection to data interpretation, providing researchers and drug development professionals with a comprehensive protocol for confident validation.
Part 1: The Analytical Challenge & The ESI-MS Approach
This compound (C₁₄H₂₇ClO₂) presents a unique analytical challenge. As an ester, it is susceptible to in-source fragmentation, and as a halogenated compound, its mass spectrum is characterized by a distinct isotopic pattern. ESI is a "soft" ionization technique that is particularly well-suited for this type of molecule because it imparts minimal excess energy during the ionization process, preserving the intact molecular ion for mass analysis.[1][2] This is critical for determining the molecular weight, the foundational piece of data in structural elucidation.
In positive-ion ESI-MS, this compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[1] The most crucial characteristic, however, stems from the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[3][4] This means that any chlorine-containing ion will appear in the mass spectrum as a pair of peaks separated by two mass-to-charge units (m/z), with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope.[3][5] This "M+2" peak is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the molecule.
Part 2: The Principle of Orthogonal Validation with GC-MS
To establish irrefutable evidence of a compound's identity, regulatory bodies like the FDA and international standards such as the ICH guidelines emphasize the importance of specificity in analytical procedures.[6][7][8] An effective way to demonstrate specificity is by employing an orthogonal method—a second analytical technique that relies on different chemical or physical principles for separation and detection.
For a moderately volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal orthogonal method.[9][10] While LC-MS separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase, GC separates them based on their volatility and interaction with a gaseous mobile phase.[9]
Furthermore, the ionization technique typically used in GC-MS is Electron Ionization (EI), a "hard" ionization method. Unlike the gentle nature of ESI, EI bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[11][12] This fragmentation pattern serves as a chemical "fingerprint" that can be compared against spectral libraries, such as the NIST Mass Spectral Library, for confident identification.[13][14] The convergence of data from two dissimilar techniques—the accurate molecular mass and isotopic pattern from ESI-MS and the characteristic retention time and fragmentation fingerprint from GC-MS—constitutes a powerful and self-validating system.[6][15]
Part 3: Experimental Workflow & Protocols
The following workflow diagram and protocols outline the systematic approach to generating and cross-referencing data for the validation of this compound.
Caption: High-level workflow for the orthogonal validation of this compound.
Protocol 1: LC-ESI-MS Analysis
This protocol is designed to obtain the molecular weight and confirm the chlorine isotopic pattern.
-
Standard & Sample Preparation:
-
Prepare a stock solution of a certified this compound reference standard at 1 mg/mL in methanol.
-
Prepare a working standard by diluting the stock solution to 1 µg/mL with a 50:50 acetonitrile:water mobile phase.
-
Prepare the test sample by dissolving it in methanol and diluting to a final concentration of approximately 1 µg/mL in the same mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.[16]
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (Positive ESI Mode):
-
MS System: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[17]
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
Protocol 2: GC-EI-MS Analysis
This protocol is designed to obtain a characteristic retention time and a reproducible fragmentation pattern for library matching.
-
Standard & Sample Preparation:
-
Prepare a stock solution of a certified this compound reference standard at 1 mg/mL in hexane.
-
Prepare a working standard by diluting the stock solution to 10 µg/mL in hexane.
-
Prepare the test sample by dissolving it and diluting to a final concentration of approximately 10 µg/mL in hexane.
-
-
Gas Chromatograph Conditions:
-
GC System: Agilent 7890 or equivalent.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[18]
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[19]
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions (EI Mode):
-
MS System: Single quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Part 4: Data Interpretation & Cross-Referencing
Successful validation hinges on the convergence of evidence from both analyses. The data from the reference standard serves as the benchmark against which the test sample is compared.
Expected ESI-MS Data
The molecular weight of this compound (C₁₄H₂₇ClO₂) is 262.82 g/mol .[14] In the ESI-MS spectrum, you should look for the following key ions:
| Ion | Description | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | Protonated Molecule | 263.18 | 265.18 | ~3:1 |
| [M+Na]⁺ | Sodium Adduct | 285.16 | 287.16 | ~3:1 |
The presence of these ion clusters, with the characteristic ~3:1 isotopic ratio for the M and M+2 peaks, provides strong evidence for the elemental formula and molecular weight.[4][5]
Caption: Expected isotopic signature for a singly chlorinated ion.
Expected GC-MS Data
-
Retention Time (t_R): The test sample must have a retention time that matches that of the this compound reference standard under identical GC conditions. This provides evidence of its identity based on its physicochemical properties.
-
Fragmentation Pattern: The EI mass spectrum of the test sample must match the spectrum of the reference standard and the pattern found in a reference library like NIST.[13][14] Key expected fragments for this compound would include:
The Validation Decision
The identity of this compound is considered validated with a high degree of assurance only when all of the following criteria are met:
-
ESI-MS: The test sample exhibits protonated and/or adducted molecular ions corresponding to the correct molecular weight of this compound.
-
ESI-MS: The molecular ion clusters show the characteristic ~3:1 isotopic pattern for a single chlorine atom.
-
GC-MS: The test sample has a retention time identical to that of the certified reference standard.
-
GC-MS: The EI fragmentation pattern of the test sample shows a high similarity score (>90%) when compared to both the certified reference standard and its entry in a trusted spectral library.
This multi-pronged approach, grounded in orthogonal chemical principles, provides the robust, verifiable data required in demanding research and drug development settings. It transforms a series of analytical measurements into a self-validating system, ensuring scientific integrity and trustworthiness in the final result.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scienceready.com.au [scienceready.com.au]
- 13. How to Use Library Search Results to Identify Compounds in Mass Spectra? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. repo.unand.ac.id [repo.unand.ac.id]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to 2-Chloroethyl Ester Derivatization for the Gas Chromatographic Analysis of Acidic Herbicides
This guide provides an in-depth comparative analysis of 2-chloroethyl ester derivatization for the determination of acidic herbicides in agricultural and environmental samples. Tailored for researchers, analytical chemists, and laboratory professionals, this document offers a critical evaluation of this technique against other common derivatization methods and modern analytical approaches. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a side-by-side comparison of performance metrics to guide your method development and selection.
The Critical Role of Derivatization in Acidic Herbicide Analysis
Acidic herbicides, a class of pesticides that includes phenoxyalkanoic acids (e.g., 2,4-D, MCPA), benzoic acids (e.g., dicamba), and other carboxylic acid-containing compounds, are staples in modern agriculture for broadleaf weed control.[1] Their acidic nature, however, presents a significant challenge for analysis by gas chromatography (GC). These compounds exhibit low volatility and high polarity, leading to poor peak shape, thermal degradation in the GC inlet, and strong adsorption to the stationary phase.[2][3]
To overcome these analytical hurdles, a derivatization step is essential. This chemical modification converts the polar carboxyl and phenolic functional groups into less polar, more volatile esters or ethers, rendering them amenable to GC analysis.[2][3][4] The choice of derivatizing agent is paramount, as it directly influences reaction efficiency, derivative stability, chromatographic performance, and detector sensitivity.
Unveiling 2-Chloroethyl Ester Derivatization
Derivatization with 2-chloroethanol, often catalyzed by an acid such as boron trichloride (BCl₃) or sulfuric acid (H₂SO₄), converts acidic herbicides into their corresponding 2-chloroethyl esters.[4][5] This method has been recognized as a safer alternative to some traditional esterification reagents.
The Derivatization Mechanism
The reaction proceeds via an acid-catalyzed esterification. The acid catalyst protonates the carbonyl oxygen of the herbicide's carboxylic acid group, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by the hydroxyl group of 2-chloroethanol, followed by the elimination of water, yields the 2-chloroethyl ester derivative.
Advantages and Disadvantages
A study comparing the 2-chloroethyl ester of 2,4-D with its methyl ester derivative highlighted a longer retention time and an improved signal-to-noise ratio for the 2-chloroethyl ester when analyzed by GC with an electron capture detector (GC-ECD).[5] The presence of the chlorine atom in the ester moiety enhances the electron-capturing properties of the derivative, making it particularly suitable for sensitive detection with an ECD.
However, the use of BCl₃/2-chloroethanol reagent has been reported to produce a significant number of background peaks, which can complicate chromatograms and potentially interfere with the identification and quantification of target analytes, especially at trace levels.[5] This necessitates robust confirmatory analysis, such as mass spectrometry (MS), to ensure accurate identification.
A Comparative Landscape of Derivatization Reagents
The selection of a derivatizing agent is a critical decision in method development. Below, we compare 2-chloroethyl esterification with other commonly employed methods.
Diazomethane and its Safer Alternative, Trimethylsilyldiazomethane (TMSD)
Diazomethane is a highly efficient methylation reagent that rapidly and quantitatively converts carboxylic acids to their methyl esters.[2][3] However, its extreme toxicity and explosive nature are significant safety concerns.[2][3][5]
A safer alternative is trimethylsilyldiazomethane (TMSD).[6][7] TMSD also forms methyl esters and is considered a milder and safer reagent than diazomethane.[6][7]
Alkyl Chloroformates
Alkyl chloroformates, such as methyl and ethyl chloroformate, are versatile derivatizing agents that react with carboxylic acids and phenols.[8][9][10] These reactions can be performed rapidly in aqueous media, which is a significant advantage as it can simplify sample preparation by allowing for simultaneous extraction and derivatization.[9]
Pentafluorobenzyl Bromide (PFBBr)
For enhanced sensitivity with GC-ECD, pentafluorobenzyl bromide (PFBBr) is a popular choice. It introduces a pentafluorobenzyl group, which has a very high affinity for electrons, leading to excellent sensitivity.[2][3]
Performance Comparison: A Tabular Summary
| Derivatizing Agent | Key Advantages | Key Disadvantages | Typical Detector |
| BCl₃ / 2-Chloroethanol | Safer than diazomethane; Good S/N ratio with ECD[5] | Generates background peaks[5] | GC-ECD, GC-MS |
| Diazomethane | Highly efficient and rapid methylation[2][3] | Extremely toxic and explosive[2][3][5] | GC-MS, GC-ECD |
| Trimethylsilyldiazomethane (TMSD) | Safer alternative to diazomethane; Efficient methylation[6][7] | Can be a source of silicon contamination in the GC system | GC-MS, GC-FID |
| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | Rapid reaction in aqueous media; Simultaneous extraction & derivatization possible[9][11][12] | Can have multiple reaction products | GC-MS |
| Pentafluorobenzyl Bromide (PFBBr) | Excellent sensitivity with GC-ECD[2][3] | Reagent can be susceptible to degradation | GC-ECD, GC-MS |
The Rise of a Compelling Alternative: LC-MS/MS
In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the analysis of acidic herbicides, often circumventing the need for derivatization altogether.[13][14][15]
The "Dilute and Shoot" Advantage
LC-MS/MS can directly analyze the polar, non-volatile acidic herbicides in their native form.[13] This "dilute and shoot" approach significantly simplifies sample preparation, reduces analysis time, and minimizes potential errors associated with the derivatization step. The high sensitivity and selectivity of tandem mass spectrometry provide robust and reliable quantification, even in complex matrices.[13][14]
Experimental Protocols
Protocol for 2-Chloroethyl Ester Derivatization of 2,4-D (Adapted from Ting & Kho, 1998)[5]
-
Extraction: Extract the acidic herbicide from the sample matrix (e.g., fresh produce) using an appropriate solvent (e.g., acetonitrile).
-
Concentration: Concentrate the extract to a small volume.
-
Derivatization:
-
Add 2 mL of 10% BCl₃/2-chloroethanol solution to the concentrated extract.
-
Heat the mixture at 90°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
Quenching and Extraction:
-
Add 5 mL of 2% sodium sulfate solution to stop the reaction.
-
Extract the 2-chloroethyl ester derivative with n-hexane.
-
-
Analysis: Inject an aliquot of the hexane extract into the GC-ECD or GC-MS system.
Protocol for Ethyl Chloroformate Derivatization (General Procedure)[9]
-
Sample Preparation: Take an aqueous sample or an extract containing the acidic herbicides.
-
pH Adjustment: Adjust the sample pH to alkaline conditions.
-
Derivatization/Extraction:
-
Add ethanol, pyridine (as a catalyst), and a solution of ethyl chloroformate in a water-immiscible solvent (e.g., hexane).
-
Vortex the mixture vigorously for a short period (e.g., 30-60 seconds). This step performs the derivatization and extraction simultaneously.
-
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
Visualizing the Workflow
Caption: Comparative workflow for the analysis of acidic herbicides via GC with derivatization versus direct analysis by LC-MS/MS.
Conclusion and Future Perspectives
The derivatization of acidic herbicides to their 2-chloroethyl esters offers a viable analytical strategy, particularly when enhanced sensitivity with GC-ECD is desired. It provides a safer alternative to hazardous reagents like diazomethane. However, the potential for chromatographic interferences from reagent byproducts necessitates careful validation and confirmation.
The landscape of agricultural analysis is continually evolving. While derivatization followed by GC remains a robust and widely used technique, the growing adoption of LC-MS/MS for its simplicity, speed, and high selectivity is undeniable. For laboratories equipped with this technology, direct analysis often proves to be a more efficient and rugged approach for the determination of acidic herbicides.
Ultimately, the choice between 2-chloroethyl ester derivatization, other derivatization methods, or direct LC-MS/MS analysis will depend on the specific analytical objectives, available instrumentation, sample matrices, and regulatory requirements. This guide provides the foundational knowledge and comparative data to empower researchers and analysts to make informed decisions for their specific applications.
References
- 1. socotec.co.uk [socotec.co.uk]
- 2. Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. | Semantic Scholar [semanticscholar.org]
- 7. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
Evaluating the Efficiency of 2-Chloroethyl Laurate as a Chemical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate chemical intermediate is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 2-Chloroethyl laurate, a bifunctional molecule incorporating a C12 fatty acid ester and a reactive alkyl chloride, presents itself as a versatile intermediate for the introduction of the lauroyl moiety or for subsequent alkylation reactions. This guide provides an in-depth evaluation of this compound's efficiency, objectively comparing its performance against primary alternatives and offering a technical framework for its application in research and development.
Introduction: The Dual Reactivity of this compound
This compound (CAS No. 64919-15-9) possesses two key reactive sites: the ester linkage and the terminal chloroethyl group. This duality allows it to function in two primary capacities:
-
As a Lauroylating Agent: Through transesterification, the laurate group can be transferred to other nucleophiles, such as alcohols or amines.
-
As an Alkylating Agent: The 2-chloroethyl group serves as an electrophile in nucleophilic substitution reactions, allowing for the covalent attachment of the entire lauroyl-ethyl structure to a target molecule.
This guide will focus on evaluating its efficiency in the context of these roles, primarily comparing its utility against the most common alternative for introducing a lauroyl group: lauroyl chloride .
Synthesis of the Intermediate: A Comparative Overview
The efficiency of an intermediate is intrinsically linked to the ease and effectiveness of its own synthesis. The most common route to this compound is the Fischer esterification of lauric acid with 2-chloroethanol.
dot
| Parameter | Fischer Esterification (this compound) | Acyl Halogenation (Lauroyl Chloride) |
| Reagents | Lauric Acid, 2-Chloroethanol | Lauric Acid, Thionyl Chloride (or similar) |
| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | Often not required, or catalytic DMF |
| Temperature | Elevated (Reflux) | Moderate to Elevated |
| Byproducts | Water (H₂O) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |
| Yield | Good to High (>85%) | High to Very High (>90%)[1] |
| Workup | Neutralization, Extraction | Distillation to remove excess reagent |
| Safety/Handling | Corrosive acid catalyst | Corrosive and toxic halogenating agent, noxious gas byproducts |
Expertise & Experience: The choice between these synthetic starting points often depends on the available equipment and tolerance for specific reagents. Fischer esterification is a classic, robust method, but the equilibrium nature requires driving the reaction, typically by using an excess of one reactant or removing water.[1] The synthesis of lauroyl chloride is generally faster and higher-yielding but involves more hazardous reagents like thionyl chloride, which releases toxic HCl and SO₂ gas, necessitating a well-ventilated fume hood and scrubbing procedures.[1]
Efficiency as a Lauroylating Agent: A Mechanistic Comparison
When the goal is to attach a lauroyl group (C₁₁H₂₃CO-) to a molecule, this compound and lauroyl chloride operate via fundamentally different mechanisms, leading to significant differences in efficiency.
Lauroyl Chloride: The High-Reactivity Acylating Agent
Lauroyl chloride is an acyl chloride, one of the most reactive carboxylic acid derivatives.[2] It reacts rapidly with a wide range of nucleophiles (alcohols, amines, thiols) via a nucleophilic acyl substitution mechanism.
Causality: The high reactivity stems from the excellent leaving group ability of the chloride ion, which is stabilized by the electron-withdrawing effect of the adjacent carbonyl group. This makes the carbonyl carbon highly electrophilic and susceptible to attack.
-
Advantages:
-
High Reaction Rates: Reactions are often complete within minutes to a few hours at or below room temperature.
-
High Yields: The reaction is generally irreversible and proceeds to completion.
-
Versatility: Reacts with a broad spectrum of nucleophiles, including less reactive ones.
-
-
Disadvantages:
-
Byproduct Management: The reaction produces stoichiometric amounts of HCl, which must be scavenged by a base (e.g., pyridine, triethylamine) to prevent side reactions or degradation of acid-sensitive substrates.[3] This adds a purification step to remove the resulting ammonium salt.
-
Moisture Sensitivity: Lauroyl chloride readily hydrolyzes with water, requiring anhydrous reaction conditions.
-
Low Selectivity: Its high reactivity can be a drawback when other sensitive functional groups are present in the substrate.
-
This compound: The Milder Transesterification Agent
Using this compound for lauroylation requires a transesterification reaction. This involves the exchange of the 2-chloroethanol portion of the ester with a different alcohol, typically under acidic or basic catalysis.[4]
Causality: This is an equilibrium-controlled process. The carbonyl carbon is less electrophilic than in an acyl chloride, resulting in a slower, reversible reaction. To achieve high conversion, the equilibrium must be shifted towards the products, for example, by using a large excess of the incoming nucleophile/alcohol or by removing the 2-chloroethanol byproduct.
-
Advantages:
-
Milder Conditions: Avoids the generation of corrosive HCl.
-
Higher Selectivity: Less likely to react with other sensitive functional groups compared to lauroyl chloride.
-
-
Disadvantages:
-
Slower Reaction Rates: Requires prolonged heating and catalysis.
-
Equilibrium Limitation: May not proceed to completion, resulting in lower yields unless the equilibrium is actively managed.
-
Limited Scope: Primarily effective for transesterification with other alcohols; amidation is less efficient via this route compared to using an acyl chloride.
-
dot
Efficiency as an Alkylating Agent: Application in Surfactant & Pharmaceutical Synthesis
The true utility of this compound shines when it is employed as an alkylating agent, where the entire molecule is attached to a nucleophilic center. This is a key pathway for synthesizing cationic surfactants and modifying pharmaceutical scaffolds.
Mechanism of Action: S_N2 Reactivity
The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism at the carbon bearing the chlorine atom. The efficiency of this reaction is governed by several factors:
-
Nucleophile Strength: Stronger nucleophiles (e.g., tertiary amines, thiolates) lead to faster reaction rates.
-
Steric Hindrance: As a primary alkyl halide, the reaction site is relatively unhindered, favoring the S_N2 pathway.
-
Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred as they solvate the cation but not the nucleophile, increasing its effective reactivity.
Application Example: Synthesis of Quaternary Ammonium Cationic Surfactants
Quaternary ammonium compounds are widely used as antimicrobial agents, fabric softeners, and phase-transfer catalysts.[5] this compound is an excellent precursor for synthesizing ester-functionalized quaternary ammonium salts.
Reaction: Laurate-O-CH₂CH₂-Cl + R₃N → [Laurate-O-CH₂CH₂-NR₃]⁺Cl⁻
This reaction is typically performed by heating the alkyl halide with a tertiary amine in a suitable solvent. The resulting quaternary ammonium salt combines the hydrophobic laurate tail with a cationic head group.
Application in Drug Development
In pharmaceutical synthesis, the 2-chloroethyl group is a well-known pharmacophore and a useful handle for covalent modification.[6][7] For instance, the synthesis of the local anesthetic Lidocaine involves the N-alkylation of diethylamine with an α-chloro amide intermediate, a reaction analogous to what would be expected with this compound. Using this compound could allow for the introduction of a lipophilic tail to a drug molecule, potentially modifying its pharmacokinetic properties, such as membrane permeability or duration of action.
Quantitative Performance Comparison: this compound vs. Lauroyl Chloride
Direct, side-by-side kinetic studies comparing these two intermediates for the same target molecule are scarce in the literature. However, based on established reaction mechanisms and analogous systems, we can construct an illustrative comparison for the synthesis of a hypothetical target, "Lauroyl-Amine," from a primary amine (R-NH₂).
| Parameter | Route 1: Alkylation with this compound | Route 2: Acylation with Lauroyl Chloride |
| Reaction Type | N-Alkylation (S_N2) | N-Acylation (Nucleophilic Acyl Substitution) |
| Intermediate | [R-NH₂(CH₂CH₂-O-Laurate)]⁺Cl⁻ | R-NH-CO-(CH₂)₁₀CH₃ |
| Target Molecule | N-(2-lauryloxyethyl)amine | N-lauroyl amine |
| Typical Temperature | 50 - 100 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 24 hours | 0.5 - 4 hours |
| Catalyst/Additive | Base (e.g., K₂CO₃) to neutralize initial amine salt if starting from one. | Stoichiometric Base (e.g., Triethylamine) to scavenge HCl. |
| Illustrative Yield | 70 - 90% | > 95% |
| Key Advantage | Forms a C-N bond, attaching the entire ester moiety. | Highly efficient and rapid formation of a stable amide bond. |
| Key Disadvantage | Slower reaction; risk of over-alkylation with primary/secondary amines. | Highly reactive; produces corrosive HCl byproduct requiring scavenging and removal. |
Trustworthiness: The data in this table is illustrative, derived from typical conditions for N-alkylation of primary alkyl chlorides and N-acylation with acyl chlorides, respectively.[6] The yields and reaction times are representative of these distinct reaction classes and serve to highlight the fundamental trade-offs between the two approaches. The choice is dictated not by which is "better," but by the desired final chemical structure.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add lauric acid (1.0 eq), 2-chloroethanol (3.0 eq), and toluene (approx. 2 mL per gram of lauric acid).
-
Catalysis: Carefully add concentrated sulfuric acid (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the product. Continue reflux until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of a Lauroyl Quaternary Ammonium Surfactant
This protocol describes the N-alkylation of a tertiary amine using this compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per gram).
-
Amine Addition: Add the tertiary amine (e.g., triethylamine, 1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold solvent. If it remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or trituration with a non-polar solvent like diethyl ether to yield the pure quaternary ammonium salt.
dot
Conclusion and Strategic Recommendations
The evaluation of this compound as a chemical intermediate reveals a nuanced profile where its efficiency is highly context-dependent.
-
As a Lauroylating Agent, this compound is generally less efficient than lauroyl chloride. The high reactivity, speed, and irreversibility of reactions with lauroyl chloride make it the superior choice for straightforward acylation, provided the substrate is not acid-sensitive and the HCl byproduct can be managed.
-
As an Alkylating Agent, this compound is a highly effective and valuable intermediate. It provides a reliable method for introducing an ester-functionalized ethyl group via a robust S_N2 reaction. This is its primary strength and area of application, particularly in the synthesis of functional materials like cationic surfactants and for modifying scaffolds in drug discovery programs.
Recommendation for Selection:
-
If the goal is to form a lauroyl amide or ester with high efficiency and speed: Choose lauroyl chloride .
-
If the goal is to attach a Laurate-O-CH₂CH₂- moiety to a nucleophilic center (e.g., a nitrogen or sulfur atom): Choose This compound .
-
If the substrate is highly sensitive to acid and harsh conditions, and a lower yield or longer reaction time is acceptable for lauroylation: Consider This compound for transesterification or, preferably, an alternative enzymatic approach.
Ultimately, this compound should not be viewed as a direct competitor to lauroyl chloride for all applications, but rather as a complementary tool with a distinct and valuable reactive profile for alkylation chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloroethyl Laurate: A Comparative Study of Internal vs. External Standard Methodologies
For researchers and professionals in drug development and analytical chemistry, the precise quantification of specific molecules is paramount. 2-Chloroethyl laurate (CAS: 64919-15-9), an ester of lauric acid, may be present as a manufacturing intermediate, a potential impurity, or a target analyte in various matrices.[1][2] Its accurate measurement is critical for quality control, safety assessment, and process optimization.
This guide provides an in-depth comparison of the two most prevalent chromatographic quantification techniques—the Internal Standard (IS) method and the External Standard (ES) method—applied specifically to the analysis of this compound. Moving beyond a simple recitation of steps, we will explore the underlying principles, the rationale behind experimental choices, and the self-validating systems required for robust, reliable data, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[3][4][5]
The Fundamental Choice: Internal vs. External Standard Calibration
The goal of any quantitative method is to establish a reliable relationship between the analytical instrument's response and the concentration of the analyte. The primary distinction between the IS and ES methods lies in how they compensate for variability during the analytical process.
-
External Standard (ES) Method: This is the most straightforward approach. A series of calibration standards containing known concentrations of the analyte are prepared and analyzed. A calibration curve is generated by plotting the instrument response (e.g., peak area) against concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from this curve. Its accuracy is predicated on the assumption that every injection is identical in volume and that the instrument response is stable over time.
-
Internal Standard (IS) Method: This method introduces a second, chemically distinct compound—the internal standard—at a constant, known concentration to all samples, calibration standards, and blanks at the beginning of the sample preparation process.[6] Instead of plotting the absolute analyte response, the calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratio normalization corrects for variations in sample injection volume, sample preparation losses, and fluctuations in instrument response, thereby offering a more robust and often more accurate result.[7][8]
Experimental Design: Quantitative GC-MS Analysis
Gas Chromatography (GC) is an ideal technique for analyzing fatty acid esters like this compound due to their volatility.[2][9] Coupling GC with Mass Spectrometry (GC-MS) provides high selectivity and sensitivity, allowing for confident peak identification and quantification.
PART 1: The Internal Standard Method Protocol
This protocol is designed as a self-validating system, incorporating quality controls and checks to ensure data integrity.
1.1. Selection of the Internal Standard
Scientist's Note: The choice of an internal standard is the most critical decision in this method. An ideal IS should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and elutes near the analyte but with baseline resolution. This ensures that the IS experiences similar effects from the matrix and the analytical process as the analyte.[6][7] For this compound, a suitable IS would be a stable, non-reactive fatty acid ester with a different alkyl chain length.
-
Recommended Internal Standard: Hexyl Laurate (CAS: 2461-18-9) .
-
Justification: Hexyl laurate is chemically similar (a fatty acid ester), stable under GC conditions, and has a boiling point that will result in a retention time near that of this compound, without co-elution.[8] Its distinct mass spectrum allows for clear identification. Deuterated standards are also excellent choices but are often more expensive.[10]
1.2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Ethyl Acetate.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Hexyl Laurate into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. To each calibration standard, add a constant amount of the Internal Standard Stock Solution.
Table 1: Example Preparation of Calibration Standards
| Standard Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume with Ethyl Acetate (mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL 1 | 10 | 100 | 10 | 1.0 | 10 |
| CAL 2 | 25 | 100 | 10 | 2.5 | 10 |
| CAL 3 | 50 | 100 | 10 | 5.0 | 10 |
| CAL 4 | 100 | 100 | 10 | 10.0 | 10 |
| CAL 5 | 250 | 100 | 10 | 25.0 | 10 |
| CAL 6 | 500 | 100 | 10 | 50.0 | 10 |
1.3. Sample Preparation
-
Accurately weigh a known amount of the sample matrix (e.g., 100 mg) into a vial.
-
Crucial Step: Add a precise volume (e.g., 100 µL) of the Internal Standard Stock Solution (1 mg/mL).
-
Add a suitable volume of solvent (e.g., 9.9 mL of Ethyl Acetate) to extract the analyte.
-
Vortex for 1 minute and centrifuge to separate any solids.
-
Transfer the supernatant to a GC vial for analysis.
Scientist's Note: The internal standard must be added at the very beginning of the sample preparation process.[9] This ensures that it accounts for any analyte loss during subsequent extraction, dilution, or transfer steps.
1.4. GC-MS Instrumental Conditions
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column separates compounds primarily by boiling point, suitable for fatty acid esters.[1] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analytes. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring a representative sample enters the column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min) | A temperature ramp is necessary to separate compounds with different boiling points effectively.[11] |
| MS System | Agilent 5977 or equivalent | Sensitive and selective mass detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions for the analyte and IS. |
| SIM Ions | This compound: m/z 63, 88, 262 | Hexyl Laurate: m/z 85, 113, 201 |
PART 2: The External Standard Method Protocol
The primary difference in this protocol is the absence of the internal standard.
2.1. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Prepared as in section 1.2.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution with Ethyl Acetate to the same final concentrations as in Table 1, but without adding the internal standard.
2.2. Sample Preparation
-
Accurately weigh a known amount of the sample matrix (e.g., 100 mg) into a vial.
-
Add a precise volume of solvent (e.g., 10.0 mL of Ethyl Acetate).
-
Vortex for 1 minute and centrifuge.
-
Transfer the supernatant to a GC vial for analysis.
Scientist's Note: In the ES method, the precision of all volumetric transfers is absolutely critical, as there is no internal standard to correct for minor errors. Any loss of solvent due to evaporation will also directly impact the final calculated concentration.
2.3. GC-MS Instrumental Conditions
The instrumental conditions are identical to those listed in Table 2.
Method Validation & Performance Comparison
A robust analytical method must be validated to prove it is fit for its intended purpose.[4][12] The validation process, guided by ICH Q2(R1) principles, provides the experimental data to objectively compare the two methods.[5]
Below is a summary of hypothetical validation data comparing the performance of the Internal and External Standard methods. To simulate a real-world scenario, a 5% random variation in injection volume was applied to the raw data before calculation.
Table 3: Comparative Validation Data Summary
| Validation Parameter | Acceptance Criteria (Typical) | External Standard Method Results | Internal Standard Method Results | Commentary |
| Linearity (r²) | ≥ 0.995 | 0.9961 | 0.9998 | The IS method shows a stronger linear relationship because the ratioing corrects for injection variability. |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 4.8% | 0.8% | This is the key advantage. The IS method easily meets the precision criteria, while the ES method fails due to injection variability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.5% - 104.5% | 99.1% - 101.2% | Accuracy is improved because the calibration is more reliable and less susceptible to random error. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL | 1.0 µg/mL | Sensitivity is determined by the instrument, so both methods have a similar LOQ. |
| Robustness | %RSD ≤ 5% for minor changes | Moderate | High | The IS method is inherently more robust against small changes in flow rate or temperature. |
Conclusion and Recommendation
The experimental data clearly demonstrates the superiority of the Internal Standard method for the quantitative analysis of this compound.
-
Choose the Internal Standard Method when:
-
High accuracy and precision are required (e.g., for regulatory submissions, impurity testing in pharmaceuticals).[3][12]
-
The sample preparation procedure is complex, involving multiple steps where analyte loss can occur.
-
The analytical run is long, and instrument response may drift over time.
-
The analysis involves manual injections or an autosampler with known variability.
-
-
Consider the External Standard Method when:
-
The highest level of accuracy is not required (e.g., for preliminary screening or process monitoring where trends are more important than absolute values).
-
The sample matrix is simple and requires minimal preparation.
-
The analytical instrumentation is highly stable and the autosampler is exceptionally precise.
-
A suitable internal standard is not available or is prohibitively expensive.
-
By implementing a well-chosen internal standard and a validated analytical procedure, researchers can generate highly reliable and defensible quantitative data for this compound, ensuring the quality and safety of their materials and products.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. fda.gov [fda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloroethyl Laurate
As a Senior Application Scientist, it is understood that rigorous scientific pursuit goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The disposal of chemical waste is not a mere procedural afterthought but a critical component of responsible research. This guide provides an in-depth, technically grounded protocol for the proper disposal of 2-Chloroethyl laurate (CAS No. 64919-15-9), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Chemical Profile and Core Hazards: Understanding the "Why"
This compound is a chlorinated long-chain fatty acid ester.[1][2] Its molecular structure is the primary determinant of its hazard profile and, consequently, its disposal requirements. A thorough understanding of these properties is essential for appreciating the causality behind the mandated disposal protocols.
-
Classification: Halogenated Organic Compound. The presence of a carbon-halogen (C-Cl) bond classifies this substance as a halogenated organic waste, placing it under specific regulatory and disposal frameworks.[3][4]
-
Environmental Hazard: While specific ecotoxicity data for this compound is not extensively published, related esters are known to be very toxic to aquatic life with long-lasting effects. Therefore, under the precautionary principle, it must be prevented from entering any drains or waterways.[2][5]
-
Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract upon exposure.[2][6] All handling should be performed with appropriate personal protective equipment to minimize direct contact.
-
Physical & Reactivity Hazards: It is a combustible liquid with a relatively high flash point of 156.6°C.[1] The primary reactivity concern arises during thermal decomposition or combustion, which can generate hazardous byproducts, including carbon oxides and hydrogen chloride (HCl).[7]
The Foundational Principle: Rigorous Waste Segregation
The single most critical step in the proper management of this compound waste is its strict segregation from all other waste streams, particularly non-halogenated organic solvents.
The rationale is both economic and scientific. Halogenated waste streams require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the acidic gases (like HCl) produced.[7][8] This is a more complex and costly process than standard solvent fuel blending used for non-halogenated wastes. Cross-contaminating a large volume of non-halogenated solvent with even a small amount of a chlorinated compound like this compound forces the entire container to be treated as halogenated waste, significantly increasing disposal costs.[5]
The following decision workflow must be implemented for all chemical waste generated in the laboratory.
Figure 1 : Decision workflow for the proper segregation of laboratory chemical waste.
Personal Protective Equipment (PPE) and Handling
All waste handling and disposal procedures must be conducted while wearing appropriate PPE. These measures are mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the chemical waste. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile for incidental contact; consult glove manufacturer data for immersion). | Prevents skin contact and absorption.[10] Contaminated gloves must be disposed of as chemical waste. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Ventilation | Perform all transfers in a certified chemical fume hood. | Minimizes inhalation of any vapors or aerosols.[11] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Collection & Containerization
-
Select the Correct Container: Obtain a dedicated, clearly marked waste container for "Halogenated Organic Waste."[3][12] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition with no leaks or cracks.[12]
-
Label Accurately: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
A full list of all chemical constituents by name (no formulas or abbreviations).[11]
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
-
Transfer Waste: In a chemical fume hood, carefully pour the this compound waste into the designated container using a funnel to prevent spills.
-
Keep Container Closed: Securely cap the waste container immediately after adding waste.[12][13] It should only be opened when adding more waste.
Step 2: Temporary On-site Storage (Satellite Accumulation)
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
Step 3: Final Disposal
-
Contact EHS: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor to arrange for pickup.
-
Maintain Records: Ensure all paperwork and logs are completed as per your institution's and local regulatory requirements. The "cradle-to-grave" responsibility for hazardous waste remains with the generator (your institution) until its final destruction.[5]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (<100 mL) that you are trained to handle:
-
Don the appropriate PPE (see table above).
-
Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Carefully scoop the contaminated absorbent into the "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
-
Large Spills: For spills larger than 100 mL or any spill you are not comfortable handling, evacuate the area immediately, close the doors, and contact your institution's emergency response team or EHS.
The Science of Disposal: The Imperative of High-Temperature Incineration
The designated disposal pathway for halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[3][14]
The chemistry behind this requirement is critical. At temperatures typically exceeding 800-1500°C, the organic portion of the molecule is completely oxidized to carbon dioxide (CO₂) and water (H₂O).[7] The chlorine atom is converted primarily to hydrogen chloride (HCl) gas.[7] This flue gas is then directed through a series of scrubbers, often containing a caustic solution (like sodium hydroxide), which neutralizes the HCl to form salt and water before being safely released.[8]
This process is carefully controlled to achieve a destruction and removal efficiency (DRE) of 99.99% or greater. Critically, the high temperatures and controlled conditions prevent the formation of highly toxic and persistent organic pollutants like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which can form during incomplete combustion of chlorinated materials at lower temperatures (300-800°C).[15][16]
References
- 1. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bucknell.edu [bucknell.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. louisville.edu [louisville.edu]
- 13. ethz.ch [ethz.ch]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 16. Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere - ChemistryViews [chemistryviews.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
